molecular formula C12H12N2O2S B1298051 Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate CAS No. 39091-00-4

Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Cat. No.: B1298051
CAS No.: 39091-00-4
M. Wt: 248.3 g/mol
InChI Key: PNJYSPUXYJWHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJYSPUXYJWHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347210
Record name Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39091-00-4
Record name Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic motif frequently encountered in a vast array of biologically active compounds and pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, the subject of this guide, is a key intermediate in the synthesis of various compounds with potential therapeutic applications. The strategic combination of the pyridine ring, a common feature in many drugs, with the thiazole core offers a rich chemical space for the development of novel molecular entities. This guide provides a comprehensive overview of the synthetic strategy, mechanistic rationale, and a detailed experimental protocol for the preparation of this important building block, tailored for researchers and professionals in the field of drug development.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of the target compound is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[1][2][3] In the context of our target molecule, this translates to the reaction between pyridine-3-carbothioamide and ethyl 2-chloroacetoacetate .

Reaction Scheme:

The selection of this synthetic route is underpinned by its reliability, generally high yields, and the ready availability of the starting materials.[1] The reaction proceeds through a well-established mechanism, which will be elucidated in the following section.

Mechanistic Insights: Unraveling the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a multi-step process that begins with a nucleophilic attack and culminates in a dehydration-aromatization sequence to form the stable thiazole ring.[1][4]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic sulfur atom of the pyridine-3-carbothioamide attacking the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This step follows an SN2 mechanism.[1]

  • Intermediate Formation: This initial attack forms an acyclic intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide moiety then acts as a nucleophile, attacking the carbonyl carbon of the ketoester portion of the intermediate. This intramolecular cyclization forms a five-membered ring intermediate.

  • Dehydration and Aromatization: The final step involves the elimination of a molecule of water (dehydration) to generate the aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.

Experimental Workflow Visualization

The overall process for the synthesis of this compound can be visualized as a two-stage process: the synthesis of the precursors followed by the final condensation reaction.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_reaction Hantzsch Thiazole Synthesis Nicotinonitrile Nicotinonitrile Pyridine-3-carbothioamide Pyridine-3-carbothioamide Nicotinonitrile->Pyridine-3-carbothioamide H₂S, Et₃N Reaction Condensation Pyridine-3-carbothioamide->Reaction Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate Ethyl_acetoacetate->Ethyl_2-chloroacetoacetate SO₂Cl₂ Ethyl_2-chloroacetoacetate->Reaction Final_Product Ethyl 4-methyl-2-pyridin-3-yl- 1,3-thiazole-5-carboxylate Reaction->Final_Product Ethanol, Reflux Hantzsch_Mechanism Start Pyridine-3-carbothioamide + Ethyl 2-chloroacetoacetate Step1 Nucleophilic Attack (SN2) Sulfur attacks the α-carbon Start->Step1 Intermediate1 Acyclic Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Nitrogen attacks the carbonyl carbon Intermediate1->Step2 Intermediate2 Cyclic Intermediate (Hemiaminal-like) Step2->Intermediate2 Step3 Dehydration Elimination of H₂O Intermediate2->Step3 Final_Product Ethyl 4-methyl-2-pyridin-3-yl- 1,3-thiazole-5-carboxylate Step3->Final_Product

Sources

An In-Depth Technical Guide to Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate (CAS: 39091-00-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. From anti-infectives to anticancer and metabolic disorder treatments, the versatility of the thiazole nucleus is well-documented. This guide focuses on a specific, promising derivative: Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. We will delve into its synthesis, physicochemical properties, and explore its potential as a lead compound in drug discovery, particularly in the context of metabolic diseases.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a central thiazole ring substituted with a methyl group, an ethyl carboxylate group, and a pyridine ring at positions 4, 5, and 2, respectively.[1]

PropertyValueSource
CAS Number 39091-00-4[2]
Molecular Formula C₁₂H₁₂N₂O₂S[2]
Molecular Weight 248.3 g/mol [2]
Melting Point 82-84 °C[2]
Appearance Solid (likely colorless to off-white)[3]
Solubility Expected to have moderate solubility in organic solvents like DMSO, ethanol. Limited solubility in water.[1][4]

The presence of the ethyl ester group enhances the lipophilicity of the molecule, a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.[1] The pyridine moiety, a common feature in many bioactive molecules, can participate in hydrogen bonding and other interactions with biological targets.

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most probable and widely adopted method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of this compound, the logical precursors would be pyridine-3-carbothioamide and ethyl 2-chloroacetoacetate.


// Reactants Thioamide [label="Pyridine-3-carbothioamide"]; AlphaHalo [label="Ethyl 2-chloroacetoacetate"];

// Intermediate Intermediate [label="Thioester Intermediate", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Product Product [label="Ethyl 4-methyl-2-pyridin-3-yl-\n1,3-thiazole-5-carboxylate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Steps Thioamide -> Intermediate [label="Nucleophilic Attack\n(S on carbonyl C)"]; AlphaHalo -> Intermediate; Intermediate -> Product [label="Cyclization &\nDehydration"];

// Caption caption [label="Fig. 1: Hantzsch Thiazole Synthesis Workflow.", shape=plaintext, fontsize=10]; }

Fig. 1: Hantzsch Thiazole Synthesis Workflow.
Step-by-Step Experimental Protocol (Adapted from a similar synthesis[5])

This protocol is adapted from the synthesis of the pyridin-4-yl isomer and is expected to yield the desired pyridin-3-yl product with minor modifications as needed.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine-3-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water.

  • Neutralization: Neutralize the aqueous mixture with a 10% sodium bicarbonate solution. This step is crucial to precipitate the product from its hydrochloride salt, which may have formed during the reaction.

  • Isolation: Collect the resulting solid precipitate by filtration.

  • Purification: Wash the crude product with water and recrystallize from a suitable solvent, such as ethanol, to obtain the pure this compound.

Causality Behind Experimental Choices:

  • Absolute Ethanol: The use of an anhydrous solvent is important to prevent side reactions, such as the hydrolysis of the ester or the α-haloketone.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

  • Neutralization with Sodium Bicarbonate: The pyridine nitrogen is basic and can be protonated by any acidic byproducts, forming a water-soluble salt. The addition of a mild base deprotonates the pyridine ring, causing the neutral, less soluble product to precipitate.

Potential Biological Activity and Therapeutic Applications

While direct experimental data on the biological activity of this compound is limited in the public domain, strong evidence from related compounds points towards its potential as an antidiabetic agent .

Inhibition of Carbohydrate-Digesting Enzymes

A key therapeutic strategy for managing type 2 diabetes mellitus involves the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.

Numerous studies have demonstrated that thiazole and pyridine-containing heterocyclic compounds exhibit significant inhibitory activity against these enzymes. The structural features of this compound, particularly the nitrogen-containing heterocyclic rings, suggest its potential to interact with the active sites of α-amylase and α-glucosidase. The hydrazide derivatives of similar pyrazolo[3,4-b]pyridine structures have shown remarkable antidiabetic activity due to the nitrogen donor atoms interacting with the enzyme's active site.[5]


// Nodes Compound [label="Ethyl 4-methyl-2-pyridin-3-yl-\n1,3-thiazole-5-carboxylate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme [label="α-Amylase / α-Glucosidase", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Carbohydrates [label="Complex Carbohydrates"]; Glucose [label="Glucose"]; Absorption [label="Glucose Absorption"]; BloodSugar [label="Postprandial\nHyperglycemia"];

// Relationships Carbohydrates -> Glucose [label="Digestion", arrowhead=vee]; Enzyme -> Carbohydrates [style=invis]; Compound -> Enzyme [label="Inhibition", arrowhead=tee, color="#EA4335"]; Glucose -> Absorption [arrowhead=vee]; Absorption -> BloodSugar [arrowhead=vee];

// Caption caption [label="Fig. 2: Proposed Mechanism of Antidiabetic Activity.", shape=plaintext, fontsize=10]; }

Fig. 2: Proposed Mechanism of Antidiabetic Activity.
Other Potential Activities

The thiazole scaffold is a versatile pharmacophore, and derivatives have been reported to possess a wide range of biological activities, including:

  • Antimicrobial Activity: Many thiazole derivatives have demonstrated potent antibacterial and antifungal properties.[5][6]

  • Anti-inflammatory Activity: The thiazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: Certain thiazole-containing compounds have shown promise as anticancer agents.

Further screening of this compound against a panel of biological targets is warranted to fully elucidate its therapeutic potential.

Future Directions and Drug Development Perspectives

This compound represents a promising starting point for the development of novel therapeutics, particularly for type 2 diabetes. The next logical steps in its evaluation would include:

  • In Vitro Enzyme Inhibition Assays: Quantitative assessment of its inhibitory activity against α-amylase and α-glucosidase to determine its IC₅₀ values.

  • Cell-Based Assays: Evaluation of its effects on glucose uptake and insulin signaling in relevant cell lines.

  • In Vivo Studies: Assessment of its efficacy in animal models of diabetes to determine its effect on blood glucose levels and other metabolic parameters.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Determination of its ADME properties and assessment of its safety profile.

Conclusion

This compound is a readily synthesizable heterocyclic compound with significant potential for drug discovery. Based on the established biological activities of related thiazole and pyridine derivatives, it is a prime candidate for investigation as an inhibitor of carbohydrate-digesting enzymes for the management of type 2 diabetes. This technical guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and a strong rationale for its further investigation as a novel therapeutic agent.

References

  • ChemBK. Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate. [Link]

  • ChemBK. 4-methyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxylic acid. [Link]

  • Journal of Pharmaceutical Chemistry. #143 Design, synthesis, induced-fit docking, DFT, molecular dynamics, and biological evaluation of some thiazolidine-4-ones as antidiabetic agent through PPAR-γ partial agonism. [Link]

  • PMC. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • The Chemical Society of Japan. Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. [Link]

  • Bouling Chemical Co., Limited. 4-Methyl-2-Pyridin-3-Yl-1,3-Thiazole-5-Carboxylic Acid. [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a pyridine ring, a methyl group, and an ethyl carboxylate group. This scaffold is of significant interest in medicinal chemistry due to the prevalence of both thiazole and pyridine moieties in a wide array of biologically active molecules. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine ring can further modulate the compound's physicochemical properties and biological activity, making this hybrid structure a compelling subject for drug discovery and development.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol based on the Hantzsch thiazole synthesis, its full characterization, and a discussion of its potential applications in drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific research. The fundamental properties of this compound are detailed below.

IdentifierValue
IUPAC Name Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol
Canonical SMILES CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C

Note: A specific CAS Number for the pyridin-3-yl isomer was not definitively available in public databases at the time of this writing. Researchers should verify the CAS number upon sourcing or synthesis. For comparison, the closely related pyridin-4-yl isomer is assigned CAS Number 89401-54-7.[1]

Synthesis via Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of a thioamide with an α-haloketone. In this case, nicotinamide is first converted to nicotinothioamide, which is then reacted with ethyl 2-chloroacetoacetate.

Step 1: Synthesis of Nicotinothioamide (Pyridine-3-carbothioamide)

The first step in the synthesis is the conversion of nicotinamide to its corresponding thioamide. This is typically achieved by reacting nicotinamide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Protocol:

  • To a solution of nicotinamide (1 eq) in anhydrous toluene, Lawesson's reagent (0.5 eq) is added.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford nicotinothioamide.

Step 2: Hantzsch Condensation to Yield this compound

The synthesized nicotinothioamide is then condensed with ethyl 2-chloroacetoacetate to form the target thiazole ring.

Protocol:

  • Nicotinothioamide (1 eq) and ethyl 2-chloroacetoacetate (1.1 eq) are dissolved in a suitable solvent, such as ethanol or isopropanol.

  • The reaction mixture is heated to reflux and stirred for 6-8 hours. The reaction progress should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is evaporated under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield the pure this compound.

A similar procedure has been successfully employed for the synthesis of the pyridin-4-yl isomer.[3]

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

  • Stoichiometry: A slight excess of the α-halo ester is often used to ensure the complete consumption of the thioamide.

  • Purification: Recrystallization is a cost-effective and efficient method for purifying the final product, provided a suitable solvent system can be identified. Column chromatography offers a more universal approach for purification if recrystallization is not effective.

Experimental Workflow Diagram:

Hantzsch_Synthesis cluster_step1 Step 1: Thionation cluster_step2 Step 2: Hantzsch Condensation Nicotinamide Nicotinamide Thioamide Nicotinothioamide Nicotinamide->Thioamide Toluene, Reflux LR Lawesson's Reagent LR->Thioamide Product This compound Thioamide->Product Ethanol, Reflux ECA Ethyl 2-chloroacetoacetate ECA->Product Anticancer_Pathway Compound Pyridinyl-Thiazole Derivative Cell Cancer Cell Compound->Cell Enzyme Key Proliferation Enzymes Compound->Enzyme Apoptosis Apoptosis Cell->Apoptosis Induces Inhibition Inhibition Enzyme->Inhibition Leads to

Caption: Potential anticancer mechanism of action.

Antimicrobial and Anti-inflammatory Activity

The thiazole nucleus is a cornerstone in the development of antimicrobial agents. When combined with a pyridine moiety, the resulting compounds have shown promising activity against a range of bacterial and fungal strains. Additionally, some pyridine- and thiazole-based hydrazides have demonstrated significant anti-inflammatory properties, suggesting a potential dual therapeutic role for this class of compounds. [4]

Conclusion

This compound is a synthetically accessible and medicinally relevant heterocyclic compound. The Hantzsch thiazole synthesis provides a reliable and scalable route to this molecule. Its structural motifs suggest a high potential for biological activity, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of this compound, from its synthesis and characterization to its potential therapeutic applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available at: [Link]

  • Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. PubChem. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Google Patents.
  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC - NIH. Available at: [Link]

  • Synthesis of new 2‐pyridinone and thiazole derivatives containing coumarin moiety. ResearchGate. Available at: [Link]

  • Hantzsch's Pyridine Synthesis. ACS Publications - American Chemical Society. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • synthesis of thiazoles. YouTube. Available at: [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link]

  • 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]

  • ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. ChemSynthesis. Available at: [Link]

Sources

Spectroscopic Data for Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate: A Search for Experimental Evidence

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate has revealed a significant lack of publicly available information. While data for isomeric and structurally related compounds are accessible, a detailed technical guide on the specified molecule cannot be constructed without direct experimental evidence. This document outlines the findings of the search and explains the necessity of authentic data for scientific integrity.

The initial investigation aimed to collate and analyze the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of this compound. However, extensive searches of chemical databases and scientific literature did not yield any publications that report the synthesis and subsequent spectroscopic characterization of this specific compound.

Available data for analogous compounds, such as the pyridin-4-yl isomer, Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate, is limited. For this isomer, only a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is readily accessible, with no available NMR or IR data. Another related but structurally distinct molecule, Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, has more comprehensive data, including ¹H NMR, ¹³C NMR, and mass spectrometry. However, the fundamental differences in the heterocyclic core (a triazole instead of a thiazole) and substitution (a formyl group instead of a methyl group) make this data unsuitable for a direct comparative analysis or as a reliable proxy for the target molecule.

The Importance of Authentic Spectroscopic Data

The creation of an in-depth technical guide for researchers and drug development professionals necessitates the use of verified experimental data. Spectroscopic analysis is a cornerstone of chemical characterization, providing a unique fingerprint of a molecule's structure and purity.

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity of atoms and their chemical environment.

  • Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.

  • Mass Spectrometry (MS) determines the molecular weight of a compound and can provide insights into its structure through fragmentation patterns.

Without access to the actual spectra for this compound, any attempt to generate a technical guide would be purely speculative. Such a document would lack the scientific integrity required for a research and development audience and could be misleading.

A definitive technical guide on the spectroscopic data of this compound cannot be produced at this time due to the absence of published experimental spectra. The scientific community relies on peer-reviewed, reproducible data for the accurate characterization of chemical compounds. Should a reliable source containing the synthesis and full spectroscopic analysis of this molecule become available, a comprehensive technical guide could then be developed. Researchers interested in this specific molecule are encouraged to consult forthcoming synthetic chemistry literature or specialized chemical structure databases for any future updates.

biological activity of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its synthesis, potential biological activities, and the experimental methodologies required for its evaluation. Drawing upon the established knowledge of similar thiazole-containing molecules, this document serves as a technical resource for researchers investigating novel therapeutic agents. It outlines prospective antimicrobial and anticancer properties and offers detailed protocols for their assessment, aiming to catalyze further research and development in this promising area.

Introduction: The Prominence of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif renowned for its wide array of pharmacological properties.[1] Its presence in both natural products and synthetic compounds has been linked to a diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3] The unique electronic and structural features of the thiazole nucleus, particularly the presence of nitrogen and sulfur atoms, enable it to interact with various biological targets through hydrogen bonding and other non-covalent interactions.[4] This versatility has established the thiazole scaffold as a critical building block in the design and development of novel therapeutic agents.[4]

This guide delves into the specific biological potential of this compound, a compound that synergistically combines the thiazole core with a pyridine moiety, another heterocycle of significant medicinal importance. The strategic incorporation of the pyridine ring is anticipated to modulate the compound's physicochemical properties and enhance its biological efficacy.

Synthesis and Characterization: A Probable Synthetic Route

The synthesis of this compound can be reliably achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone.[5] Based on the synthesis of the isomeric compound, Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, a robust protocol can be proposed.[5][6]

Proposed Synthesis Workflow

Synthesis_Workflow Thioamide Pyridine-3-carbothioamide Reflux Reflux (5h) Thioamide->Reflux Haloketone Ethyl 2-chloro-3-oxobutanoate Haloketone->Reflux Solvent Absolute Ethanol Solvent->Reflux Workup Aqueous Work-up & Neutralization Reflux->Workup Crystallization Crystallization Workup->Crystallization Product This compound Crystallization->Product

Caption: Proposed Hantzsch synthesis of the title compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine pyridine-3-carbothioamide (1 equivalent) and ethyl 2-chloro-3-oxobutanoate (1 equivalent) in absolute ethanol.

  • Reflux: Heat the mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water. Neutralize the solution with a 10% sodium bicarbonate solution until the cessation of effervescence.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of water and then recrystallize from a suitable solvent, such as ethanol, to yield the pure product.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Prospective Biological Activities and Evaluation Protocols

The thiazole and pyridine moieties are independently associated with a broad spectrum of biological activities.[1][7] Their combination in this compound suggests a high potential for significant pharmacological effects.

Antimicrobial Activity

Thiazole derivatives are well-documented as potent antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9][10][11][12] The mechanism of action often involves disruption of the microbial cell membrane, leading to leakage of cytoplasmic contents and eventual cell death.[9]

Antimicrobial_Screening_Workflow Start Compound Stock Solution Microdilution Broth Microdilution Assay Start->Microdilution Incubation Incubation (37°C for 24h) Microdilution->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC

Caption: Workflow for antimicrobial susceptibility testing.

  • Preparation of Inoculum: Prepare standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from wells showing no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in viable cell count.

Anticancer Activity

The thiazole scaffold is a key component of several approved anticancer drugs, such as Dasatinib and Ixazomib.[4] Thiazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][13][14][15]

Cytotoxicity_Assay_Workflow Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HepG2) Compound_Treatment Treat cells with varying concentrations of compound Cell_Culture->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay IC50 Calculate IC50 Value MTT_Assay->IC50

Caption: Workflow for determining in vitro anticancer activity.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

Other Potential Biological Activities

In addition to antimicrobial and anticancer effects, thiazole derivatives have been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties.[1][16] Preliminary screening for these activities could be conducted using established in vivo or in vitro models.

Quantitative Data Summary

While specific data for this compound is not yet available, the following table provides a template for summarizing the expected outcomes from the proposed biological assays.

Biological ActivityAssayTest Organism/Cell LineExpected MetricReference Compound
Antibacterial Broth MicrodilutionS. aureus, E. coliMIC (µg/mL)Ciprofloxacin
Antifungal Broth MicrodilutionC. albicansMIC (µg/mL)Fluconazole
Anticancer MTT AssayMCF-7, A549IC50 (µM)Doxorubicin

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related thiazole and pyridine derivatives, this compound is predicted to exhibit significant antimicrobial and anticancer activities. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these properties. Future research should focus on the synthesis and biological screening of this compound, followed by lead optimization through the exploration of structure-activity relationships to enhance potency and selectivity.

References

  • Chandrakantha, B., Shetty, P., Nambiyar, V., Isloor, N., & Isloor, A. M. (2010). Synthesis, characterization and biological activity of some new 1,3,4-oxadiazole bearing 2-flouro-4-methoxy phenyl moiety. European Journal of Medicinal Chemistry, 45(3), 1206-1210. Available from: [Link]

  • Molbank. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2026(1), M2127. Available from: [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • ResearchGate. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Available from: [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. Available from: [Link]

  • MDPI. (n.d.). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[2][5][17]triazolo[4,3-a]pyrimidine-6-carboxylate. Available from: [Link]

  • ResearchGate. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. Available from: [Link]

  • ResearchGate. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Available from: [Link]

  • Journal of Chemical Reviews. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available from: [Link]

  • Journal of University of Shanghai for Science and Technology. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Available from: [Link]

  • The Chemical Society of Japan. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Available from: [Link]

  • MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, a novel small molecule with significant therapeutic promise. By integrating state-of-the-art in silico prediction methodologies with robust experimental validation assays, this document outlines a strategic, multi-pronged approach to elucidate the compound's mechanism of action and accelerate its development into a clinically relevant therapeutic agent. This guide is intended to serve as a practical roadmap for researchers and drug development professionals, offering detailed protocols and expert insights into the causality behind experimental choices.

Introduction: The Therapeutic Promise of a Novel Thiazole Derivative

This compound is a heterocyclic compound featuring a thiazole core, a structural motif prevalent in a wide array of pharmacologically active agents.[1] The thiazole ring is a versatile scaffold known to interact with a diverse range of biological targets, contributing to its presence in drugs with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] Furthermore, the pyridin-3-yl moiety is a key component of numerous clinically approved drugs and is recognized for its ability to form crucial interactions with biological macromolecules.[4][5][6] The combination of these two privileged scaffolds in this compound suggests a high probability of novel biological activity and therapeutic potential.

Given the absence of published data on the specific biological targets of this compound, a systematic and unbiased approach to target identification is paramount. This guide presents a logical workflow, commencing with a broad, computationally driven screening funnel to generate a tractable list of putative targets, followed by a rigorous experimental validation cascade to confirm and characterize the most promising candidates.

A Multi-Faceted Strategy for Target Identification

Our approach to elucidating the therapeutic targets of this compound is a carefully orchestrated interplay of computational and experimental methodologies. This integrated strategy is designed to maximize the probability of identifying high-confidence targets while minimizing time and resource expenditure.

Target_Identification_Workflow cluster_in_silico In Silico Target Prediction cluster_experimental Experimental Target Validation cluster_confirmation Target Confirmation & Mechanism of Action In_Silico This compound SMILES: CCOC(=O)C1=C(C)N=C(S1)C2=CC=CN=C2 Ligand_Based Ligand-Based Approaches (Pharmacophore & Similarity) In_Silico->Ligand_Based 2D/3D Similarity Structure_Based Structure-Based Approaches (Reverse Docking) In_Silico->Structure_Based 3D Structure Predicted_Targets Prioritized List of Predicted Targets Ligand_Based->Predicted_Targets Structure_Based->Predicted_Targets Pathway_Analysis Pathway & Network Analysis Affinity_Chroma Affinity Chromatography- Mass Spectrometry Pathway_Analysis->Affinity_Chroma Proteome_Micro Proteome Microarray Pathway_Analysis->Proteome_Micro Kinome_Screen Kinome-Wide Profiling Pathway_Analysis->Kinome_Screen Predicted_Targets->Pathway_Analysis Biological Context Validated_Hits Experimentally Validated Hits Affinity_Chroma->Validated_Hits Proteome_Micro->Validated_Hits Kinome_Screen->Validated_Hits CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Direct Target Engagement Assays CETSA->Target_Engagement Validated_Hits->CETSA In-Cell Confirmation Cell_Assays Cell-Based Functional Assays MOA Mechanism of Action Studies Cell_Assays->MOA Target_Engagement->Cell_Assays

Figure 1: Integrated workflow for therapeutic target identification.

In Silico Target Prediction: A Data-Driven Hypothesis Generation Engine

The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to predict potential biological targets.[7][8][9] This in silico approach provides a cost-effective and rapid means of narrowing down the vast landscape of the human proteome to a manageable number of high-probability candidates.[10]

Ligand-Based Target Prediction

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[11] By comparing the physicochemical properties of our compound to extensive databases of known ligands, we can infer potential targets.

3.1.1. Pharmacophore Modeling and Screening

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. We will generate a 3D pharmacophore model for this compound and use it to screen against a database of target-based pharmacophore models.[12]

Protocol for Pharmacophore-Based Target Fishing:

  • SMILES Input: The SMILES (Simplified Molecular Input Line Entry System) string for the compound is CCOC(=O)C1=C(C)N=C(S1)C2=CC=CN=C2 .

  • 3D Conformation Generation: Convert the 2D SMILES string into a low-energy 3D conformation using a computational chemistry tool such as MolView or similar software.[5][13][14]

  • Pharmacophore Feature Identification: Identify key pharmacophoric features, including hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids.

  • Database Screening: Screen the generated pharmacophore against a database of pre-computed pharmacophore models of known biological targets (e.g., PharmMapper, ZINCPharmer).

  • Hit Ranking and Filtering: Rank the retrieved targets based on the fit score of the pharmacophore alignment. Filter the results based on biological relevance and druggability.

Structure-Based Target Prediction

Structure-based approaches utilize the three-dimensional structure of potential protein targets to predict binding interactions with our compound.

3.2.1. Reverse Docking

Reverse docking, also known as inverse docking, is a powerful computational technique where a single ligand of interest is docked against a large collection of 3D protein structures.[6][15][16] This approach can identify potential "off-targets" and help to elucidate the polypharmacology of a compound.[15]

Reverse_Docking_Workflow Compound This compound (3D Structure) Docking Molecular Docking Simulation (e.g., SwissDock, AutoDock Vina) Compound->Docking PDB Protein Data Bank (PDB) & other 3D structure databases PDB->Docking Scoring Binding Affinity Scoring & Ranking Docking->Scoring Filtering Filtering & Clustering (Binding Site Similarity) Scoring->Filtering Predicted_Targets Top-Ranked Potential Targets Filtering->Predicted_Targets

Figure 2: Workflow for reverse docking-based target prediction.

Protocol for Reverse Docking:

  • Ligand Preparation: Prepare the 3D structure of the compound, assigning appropriate atom types and charges.

  • Target Database Preparation: Utilize a curated database of druggable human proteins with available 3D structures (e.g., from the Protein Data Bank).

  • High-Throughput Docking: Perform automated docking of the ligand into the binding sites of all proteins in the database using a validated docking program like SwissDock or a similar platform.[17]

  • Scoring and Ranking: Score the predicted binding poses for each protein-ligand complex based on a scoring function that estimates the binding free energy. Rank the proteins from strongest to weakest predicted binders.

  • Post-Docking Analysis: Analyze the top-ranked protein-ligand complexes to ensure realistic binding poses and interactions.

Data Integration and Target Prioritization

The outputs from both ligand-based and structure-based approaches will be integrated and cross-referenced to identify targets that are predicted by multiple methods. A final layer of prioritization will involve pathway and network analysis to assess the biological relevance of the predicted targets in various disease contexts.

Table 1: Hypothetical Prioritized List of Predicted Targets

Target IDTarget NamePrediction Method(s)Biological Rationale / Associated Diseases
P00533Epidermal Growth Factor Receptor (EGFR)Reverse Docking, PharmacophoreCancer, Inflammation
P27361Glycogen Synthase Kinase-3 beta (GSK3B)Reverse DockingDiabetes, Neurodegenerative diseases, Cancer
P08684Cyclin-Dependent Kinase 2 (CDK2)Reverse Docking, SimilarityCancer, Cell Cycle Regulation
P10636Microtubule-associated protein tauPharmacophore, SimilarityAlzheimer's disease, Tauopathies
Q9Y243Dipeptidyl peptidase 4 (DPP4)SimilarityType 2 Diabetes

Experimental Validation: From Prediction to Biological Confirmation

While in silico methods are invaluable for hypothesis generation, experimental validation is essential to confirm the predicted targets and to understand the compound's true biological activity.[4][13]

Affinity-Based Target Identification

Affinity-based methods are a cornerstone of target deconvolution, enabling the isolation and identification of proteins that physically interact with the compound of interest.[18][19]

4.1.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique involves immobilizing the compound on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[18] The captured proteins are then identified using mass spectrometry.

Protocol for AC-MS:

  • Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a chromatography resin.

  • Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

  • Affinity Chromatography: Incubate the cell lysate with the compound-immobilized resin. Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by changing the buffer conditions or by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][20]

Proteome-Wide Screening

4.2.1. Proteome Microarrays

Proteome microarrays consist of thousands of purified human proteins spotted onto a solid surface.[3][21][22] These arrays can be probed with a labeled version of the compound to identify direct binding interactions across a large portion of the proteome.

Kinase Profiling

Given that many small molecule drugs target protein kinases, a kinome-wide profiling assay is a highly relevant and efficient method to identify potential kinase targets.[1] Commercially available kinase screening panels offer the ability to test the compound against hundreds of kinases simultaneously.[23]

Protocol for Kinome Screening:

  • Compound Submission: Provide the compound to a specialized contract research organization offering kinome profiling services.

  • Assay Format: Typically, these assays measure the ability of the compound to inhibit the enzymatic activity of each kinase in the panel.

  • Data Analysis: The results are usually presented as the percent inhibition at a given compound concentration or as IC50 values for the most potently inhibited kinases.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular context.[2][4][24] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[4][24]

CETSA_Workflow Cells Treat Cells with Compound or Vehicle Control Heat Heat Cells to a Range of Temperatures Cells->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble and Precipitated Proteins Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Quantify Melt_Curve Generate Thermal Melt Curve Quantify->Melt_Curve Shift Observe Thermal Shift Indicating Target Engagement Melt_Curve->Shift

Figure 3: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol for CETSA:

  • Cell Treatment: Treat intact cells with either the compound or a vehicle control.

  • Heating: Heat the treated cells to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based detection method (e.g., Western blot or ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the control indicates target engagement.

Target Confirmation and Mechanism of Action Studies

Once high-confidence targets have been validated through the experimental pipeline, the final phase involves confirming their role in the compound's biological effects and elucidating the downstream mechanism of action.

Cell-Based Functional Assays

A variety of cell-based assays can be employed to determine the functional consequences of the compound's interaction with its validated target.[17] The choice of assay will be dictated by the known or predicted function of the target.

Table 2: Examples of Cell-Based Functional Assays for Validated Targets

Validated TargetAssay TypeMeasured Endpoint
EGFRCell Proliferation AssayInhibition of cancer cell growth
GSK3BReporter Gene AssayModulation of Wnt signaling pathway activity
CDK2Cell Cycle AnalysisArrest of cell cycle progression
DPP4Enzyme Activity AssayInhibition of DPP4 enzymatic activity in cells
Direct Target Engagement Assays

In addition to CETSA, other biophysical techniques can be used to quantify the binding affinity of the compound to its purified target protein, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

Conclusion: A Pathway to Novel Therapeutics

The systematic approach outlined in this technical guide provides a robust and efficient framework for the identification and validation of the therapeutic targets of this compound. By synergistically combining computational prediction with rigorous experimental validation, researchers can confidently elucidate the compound's mechanism of action, paving the way for its optimization and development as a first-in-class therapeutic agent. The successful execution of this strategy will not only unlock the full potential of this promising molecule but also contribute to the broader landscape of drug discovery.

References

  • SwissDock. [Link]

  • Protein Microarray - Wikipedia. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

  • Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity - Frontiers. [Link]

  • Convert SMILES to 3D structure - NovoPro Bioscience Inc. [Link]

  • Using reverse docking for target identification and its applications for drug discovery - PubMed. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. [Link]

  • Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. [Link]

  • In Silico Target Prediction for Small Molecules - PubMed. [Link]

  • A review for cell-based screening methods in drug discovery - PMC - NIH. [Link]

  • SMILES to Structure - Leskoff. [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

  • A review on thiazole based compounds andamp; it's pharmacological activities. [Link]

  • Affinity purification is the most widely used technique to isolate specific target proteins from a complex proteome (Figure 1A). Small molecules identified in phenotypic screens are immobilized onto a solid support that can be used to isolate bound protein targets. This approach relies on extensive washing steps to remove non-binders, followed by specific methods to elute the proteins of interest. The eluted proteins can then either be directly identified using “shotgun” type sequencing methods with multi-dimensional liquid chromatography or be further separated by gel electrophoresis and analyzed by mass spectrometry. The identified peptide sequences can then be used in database searches to identify the target protein. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. [Link]

  • Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate - PubChem. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. [Link]

  • MEDock: a web server for efficient prediction of ligand binding sites based on a novel optimization algorithm - PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC - NIH. [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. [Link]

  • A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix Labs. [Link]

  • MTiOpenScreen: a web server for structure-based virtual screening - Oxford Academic. [Link]

  • A Quick Guide to Protein Microarray - Aurora Biomed. [Link]

  • SMILES to 2D or 3D SDF/Mol Converter - Biotech FYIcenter. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. [Link]

  • Recent Advances in In Silico Target Fishing - MDPI. [Link]

  • Computational/in silico methods in drug target and lead prediction. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

  • SwissTargetPrediction. [Link]

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]

  • ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate - ChemSynthesis. [Link]

  • Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S - PubChem. [Link]

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970. [Link]

  • Reverse Docking Service - CD ComputaBio. [Link]

  • D3Targets-2019-nCoV: a webserver for predicting drug targets and for multi-target and multi-site based virtual screening against COVID-19 - PMC. [Link]

  • Binding site prediction - Directory of in silico Drug Design tools. [Link]

  • PrankWeb 4: a modular web server for protein–ligand binding site prediction and downstream analysis | Nucleic Acids Research | Oxford Academic. [Link]

  • MolView. [Link]

  • RNAfold web server. [Link]

  • Systematic computational strategies for identifying protein targets and lead discovery - NIH. [Link]

  • Kinome Profiling - Oncolines B.V. [Link]

  • Extending in Silico Protein Target Prediction Models to Include Functional Effects - Frontiers. [Link]

  • Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing). [Link]

  • Validation guidelines for drug-target prediction methods - Taylor & Francis. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. [Link]

Sources

The Ascendant Therapeutic Potential of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The confluence of pyridine and thiazole rings within a single molecular framework has given rise to a class of compounds with significant therapeutic promise. The core structure, Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, serves as a versatile scaffold for the development of novel drug candidates. This technical guide provides an in-depth exploration of this chemical series, from its synthesis and chemical characterization to its diverse biological activities and the intricate mechanisms that underpin its therapeutic effects. For researchers and drug development professionals, this document aims to be a comprehensive resource, offering not only a summary of the current state of knowledge but also actionable insights for the design and synthesis of next-generation therapeutics based on this privileged heterocyclic core.

The Synthetic Keystone: Hantzsch Thiazole Synthesis and Core Molecule Assembly

The foundational method for constructing the 2-pyridyl-thiazole core is the venerable Hantzsch thiazole synthesis. This robust and high-yielding reaction involves the condensation of a thioamide with an α-haloketone.[1] In the context of our target molecule, pyridine-3-carbothioamide serves as the thioamide precursor, reacting with ethyl 2-chloroacetoacetate to furnish the desired this compound.

Causality in Reagent Selection and Reaction Conditions

The choice of pyridine-3-carbothioamide is deliberate; the nitrogen atom of the pyridine ring at the 3-position imparts specific electronic properties and steric influences that are crucial for the biological activity of the resulting derivatives. The ethyl 2-chloroacetoacetate provides the three-carbon backbone and the ester functionality at the 5-position of the thiazole ring, a key handle for subsequent derivatization. The reaction is typically carried out in a protic solvent such as ethanol and often refluxed to drive the reaction to completion.[2]

Experimental Protocol: Synthesis of Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate

This protocol is a synthesized methodology based on established Hantzsch thiazole syntheses for analogous compounds.[2][3]

Materials:

  • Pyridine-3-carbothioamide

  • Ethyl 2-chloroacetoacetate

  • Absolute Ethanol

  • Sodium Bicarbonate (10% aqueous solution)

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-3-carbothioamide (1 equivalent) in absolute ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water.

  • Neutralize the aqueous mixture with a 10% sodium bicarbonate solution until effervescence ceases.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate.

Workflow for Core Synthesis

reagents Pyridine-3-carbothioamide + Ethyl 2-chloroacetoacetate reaction Reflux (4-6h) reagents->reaction solvent Absolute Ethanol solvent->reaction workup Cooling & Aqueous Workup reaction->workup neutralization Neutralization (10% NaHCO3) workup->neutralization isolation Filtration & Washing neutralization->isolation purification Recrystallization isolation->purification product This compound purification->product

Caption: Hantzsch synthesis workflow for the core molecule.

A Spectrum of Biological Activity: From Microbes to Malignancies

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for both anti-infective and anticancer therapies.[3][4]

Antimicrobial Efficacy

The thiazole ring is a well-established pharmacophore in antimicrobial drug discovery.[5] Analogs of the core molecule have been shown to possess significant activity against a range of bacterial and fungal pathogens. The mechanism of action is often multifaceted, but can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

A series of hydrazide-hydrazone derivatives of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide were synthesized and evaluated for their antimicrobial properties.[3] The results, summarized in the table below, highlight the potential of these compounds.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)A. flavus (MIC, µg/mL)
5j 1.66 ± 0.571.32 ± 0.572.66 ± 1.522.33 ± 0.571.66 ± 1.152.66 ± 1.15
5k 3.66 ± 1.522.00 ± 1.004.66 ± 1.154.00 ± 1.003.33 ± 1.523.00 ± 1.00
5l 4.00 ± 1.734.33 ± 0.577.00 ± 1.007.00 ± 1.004.00 ± 2.003.00 ± 1.00
Tetracycline 0.68 ± 0.540.66 ± 0.281.66 ± 1.151.66 ± 1.15--
Streptomycin 1.00 ± 0.001.00 ± 0.001.66 ± 1.151.00 ± 0.86--
Fluconazole ----1.00 ± 0.002.00 ± 0.00

Data adapted from reference[3].

Anticancer Potential and Mechanism of Action

Perhaps the most compelling therapeutic application of this scaffold lies in oncology. Numerous derivatives have exhibited potent cytotoxic activity against a variety of cancer cell lines.[4][6]

Recent studies have shed light on a fascinating mechanism of action for certain pyridine-thiazole hybrids. These compounds have been shown to induce genetic instability in tumor cells.[6] Tellingly, the cytotoxic effects of these derivatives were significantly diminished when cancer cells were pre-incubated with a PARP1 (Poly [ADP-ribose] polymerase 1) inhibitor.[6] This suggests that the anticancer activity is, at least in part, dependent on a functional PARP1-mediated DNA damage response. The compounds may cause DNA damage that, in cancer cells with compromised DNA repair pathways, leads to synthetic lethality.

The thiazole moiety is known to be a privileged structure for the inhibition of various protein and lipid kinases that are crucial for cancer cell proliferation and survival.[5] While not yet definitively demonstrated for the specific core molecule of this guide, it is plausible that derivatives could be designed to target kinases such as c-Met, CDK1, and PI3Kα.[5]

The following table summarizes the in vitro anticancer activity of selected pyridine-thiazole derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound 3 HL-60 (Leukemia)0.57
Compound 4 NCI-H460 (Non-Small Cell Lung Cancer)-40.69 (% growth)
Compound 4h HTC-116 (Colon Carcinoma)2.03 ± 0.72
Compound 4h HepG-2 (Hepatocellular Carcinoma)2.17 ± 0.83
Cisplatin A549 (Lung Cancer)12.65 µg/mL

Data adapted from references[4][6]. Note: Some data is presented as % growth inhibition.

Structure-Activity Relationship (SAR) Insights

The modular nature of the this compound core allows for systematic modifications to explore the structure-activity landscape.

  • Position of the Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) has a significant impact on biological activity. Studies have shown that 3-pyridyl derivatives can exhibit enhanced cytotoxic activity compared to their 2- and 4-pyridyl counterparts.

  • Substituents on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring are critical. The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides and hydrazides, leading to derivatives with altered pharmacokinetic and pharmacodynamic properties.[3]

  • Aromatic Substituents: The introduction of various substituted aromatic rings at different positions of the core structure can dramatically influence activity. For instance, the presence of electron-withdrawing or electron-donating groups on a phenyl ring attached to the thiazole can modulate the anticancer potency.[4]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Proposed Signaling Pathway and Visualization

Based on the evidence suggesting the induction of genetic instability and the involvement of PARP1, a proposed mechanism of action for the anticancer activity of these compounds is depicted below.

cluster_cell Cancer Cell compound Pyridine-Thiazole Derivative dna Cellular DNA compound->dna intercalation/ alkylation damage DNA Damage (e.g., single-strand breaks) dna->damage parp PARP1 Activation damage->parp repair DNA Repair Pathway parp->repair recruitment of repair proteins repair->dna repair apoptosis Apoptosis repair->apoptosis overwhelmed/ failed repair cancer_cell Cancer Cell

Caption: Proposed mechanism of anticancer activity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, makes it an attractive area for further investigation. Future research should focus on:

  • Elucidation of Specific Molecular Targets: While the involvement of PARP1 is a significant finding, the precise nature of the DNA damage induced by these compounds and the potential for direct inhibition of other key cellular targets warrants further investigation.

  • Optimization of Pharmacokinetic Properties: Systematic medicinal chemistry efforts are needed to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Exploration of Novel Analogs: The synthesis and evaluation of a wider range of derivatives, including those with different heterocyclic rings and substitution patterns, could lead to the discovery of compounds with improved potency and selectivity.

References

  • Yuriev, M. Y., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6048. [Link]

  • Ghorab, M. M., & Al-Said, M. S. (2012). Antitumor activity of novel pyridine, thiophene and thiazole derivatives. Archives of Pharmacal Research, 35(6), 965–973. [Link]

  • Patel, R. V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25255–25268. [Link]

  • Al-Ostoot, F. H., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, In Press. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 26(2), 430. [Link]

  • Hantzsch, A. (1887). Ueber die Synthese der Thiazole. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • Pop, A., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2), 171-177. [Link]

  • Beuchel, A., et al. (2020). A solid solution of ethyl and d 3-methyl 2-[(4-meth-yl-pyridin-2-yl)amino]-4-(pyridin-2-yl)thia-zole-5-carboxyl-ate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1255–1259. [Link]

  • Anonymous. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Anonymous. (n.d.). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Anonymous. (n.d.). The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Anonymous. (n.d.). Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity. PubMed. [Link]

  • Anonymous. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "biologically active scaffold" present in over 18 FDA-approved drugs.[1] Its derivatives exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] When hybridized with a pyridine moiety, another critical pharmacophore, the resulting pyridine-thiazole framework offers a rich chemical space for the development of novel therapeutic agents. This guide provides a detailed exploration of the structure-activity relationship (SAR) of a specific pyridine-thiazole derivative, Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. While direct SAR studies on this exact molecule are not extensively published, a comprehensive analysis of structurally related analogs allows for the elucidation of key structural features that govern its biological activity. This document will serve as a technical resource for researchers engaged in the design and optimization of novel pyridine-thiazole-based drug candidates.

Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of the 2,4,5-trisubstituted thiazole core is the Hantzsch thiazole synthesis.[3] This one-pot condensation reaction involves the cyclization of a thioamide with an α-haloketone. For the synthesis of this compound, nicotinamide is first converted to nicotinothioamide, which then undergoes condensation with ethyl 2-chloroacetoacetate.

Experimental Protocol: Hantzsch Thiazole Synthesis

Step 1: Synthesis of Nicotinothioamide

  • To a solution of nicotinamide in anhydrous pyridine, add phosphorus pentasulfide in a molar ratio of 1:0.5.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain pure nicotinothioamide.

Step 2: Synthesis of this compound

  • Dissolve nicotinothioamide and ethyl 2-chloroacetoacetate in a 1:1 molar ratio in absolute ethanol.

  • Reflux the mixture for 5-8 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Neutralize with a 10% sodium bicarbonate solution.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure this compound.

Hantzsch_Synthesis cluster_step2 Hantzsch Condensation Nicotinamide Nicotinamide P4S10 P4S10, Pyridine Nicotinamide->P4S10 Nicotinothioamide Nicotinothioamide P4S10->Nicotinothioamide Ethanol Ethanol, Reflux Nicotinothioamide->Ethanol Ethyl2Chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl2Chloroacetoacetate->Ethanol TargetMolecule Ethyl 4-methyl-2-pyridin-3-yl- 1,3-thiazole-5-carboxylate Ethanol->TargetMolecule

Caption: Hantzsch synthesis of the target molecule.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound can be systematically understood by dissecting the molecule into its key structural components: the 2-(pyridin-3-yl) moiety, the C4-methyl group, and the C5-ethyl carboxylate group on the thiazole core.

The 2-(Pyridin-3-yl) Moiety

The pyridine ring at the C2 position of the thiazole is a critical determinant of biological activity. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The position of the nitrogen atom within the pyridine ring is also crucial. Studies on a series of pyridine-thiazole derivatives have shown that the biological activity profile can change significantly with the substitution pattern on the pyridine ring.[4]

  • Position of the Pyridine Nitrogen: In a study comparing 2-pyridyl, 3-pyridyl, and 4-pyridyl substituted thiazoles, derivatives with the 3-pyridyl group often exhibit potent and distinct biological activities.[4] For instance, certain 3-pyridyl thiazole derivatives have shown enhanced cytotoxic activity against lung cancer cell lines.[4] This suggests that the specific electronic and steric properties conferred by the 3-pyridyl substitution are important for target engagement.

  • Substitution on the Pyridine Ring: The introduction of substituents on the pyridine ring can further modulate activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can alter the electronic distribution of the entire molecule, influencing its binding affinity and pharmacokinetic properties. For example, the presence of electron-rich donating groups on an aryl ring attached to a thiazole has been shown to positively influence anticancer activity.[1]

The Thiazole Core: C4-Methyl and C5-Ethyl Carboxylate

The substitutions on the thiazole ring itself play a pivotal role in fine-tuning the biological activity.

  • C4-Methyl Group: The methyl group at the C4 position is a common feature in many biologically active thiazole derivatives. Its presence can contribute to the overall lipophilicity of the molecule, which can affect cell permeability. Furthermore, the methyl group can engage in hydrophobic interactions within the binding pocket of a target protein. In some series of thiazole analogs, the presence of a methyl group at the C4 position has been associated with increased cytotoxic activity.[5]

  • C5-Ethyl Carboxylate Group: The ethyl carboxylate group at the C5 position is a significant functional group that can influence both the physicochemical properties and the biological activity of the molecule.

    • Hydrogen Bonding: The ester carbonyl can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein.

    • Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed in vivo to the corresponding carboxylic acid. This can dramatically alter the molecule's properties, increasing its polarity and potentially changing its biological target or binding mode. The carboxylic acid can form stronger ionic interactions with target proteins.

    • Derivatization: The ethyl carboxylate group serves as a convenient handle for further chemical modifications. For instance, it can be converted to an amide or a hydrazide, opening up avenues for creating a library of analogs with diverse biological activities. The conversion of a similar ethyl ester to a carbohydrazide has been a key step in the synthesis of novel antimicrobial agents.[6]

SAR_Analysis cluster_pyridine 2-(Pyridin-3-yl) Moiety cluster_thiazole Thiazole Core Substituents CoreMolecule This compound PyridineN Nitrogen Position (3-pyridyl) CoreMolecule->PyridineN Influences target specificity PyridineSubst Ring Substitution CoreMolecule->PyridineSubst Modulates electronic properties C4Methyl C4-Methyl Group CoreMolecule->C4Methyl Affects lipophilicity and hydrophobic interactions C5Ester C5-Ethyl Carboxylate CoreMolecule->C5Ester Hydrogen bonding, pro-drug potential, derivatization handle BiologicalActivity Biological Activity (e.g., Anticancer, Antimicrobial) PyridineN->BiologicalActivity Critical for activity profile PyridineSubst->BiologicalActivity C4Methyl->BiologicalActivity C5Ester->BiologicalActivity

Caption: Key structural determinants of biological activity.

Potential Biological Targets and Mechanisms of Action

While the specific biological target of this compound is not definitively established, studies on structurally similar pyridine-thiazole hybrids suggest several potential mechanisms of action, particularly in the context of anticancer activity.

  • PARP Inhibition: Some novel pyridine-thiazole derivatives have been shown to exert their cytotoxic effects through the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[7] Inhibition of PARP in cancer cells, especially those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), can lead to synthetic lethality and cell death.[7]

  • Kinase Inhibition: The thiazole scaffold is a common feature in many kinase inhibitors.[1] Various substituted thiazoles have been developed as inhibitors of kinases such as EGFR, which are often overactive in cancer cells.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound and its analogs, a series of in vitro assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start: Cancer Cell Culture SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h Treat Treat with test compound (various concentrations) Incubate24h->Treat Incubate4872h Incubate for 48-72h Treat->Incubate4872h AddMTT Add MTT solution Incubate4872h->AddMTT Incubate34h Incubate for 3-4h AddMTT->Incubate34h AddSolubilizer Add solubilizing agent Incubate34h->AddSolubilizer ReadAbsorbance Measure absorbance at 570 nm AddSolubilizer->ReadAbsorbance Analyze Calculate % viability and IC50 ReadAbsorbance->Analyze End End: Cytotoxicity Profile Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Prepare Bacterial Inoculum: Grow the bacterial strain in a suitable broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Summary and Future Directions

The SAR of this compound is a complex interplay of its constituent parts. Based on the analysis of related compounds, the following table summarizes the likely impact of structural modifications on biological activity.

Molecular FragmentModificationExpected Impact on ActivityRationale
2-Pyridyl Ring Change nitrogen position (e.g., to 2- or 4-pyridyl)Altered activity profile and target selectivityChanges in electronic distribution and steric hindrance affecting target binding.[4]
Substitution on the pyridine ringModulation of activity (increase or decrease)Electronic effects of substituents can influence binding affinity and pharmacokinetic properties.[1]
C4-Position Removal of the methyl groupLikely decrease in activityLoss of hydrophobic interactions and potential impact on lipophilicity.[5]
Replacement with larger alkyl or aryl groupsVariable, potential for increased steric hindrance or new interactionsDepends on the specific target and its binding pocket topology.
C5-Position Hydrolysis of the ester to a carboxylic acidPotential for increased potency and altered target profileFormation of stronger ionic interactions with the target.
Conversion to amides or hydrazidesDiversification of biological activityIntroduction of new hydrogen bond donors and acceptors.[6]

Future Directions:

  • Synthesis of an Analog Library: A systematic synthesis of analogs with modifications at the C2-pyridyl, C4, and C5 positions is crucial to build a quantitative SAR (QSAR) model.

  • Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening can help identify the specific biological target(s) of this compound class.

  • In Vivo Efficacy Studies: Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.

By leveraging the foundational knowledge of thiazole and pyridine chemistry, and through systematic investigation of the SAR, this compound and its derivatives hold significant promise for the development of novel therapeutic agents.

References

  • Desai, N. C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(9), 1234. [Link]

  • Gouda, M. A., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. Molecules, 25(19), 4428. [Link]

  • Geronikaki, A., & Galdino, S. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4935. [Link]

  • Li, W., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(11), 1909. [Link]

  • Koval, O. O., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. International Journal of Molecular Sciences, 23(23), 15201. [Link]

  • Yurttas, L., et al. (2023). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. ResearchGate. [Link]

  • Li, Y., et al. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(4), M911. [Link]

  • Al-Ostoot, F. H., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4449-4460. [Link]

  • Singh, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 114-124. [Link]

  • Acar, Ç., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1286, 135548. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]

  • Ayati, A., et al. (2015). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Journal of the Brazilian Chemical Society, 26(8), 1568-1596. [Link]

  • Farmacia. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal, 63(2), 171-177. [Link]

  • Abraham, E., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE, 10(11), e0142321. [Link]

  • Kamal, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4935. [Link]

  • Zilio, N., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(4), 102573. [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies, Inc.. [Link]

  • Kumar, A., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. [Link]

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Boster Biological Technology. [Link]

  • Lee, S. K., et al. (2017). Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals, 13(11), 1546. [Link]

  • Reddy, M. S., et al. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Mirzazadeh, Y., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • de Oliveira, D. M., et al. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

  • Wu, Y., et al. (2020). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Transition Metal Chemistry, 45(8), 527-534. [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]

  • Saini, A., et al. (2016). SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. International Journal of Pharmaceutical Sciences and Research, 7(12), 4885-4891. [Link]

  • Singh, P., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Hafez, H. N., et al. (2016). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Molecules, 21(11), 1541. [Link]

Sources

A Senior Application Scientist's Guide to the Computational Docking of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for conducting computational docking studies on Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, a novel compound of significant therapeutic interest. The guide is designed for researchers, scientists, and drug development professionals, offering a field-proven framework for investigating the compound's potential biological targets. By leveraging the well-documented pharmacological importance of the thiazole and pyridine scaffolds, this document outlines a prospective computational study, from target identification and validation to the analysis and interpretation of docking results. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of a Novel Scaffold

This compound is a novel small molecule that holds considerable promise for drug discovery. Its chemical architecture is distinguished by the fusion of two pharmacologically significant heterocyclic motifs: a thiazole ring and a pyridine ring.

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a wide spectrum of activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets, such as protein kinases.[6]

Similarly, the pyridine ring is a prevalent scaffold in a vast number of FDA-approved drugs, valued for its ability to enhance biochemical potency, metabolic stability, and cellular permeability.[7] Pyridine derivatives have demonstrated diverse therapeutic applications, including anticancer, antimalarial, and anti-tubercular activities.[8][9]

Given the established therapeutic relevance of its constituent parts, a systematic investigation into the biological targets of this compound is warranted. Computational docking presents a powerful and resource-efficient approach to predict its binding affinity and mode of interaction with various protein targets, thereby guiding further experimental validation.[10][11][12]

Target Identification and Rationale: Focusing on Protein Kinases

The selection of a suitable protein target is a critical first step in any docking study. Based on the prevalence of thiazole derivatives as protein kinase inhibitors, this guide will focus on this class of enzymes as a primary target for this compound.[6] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.

For the purpose of this guide, we will select a representative protein kinase for the docking study. A suitable candidate would be a kinase for which there are high-quality crystal structures available in the Protein Data Bank (PDB), preferably co-crystallized with a ligand. This will facilitate the validation of our docking protocol.

The Computational Docking Workflow: A Step-by-Step Guide

The following sections provide a detailed, step-by-step methodology for a robust computational docking study. The workflow is designed to be logical and self-validating, ensuring the generation of reliable and reproducible results.

Ligand Preparation: From 2D Structure to Docking-Ready Conformation

Accurate preparation of the ligand is crucial for a successful docking simulation. This process involves converting the 2D chemical structure of this compound into a 3D conformation with appropriate chemical properties.

Experimental Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion and Energy Minimization: Convert the 2D structure into a 3D conformation. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Open Babel or Avogadro.

  • Charge Assignment and Atom Typing: Assign partial charges and atom types to the ligand. This is a critical step as it determines how the ligand will interact with the protein's electrostatic field. Tools like AutoDock Tools (ADT) can be used to assign Gasteiger charges.[13]

  • Defining Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation, which is essential for finding the optimal binding pose. ADT can automatically detect and set rotatable bonds.[13]

  • File Format Conversion: Save the prepared ligand in the PDBQT file format, which is required for use with AutoDock Vina.[10][13] This format includes the atomic coordinates, partial charges, and atom type information.

Protein Preparation: Preparing the Receptor for Docking

The preparation of the target protein is equally important and involves cleaning up the crystal structure obtained from the PDB and defining the binding site.

Experimental Protocol:

  • Protein Structure Retrieval: Download the 3D crystal structure of the selected protein kinase from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand in the active site.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors, unless they are known to be critical for ligand binding.[14] If the protein has multiple chains, retain only the chain that contains the active site of interest.[14]

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure. This is essential for correctly modeling hydrogen bonding interactions between the protein and the ligand.[13][14]

  • Charge Assignment: Assign partial charges to the protein atoms.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format.

Molecular Docking Simulation: Predicting the Binding Interaction

With the prepared ligand and protein, the next step is to perform the molecular docking simulation using software such as AutoDock Vina.

Experimental Protocol:

  • Defining the Binding Site (Grid Box Generation): Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. If a co-crystallized ligand is present, the grid box should be centered on this ligand. The size of the grid box should be large enough to allow for the ligand to move and rotate freely within the binding pocket.

  • Configuration File Creation: Create a configuration file that specifies the input files (protein and ligand in PDBQT format), the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate.[13]

  • Running the Docking Simulation: Execute the docking simulation using AutoDock Vina. The program will systematically explore different conformations and orientations of the ligand within the defined search space and rank them based on a scoring function.

Visualization of the Computational Docking Workflow

Computational Docking Workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization, PDBQT Conversion) Config_File Create Configuration File Ligand_Prep->Config_File Protein_Prep Protein Preparation (PDB Download, Cleaning, PDBQT Conversion) Grid_Box Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Grid_Box->Config_File Run_Docking Run Docking Simulation (AutoDock Vina) Config_File->Run_Docking Analyze_Results Analyze Docking Results (Binding Affinity, Poses) Run_Docking->Analyze_Results Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze_Results->Visualize Validate Validate Protocol (Redocking, RMSD) Analyze_Results->Validate

Caption: A flowchart illustrating the key stages of the computational docking workflow.

Results Analysis and Interpretation: From Raw Data to Actionable Insights

Binding Affinity and Pose Selection

The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). A more negative binding affinity score generally indicates a more favorable binding interaction. The top-ranked pose with the lowest binding energy is typically considered the most likely binding mode.

Visualization of Protein-Ligand Interactions

The top-ranked binding pose should be visualized in the context of the protein's active site using molecular graphics software like PyMOL or Discovery Studio. This allows for a detailed examination of the intermolecular interactions between the ligand and the protein, including:

  • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein's amino acid residues.

  • Hydrophobic Interactions: Observe any hydrophobic interactions between nonpolar regions of the ligand and the protein.

  • Pi-Stacking Interactions: Look for any pi-stacking interactions between aromatic rings in the ligand and the protein.

A thorough analysis of these interactions provides insights into the structural basis of the ligand's binding affinity and can guide future efforts in lead optimization.[15][16]

Validation of the Docking Protocol: Ensuring Reliability

To ensure the trustworthiness of the docking results, it is essential to validate the docking protocol.[17] A common and effective method is to perform a redocking experiment.

Experimental Protocol:

  • Redocking: If a co-crystallized ligand was present in the original PDB structure, this ligand is extracted and then docked back into the active site of the protein using the same protocol as for the test compound.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the predicted pose of the redocked ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a successful and reliable docking protocol.[18]

Data Presentation: Summarizing the Findings

The results of the docking study should be summarized in a clear and concise table for easy comparison and interpretation.

ParameterValue
Protein Target (PDB ID) [Example: 3Q6B]
Binding Affinity (kcal/mol) [Example: -8.5]
RMSD of Redocked Ligand (Å) [Example: 1.2]
Key Interacting Residues [Example: Lys72, Glu91, Leu135]
Types of Interactions [Example: Hydrogen bonds, hydrophobic interactions]

Logical Framework for Docking Result Interpretation

Docking Result Interpretation Start Docking Simulation Complete Validate_RMSD RMSD < 2.0 Å? Start->Validate_RMSD Analyze_Affinity Analyze Binding Affinity Validate_RMSD->Analyze_Affinity Yes Refine_Protocol Refine Docking Protocol Validate_RMSD->Refine_Protocol No Visualize_Pose Visualize Top Pose Analyze_Affinity->Visualize_Pose Identify_Interactions Identify Key Interactions Visualize_Pose->Identify_Interactions Hypothesize Formulate Binding Hypothesis Identify_Interactions->Hypothesize

Caption: A decision-making flowchart for the interpretation of docking results.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a computational docking study of this compound. By following the detailed protocols for ligand and protein preparation, docking simulation, and results analysis, researchers can generate reliable predictions of the compound's potential biological targets and binding modes.

It is crucial to remember that computational docking is a predictive tool, and its findings should be validated through experimental assays. The insights gained from this in silico approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing, ultimately leading to the development of novel and effective therapeutics.

References

  • American Chemical Society. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry.
  • Bioinformatics Institute. (n.d.). Session 4: Introduction to in silico docking.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • Galaxy Training. (2019). Protein-ligand docking.
  • SwissDock. (n.d.). SwissDock. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. [Link]

  • PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • PubMed. (n.d.). Molecular docking methodologies. [Link]

  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Springer. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • ResearchGate. (2026). Computational Docking: A Hands-on guide to tools, theory, and real world practices in Drug Design. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. [Link]

  • The University of Queensland. (n.d.). Thiazoles in Peptides and Peptidomimetics. [Link]

  • MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]

  • AIMS Press. (n.d.). Basics, types and applications of molecular docking: A review. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • YouTube. (2023). Docking Result Analysis and Validation with Discovery Studio. [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • Wikipedia. (n.d.). Docking (molecular). [Link]

  • ACS Publications. (2021). Molecular Docking with Open Access Software: Development of an Online Laboratory Handbook and Remote Workflow for Chemistry and Pharmacy Master's Students to Undertake Computer-Aided Drug Design. [Link]

  • Open Access Journals. (2024). A Brief View on Pyridine Compounds. [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • PubMed Central. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, a pyridine moiety, and a carboxylate ester group. Thiazole derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous approved drugs and investigational agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The physicochemical properties of such molecules, particularly their solubility and stability, are critical parameters that profoundly influence their developability as therapeutic agents. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.

This technical guide provides a comprehensive overview of the key considerations and experimental methodologies for characterizing the solubility and stability of this compound. The protocols and insights presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Physicochemical Properties: A Predictive Overview

While specific experimental data for this compound is not extensively available in the public domain, we can infer some of its likely characteristics based on its structural components and data for analogous compounds. For instance, the computed XLogP3 value for the positional isomer, Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate, is 2.5, suggesting a degree of lipophilicity.[2] The presence of the pyridine ring introduces a basic nitrogen atom, implying that the compound's solubility will be pH-dependent. The ester functional group may be susceptible to hydrolysis under both acidic and basic conditions.

PropertyPredicted Value/CharacteristicImplication for Drug Development
Molecular Weight ~248.30 g/mol [2]Favorable for oral absorption (Lipinski's Rule of Five).
XLogP3 (predicted for isomer) 2.5[2]Moderate lipophilicity; may have good membrane permeability but potentially limited aqueous solubility.
Hydrogen Bond Donors 0[2]Favorable for membrane permeability.
Hydrogen Bond Acceptors 5[2]Can interact with aqueous environments, but the overall structure is largely non-polar.
pKa (predicted) ~3-4 for the pyridine nitrogenpH-dependent solubility is expected, with increased solubility at lower pH.

Section 1: Solubility Profiling

A thorough understanding of a compound's solubility in various media is fundamental to designing appropriate formulation strategies. For this compound, it is crucial to assess its solubility in aqueous and organic solvents, as well as in biorelevant media.

Rationale for Solvent Selection

The choice of solvents for solubility determination is guided by the anticipated applications of the compound. Aqueous buffers at different pH values are essential to understand its behavior in the physiological environment of the gastrointestinal tract. Organic solvents are used to assess its suitability for various formulation approaches, such as solvent-based systems or for purification and handling during synthesis. Biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), provide a more accurate prediction of in vivo solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for comprehensive solubility profiling.

G cluster_prep Preparation cluster_solubility Solubility Assessment cluster_analysis Analysis A Synthesize and Purify Compound B Characterize Compound (NMR, MS, Purity) A->B C Prepare Solvent Systems (Aqueous Buffers, Organic Solvents, Biorelevant Media) B->C D Equilibrium Solubility Assay (Shake-Flask Method) C->D E Kinetic Solubility Assay (Turbidimetric Method) C->E F Quantify Solute Concentration (HPLC-UV) D->F E->F G Data Analysis and Reporting F->G

Caption: Experimental workflow for solubility profiling.

Detailed Protocol: Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., pH 2.0, 4.5, 6.8, 7.4 buffers; water; ethanol; propylene glycol; SGF; SIF).

    • Ensure a solid excess of the compound remains to confirm saturation.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium. The use of a shaker or rotator is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to use a filter (e.g., 0.22 µm PVDF syringe filter).

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV analytical method.

    • Analyze the diluted sample by HPLC-UV and determine the concentration against a standard curve of the compound.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

Predicted Solubility Profile (Illustrative Data)
Solvent/MediumpHTemperature (°C)Predicted Solubility (µg/mL)
0.1 N HCl1.237> 1000
Acetate Buffer4.537250 - 500
Phosphate Buffer6.83750 - 100
Phosphate Buffered Saline (PBS)7.437< 50
Water~7.025< 20
EthanolN/A25> 5000
Propylene GlycolN/A25> 2000
Simulated Gastric Fluid (SGF)1.237> 1000
Fasted State Simulated Intestinal Fluid (FaSSIF)6.53775 - 150
Fed State Simulated Intestinal Fluid (FeSSIF)5.037300 - 600

Section 2: Stability Assessment

Evaluating the chemical stability of a drug candidate is a non-negotiable step in drug development. Forced degradation studies are employed to identify potential degradation pathways, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.

Rationale for Stress Conditions

Forced degradation subjects the compound to conditions more severe than those it would encounter during manufacturing, storage, and administration.[3] This accelerated degradation helps to rapidly identify likely degradation products and pathways. The standard stress conditions include acid and base hydrolysis, oxidation, and photolysis.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Photolytic Degradation (ICH Q1B) A->E F Thermal Degradation (e.g., 80°C) A->F G Neutralize and Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Identify and Characterize Degradants (MS/MS, NMR) H->I J Mass Balance Calculation H->J

Caption: Workflow for forced degradation studies.

Detailed Protocol: Forced Degradation Studies
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently (e.g., 40°C) for a defined period. The ester linkage is expected to be labile under these conditions.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample before dilution.

    • Analyze the samples using a stability-indicating HPLC method, which is capable of separating the parent compound from all degradation products. A C18 column with a gradient elution of water and methanol or acetonitrile is a common starting point.[3]

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information for the parent compound and any degradants.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis of the Ester: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. This is often the most common degradation pathway for ester-containing drugs.

  • Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be susceptible to oxidation, potentially forming a sulfoxide or sulfone.

  • Photodegradation: Aromatic and heterocyclic systems can undergo complex photochemical reactions, leading to various degradation products.

G A This compound B 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid A->B Acid/Base Hydrolysis C Oxidized Thiazole Derivatives A->C Oxidation (e.g., H2O2) D Photodegradation Products A->D Photolysis (UV/Vis Light)

Caption: Potential degradation pathways.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. This guide has outlined the critical experimental workflows and protocols for characterizing these essential physicochemical properties. The pH-dependent solubility, driven by the pyridine moiety, and the potential for hydrolytic degradation of the ester group are key characteristics that must be carefully evaluated. The systematic application of the methodologies described herein will enable researchers to build a robust data package to support formulation development and establish appropriate storage conditions, ultimately de-risking the path to clinical development.

References

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Available from: [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available from: [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. Available from: [Link]

  • A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino] - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. The Chemical Society of Japan. Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. PubChem. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Heterocyclic Scaffold

In the landscape of medicinal chemistry and drug development, the strategic assembly of molecular scaffolds possessing favorable pharmacological properties is paramount. Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate emerges as a highly valuable and versatile building block. Its architecture elegantly combines three critical pharmacophores: a thiazole ring, a pyridine moiety, and a modifiable ethyl ester group. The thiazole core is a staple in numerous approved drugs, prized for its ability to engage in a wide range of biological interactions.[1][2] Similarly, the pyridine ring is a privileged structure in drug discovery, often enhancing solubility and providing key hydrogen bonding vectors.

This guide provides an in-depth exploration of the synthesis and synthetic utility of this scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, providing a reliable foundation for the synthesis of novel compound libraries.

Foundational Synthesis: The Hantzsch Thiazole Condensation

The most reliable and industrially scalable route to the title compound is the classic Hantzsch thiazole synthesis.[3][4][5] This reaction is favored for its operational simplicity, use of readily available starting materials, and consistently high yields.[3] It constructs the aromatic thiazole ring in a single, efficient step.

Causality of the Method: The Hantzsch synthesis is a cornerstone of heterocyclic chemistry because it predictably forms the thiazole core through a sequence of well-understood mechanistic steps: a nucleophilic substitution followed by an intramolecular cyclization and dehydration.[3][4]

Reaction Mechanism: The synthesis proceeds by reacting an α-haloketoester (Ethyl 2-chloro-3-oxobutanoate) with a thioamide (3-Pyridinecarbothioamide).

Hantzsch_Synthesis Thioamide 3-Pyridinecarbothioamide SN2_Adduct S-Alkylated Intermediate Thioamide->SN2_Adduct SN2 Attack (S on α-carbon) Ketoester Ethyl 2-chloro-3-oxobutanoate Ketoester->SN2_Adduct Cyclized_Int Hemithioaminal (Thiazoline) SN2_Adduct->Cyclized_Int Intramolecular Cyclization (N on C=O) Product Ethyl 4-methyl-2-pyridin-3-yl- 1,3-thiazole-5-carboxylate Cyclized_Int->Product Dehydration (-H2O)

Figure 1: Mechanism of the Hantzsch Thiazole Synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for analogous pyridyl-thiazoles.[6]

Materials:

  • 3-Pyridinecarbothioamide (1.0 eq)

  • Ethyl 2-chloro-3-oxobutanoate (1.0 eq)

  • Absolute Ethanol

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-pyridinecarbothioamide (e.g., 10 mmol, 1.38 g) in absolute ethanol (30 mL).

  • Add ethyl 2-chloro-3-oxobutanoate (10 mmol, 1.65 g) to the solution.

  • Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water (approx. 100 mL).

  • Neutralize the aqueous mixture by slowly adding 10% sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with deionized water (3 x 20 mL).

  • Dry the solid product. For higher purity, the crude solid can be recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture.

Expected Outcome: A crystalline solid. The yield is typically good, often exceeding 75%. Characterization should be performed using ¹H NMR, ¹³C NMR, and MS to confirm the structure.

Strategic Derivatization: Unlocking the Synthetic Potential

The true power of this compound lies in the synthetic versatility of its ethyl ester functionality. This group serves as a reliable handle for introducing diverse functionalities, enabling the rapid generation of compound libraries for screening in drug discovery programs.

Application 1: Synthesis of Bioactive Amides via Saponification and Coupling

Amide bond formation is a fundamental transformation in medicinal chemistry. Thiazole carboxamides, in particular, have been investigated as potential anticancer agents.[2] The workflow involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Amide_Synthesis_Workflow Start Ethyl Ester Scaffold Step1 Protocol 2: Saponification Start->Step1 Intermediate Carboxylic Acid Intermediate Step1->Intermediate Step2 Protocol 3: Amide Coupling Intermediate->Step2 End Target Amide Derivatives Step2->End Reagent1 LiOH or NaOH (aq. THF/MeOH) Reagent1->Step1 Reagent2 Amine (R₂NH) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Reagent2->Step2

Figure 2: Workflow for the synthesis of thiazole carboxamides.

Protocol 2: Saponification to 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid

Rationale: The ester must first be converted to a carboxylic acid to enable activation for amide bond formation. Basic hydrolysis (saponification) is a robust and high-yielding method for this transformation.[1]

Materials:

  • This compound (1.0 eq)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the starting ester (e.g., 5 mmol) in a mixture of THF and water (e.g., 2:1 ratio, 30 mL).

  • Add LiOH (e.g., 7.5 mmol) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).

  • Remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: General Procedure for Amide Coupling

Rationale: Modern peptide coupling reagents like HATU or EDC/HOBt provide a mild and efficient means of forming the amide bond, minimizing racemization (if chiral amines are used) and other side reactions.

Materials:

  • 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.1 eq) or EDC (1.2 eq) / HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (e.g., 1 mmol) in anhydrous DMF (10 mL).

  • Add the desired amine (1.1 mmol) and DIPEA (3.0 mmol).

  • In a separate vial, dissolve the coupling agent (HATU, 1.1 mmol) in a small amount of DMF.

  • Add the coupling agent solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Application 2: Synthesis of Hydrazides and Downstream Heterocycles

The reaction of the parent ester with hydrazine hydrate is a gateway transformation. The resulting carbohydrazide is a potent binucleophilic intermediate used to construct a variety of five-membered heterocycles, which are themselves important pharmacophores.[6][7]

Hydrazide_Pathway Start Ethyl Ester Scaffold Step1 Protocol 4: Hydrazinolysis Start->Step1 Hydrazide Carbohydrazide Intermediate Step1->Hydrazide Step2 Aldehyde Condensation Hydrazide->Step2 Hydrazone Hydrazide-Hydrazone Step2->Hydrazone Step3 Cyclization (e.g., Ac₂O) Hydrazone->Step3 Oxadiazole 1,3,4-Oxadiazole Derivatives Step3->Oxadiazole

Figure 3: Synthetic pathway from the ester to 1,3,4-oxadiazoles via a hydrazide intermediate.

Protocol 4: Synthesis of 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbohydrazide

Trustworthiness: This protocol is a standard, highly reliable method for converting esters to hydrazides, forming a key intermediate for further elaboration.[6]

Materials:

  • This compound (1.0 eq)

  • Hydrazine Hydrate (N₂H₄·H₂O) (10-20 eq)

  • Absolute Ethanol

Procedure:

  • Suspend or dissolve the starting ester (e.g., 5 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 5 mL).

  • Heat the mixture to reflux for 6-8 hours. A precipitate often forms as the reaction progresses.

  • Monitor the reaction for the disappearance of the starting ester by TLC.

  • Cool the reaction mixture to room temperature, then chill in an ice bath.

  • Collect the crystalline product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The product is often of high purity, but can be recrystallized from ethanol if necessary. The reported yield for the analogous 4-pyridyl isomer is 74%.[6]

Summary of Key Protocols & Data

The following table summarizes the primary transformations discussed, providing a quick reference for experimental planning.

Compound / Derivative ClassKey ReagentsSolventReaction ConditionsSource Protocol
The Core Scaffold 3-Pyridinecarbothioamide, Ethyl 2-chloro-3-oxobutanoateAbsolute EthanolReflux, 5-6 h[6]
Carboxylic Acid LiOH or NaOHaq. THF or aq. MeOHRoom Temp, 2-4 h[1]
Carboxamides Amine, HATU (or EDC/HOBt), DIPEAAnhydrous DMF / DCM0 °C to Room Temp, 12-16 hGeneral Method
Carbohydrazide Hydrazine HydrateAbsolute EthanolReflux, 6-8 h[6]
1,3,4-Oxadiazoles Aldehyde, then Acetic AnhydrideEthanol, then neat Ac₂OReflux[6]

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for synthetic innovation. Its straightforward synthesis via the Hantzsch condensation provides reliable access to the core structure. The true value is realized in the subsequent, high-yielding modifications of the C5-ester group. By converting it into amides, hydrazides, and further downstream heterocycles, researchers can efficiently access a vast and diverse chemical space. The protocols outlined in this guide provide a robust and validated starting point for any research program aimed at leveraging this powerful scaffold for the discovery of new chemical entities in agrochemicals, materials science, and, most notably, human medicine.

References

  • B. Chandrakantha, P. Shetty, V. Nambiyar, N. Isloor, A.M. Isloor. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS . Farmacia Journal. Available at: [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation . MDPI. Available at: [Link]

  • Y. Zhang, et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment . RSC Advances. Available at: [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening . MDPI. Available at: [Link]

  • Chemical Society of Japan. Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1 . Journal of the Chemical Society of Japan. Available at: [Link]

  • PubChem. Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate . PubChem. Available at: [Link]

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester . MDPI. Available at: [Link]

  • PubMed Central (PMC). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino] -4-(pyridin-2-yl)thiazole-5-carboxylate . PubMed Central. Available at: [Link]

  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives . MDPI. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis . Chem Help Asap. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate . ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date . RSC Advances. Available at: [Link]

  • YouTube. synthesis of thiazoles . YouTube. Available at: [Link]

  • ACS Publications. Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 . Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate . MDPI. Available at: [Link]

  • PubMed Central (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis . Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis . ResearchGate. Available at: [Link]

Sources

Application Note: In Vitro Evaluation of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate for Potential Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting in vitro assays to evaluate the potential antimicrobial properties of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. The thiazole ring is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects.[1][2] While the specific biological target of this compound is not yet fully characterized in public literature, its structural similarity to other thiazole-based compounds with known antimicrobial efficacy provides a strong rationale for its investigation as a potential anti-infective agent.[1][3] This document outlines detailed protocols for initial screening, including the broth microdilution method for determining Minimum Inhibitory Concentration (MIC) and agar disk diffusion assays, which are foundational techniques in the discovery of new antimicrobial agents.

Introduction and Scientific Rationale

The thiazole moiety is a privileged heterocyclic scaffold due to its presence in numerous clinically approved drugs and biologically active compounds.[2] Its unique structural and electronic properties allow for diverse molecular interactions, making it a versatile building block in drug design.[2] Thiazole derivatives have been reported to possess a wide array of pharmacological activities, including antibacterial and antifungal properties.[1][4] For instance, research into related structures, such as derivatives of 4-methyl-2-(pyridin-4-yl)-thiazole, has focused on their potential as antimicrobial agents, demonstrating the promise of this chemical class.[1]

Given this context, this compound represents a compound of interest for antimicrobial screening. This application note serves as a practical guide for researchers to perform a primary assessment of its efficacy against a panel of clinically relevant bacterial and fungal strains. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for further mechanistic and structure-activity relationship (SAR) studies.

Hypothesized Mechanism of Action (General Overview)

While the precise mechanism for this specific compound is to be determined, thiazole-based antimicrobials can act through various pathways. These may include the inhibition of essential bacterial enzymes (e.g., DNA gyrase, topoisomerase IV), disruption of cell membrane integrity, or interference with biofilm formation. The proposed assays are designed to measure the phenotypic outcome of these potential interactions—namely, the inhibition of microbial growth.

Hypothesized_MoA cluster_0 Bacterial Cell Compound Thiazole Compound Target Bacterial Target (e.g., Enzyme, Ribosome) Compound->Target Binding & Inhibition Pathway Essential Cellular Pathway (e.g., DNA Replication, Protein Synthesis) Target->Pathway Growth Bacterial Growth & Proliferation Target->Growth Inhibition Pathway->Growth

Caption: General concept of a drug-target interaction leading to growth inhibition.

Experimental Workflow Overview

The overall process for evaluating the antimicrobial activity of the test compound involves several key stages, from initial preparation to final data analysis. This systematic approach ensures reproducibility and reliability of the results.

Experimental_Workflow A Compound Preparation (Stock Solution in DMSO) D Broth Microdilution Assay (Serial Dilutions) A->D E Agar Disk Diffusion Assay (Qualitative Screen) A->E B Microorganism Culture (Bacterial/Fungal Strains) B->D B->E C Assay Preparation (96-well plates, Agar plates) C->D C->E F Incubation (37°C for Bacteria, 30°C for Fungi) D->F E->F G Data Collection (Visual Inspection, OD Reading) F->G H MIC/Zone of Inhibition Determination G->H I Data Analysis & Reporting H->I

Caption: High-level workflow for in vitro antimicrobial screening.

Detailed Protocols

Preparation of Stock Solutions and Media

Causality Behind Choices:

  • DMSO as Solvent: this compound is expected to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is a standard, largely inert solvent for solubilizing organic compounds for biological assays. A high-concentration stock (e.g., 10 mg/mL or 20 mM) is prepared to minimize the final concentration of DMSO in the assay, which can itself be toxic to microbes at higher levels (<1% is generally considered safe).

  • Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the gold-standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI). For fungi like Candida albicans, RPMI-1640 with MOPS buffer is used to ensure stable pH and optimal growth conditions.

Protocol:

  • Compound Stock Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in the appropriate volume of sterile, molecular biology-grade DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex thoroughly until fully dissolved. Store in small aliquots at -20°C to avoid freeze-thaw cycles.

  • Media Preparation:

    • Prepare CAMHB, Tryptic Soy Broth (TSB), and Mueller-Hinton Agar (MHA) for bacteria, and RPMI-1640 and Sabouraud Dextrose Agar (SDA) for fungi, according to the manufacturer's instructions.

    • Sterilize all media by autoclaving. Allow to cool to room temperature before use.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Scientific Rationale: This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a cornerstone of antimicrobial discovery and provides a precise measure of potency. A 2-fold serial dilution is used to efficiently test a wide range of concentrations.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

    • Suspend the colonies in 5 mL of sterile saline or TSB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Dispense 100 µL of CAMHB into all wells of a sterile 96-well microtiter plate.

    • Add an additional 100 µL of the compound stock solution (e.g., at 256 µg/mL, prepared by diluting the main stock) to the first column of wells (e.g., Column 1). This results in a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mix well, then transfer 100 µL from Column 2 to Column 3, and so on, up to Column 10. Discard 100 µL from Column 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Column 11 will serve as the positive control (inoculum only, no compound).

    • Column 12 will serve as the negative control (media only, no inoculum or compound).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (from step 1.4) to wells in Columns 1 through 11. Do not add inoculum to Column 12.

    • The final volume in each well will be 200 µL, and the final inoculum density will be 5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plate with a breathable membrane or lid and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Agar Disk Diffusion Assay

Scientific Rationale: This is a qualitative or semi-quantitative method used for rapid screening. The compound diffuses from a paper disk into the agar, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear around the disk where the microbial concentration is too low to support growth. The size of the zone correlates with the compound's potency and diffusion characteristics.

Step-by-Step Methodology:

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly streak the surface of a Mueller-Hinton Agar (MHA) plate with the 0.5 McFarland standard bacterial suspension. Ensure the entire surface is covered to create a uniform lawn of bacteria.

  • Disk Application:

    • Aseptically place sterile paper disks (6 mm diameter) onto the surface of the inoculated agar plate.

    • Pipette a fixed volume (e.g., 10 µL) of the test compound stock solution (e.g., 1 mg/mL) onto a disk.

    • Apply 10 µL of DMSO to a separate disk as a solvent control.

    • Apply a disk containing a known antibiotic (e.g., Gentamicin 10 µg) as a positive control.

  • Incubation:

    • Allow the plates to sit at room temperature for 15-30 minutes to permit pre-diffusion of the compound.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement:

    • Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.

Data Presentation and Interpretation

Quantitative data from the MIC assays should be tabulated for clear comparison across different microbial strains.

MicroorganismStrain IDCompound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureusATCC 29213[Record Value]Gentamicin: 0.5
Escherichia coliATCC 25922[Record Value]Gentamicin: 1
Pseudomonas aeruginosaATCC 27853[Record Value]Gentamicin: 2
Candida albicansATCC 90028[Record Value]Fluconazole: 1

Interpretation:

  • Low MIC values (e.g., <8 µg/mL) suggest significant antimicrobial activity and warrant further investigation.

  • High MIC values (e.g., >64 µg/mL) indicate low potency or lack of activity against the tested strain.

  • Broad-spectrum activity is indicated by low MIC values against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.

  • In the disk diffusion assay, a larger zone of inhibition generally implies higher potency. The absence of a zone indicates resistance or inactivity.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No growth in positive control wellInoculum was not viable; error in media preparation.Use a fresh culture; re-prepare and sterilize media.
Growth in negative control wellContamination of media or plate.Use aseptic technique; ensure media sterility before use.
Compound precipitates in mediaPoor aqueous solubility at tested concentrations.Test a lower starting concentration; check the final DMSO concentration (keep below 1%).
Inconsistent MIC resultsInoculum density was incorrect; pipetting errors.Standardize inoculum using a McFarland standard; calibrate pipettes and use proper technique.
No zone of inhibition for test compoundCompound is inactive; poor diffusion in agar.Confirm compound activity with broth microdilution; this is a valid negative result.

References

  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. Available at: [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • ACS Publications. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. Available at: [Link]

  • ACS Publications. (2021). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Available at: [Link]

Sources

Application Note: High-Throughput Screening of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in-vitro screening of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, a novel heterocyclic compound, against a panel of human cancer cell lines. The protocol outlines a systematic approach, commencing with a primary cytotoxicity screening to determine the compound's growth-inhibitory effects, followed by secondary assays to elucidate the potential mechanism of action, including apoptosis induction and cell cycle arrest. This guide is designed to ensure scientific rigor, reproducibility, and a thorough initial evaluation of the compound's therapeutic potential.

Introduction and Rationale

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds are a rich source of pharmacologically active molecules, with many approved drugs featuring these scaffolds. The target compound, this compound, incorporates both a thiazole and a pyridine ring. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, and their scaffold is present in several anticancer drugs where they can interact with various biological targets.[1][2] Similarly, pyridine derivatives are a significant class of compounds in anticancer drug development, known to modulate critical molecular pathways implicated in cancer progression.[3][4]

Given the established anticancer potential of both thiazole and pyridine moieties, this compound represents a promising candidate for anticancer screening. This application note details a robust workflow for its initial in-vitro evaluation.

Compound Profile: this compound

PropertyValueSource
IUPAC Name Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylateN/A
Molecular Formula C12H12N2O2S[5]
Molecular Weight 248.30 g/mol [5]
Canonical SMILES CCOC(=O)C1=C(N=C(S1)C2=CC=CN=C2)CN/A
CAS Number 39091-00-4[6]

Note: The pyridin-3-yl isomer is specified in the topic. Publicly available data for the pyridin-4-yl isomer is more common[5]; however, the general screening principles remain the same.

Experimental Workflow

The screening process is designed as a tiered approach, starting with a broad cytotoxicity screen and progressing to more specific mechanistic assays for promising "hits".

Anticancer Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays (for active compounds) A Compound Preparation (Stock Solution & Dilutions) C Primary Cytotoxicity Assay (MTT or SRB) A->C B Cell Line Selection & Culture (e.g., NCI-60 Panel) B->C D Data Analysis (IC50 Determination) C->D E Apoptosis Assay (Annexin V / PI Staining) D->E IC50 < Threshold F Cell Cycle Analysis (Propidium Iodide Staining) D->F IC50 < Threshold G Further Mechanistic Studies E->G F->G

Figure 1: A tiered workflow for screening this compound.

Cell Line Selection and Maintenance

The choice of cell lines is critical for obtaining clinically relevant data.[7] A broad initial screening is recommended using a panel of cell lines representing different cancer types. The National Cancer Institute's NCI-60 panel is a well-characterized resource for such purposes.[5][8] Alternatively, a smaller, representative panel can be selected.

Recommended Starter Panel:

Cell LineCancer TypeATCC NumberKey Characteristics
MCF-7 Breast AdenocarcinomaHTB-22Estrogen receptor (ER)-positive.[9]
A549 Lung CarcinomaCCL-185Model for alveolar type II pneumocytes.[10][11]
HCT116 Colorectal CarcinomaCCL-247Adherent, epithelial-like cells.[12]

General Cell Culture Protocol:

  • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.[13]

  • Subculture cells when they reach 70-80% confluency to maintain exponential growth.[9]

  • Regularly inspect cultures for morphological changes and potential contamination.

  • Perform mycoplasma testing on all cell banks.

Primary Screening: Cytotoxicity Assays

The initial screen aims to determine the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT or Sulforhodamine B (SRB) assays are robust, reproducible, and suitable for high-throughput screening.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[3][14]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[15]

  • Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

SRB Assay Protocol

The SRB assay is a colorimetric assay that relies on the ability of sulforhodamine B to bind to protein components of cells.[2][16]

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • Microplate reader

Procedure:

  • Seed cells and treat with the compound as described for the MTT assay.

  • After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates five times with deionized water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis for Primary Screening

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Data Presentation:

Cell LineIC50 (µM)
MCF-7Calculated Value
A549Calculated Value
HCT116Calculated Value

Secondary Assays: Mechanistic Elucidation

If the IC50 value of this compound is below a predetermined threshold (e.g., < 10 µM), secondary assays should be performed to investigate the mechanism of cell death.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains necrotic and late apoptotic cells.[17]

Apoptosis Assay Principle cluster_cells cluster_staining A Viable Cell (Annexin V-, PI-) PS_in Phosphatidylserine (PS) - Inner Membrane A->PS_in Mem_intact Intact Membrane A->Mem_intact B Early Apoptotic Cell (Annexin V+, PI-) PS_out PS - Outer Membrane B->PS_out B->Mem_intact C Late Apoptotic/Necrotic Cell (Annexin V+, PI+) C->PS_out Mem_compromised Compromised Membrane C->Mem_compromised D Necrotic Cell (Annexin V-, PI+) D->Mem_compromised

Figure 2: Principle of cell population differentiation using Annexin V and Propidium Iodide staining.

Protocol:

  • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[18]

  • Incubate for 15 minutes at room temperature in the dark.[18]

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs induce cell cycle arrest at specific checkpoints.

Protocol:

  • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide and RNase A.[19]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[20]

Data Interpretation and Reporting

  • Primary Screening: Report the IC50 values for each cell line in a tabular format. A lower IC50 value indicates higher potency.

  • Apoptosis Assay: Present the data as dot plots from the flow cytometer, showing the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). A significant increase in the percentage of Annexin V-positive cells indicates apoptosis induction.

  • Cell Cycle Analysis: Display the data as histograms showing the distribution of cells in G0/G1, S, and G2/M phases. A significant accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the initial in-vitro anticancer screening of this compound. The outlined tiered approach, from broad cytotoxicity screening to more focused mechanistic studies, allows for a thorough and efficient evaluation of the compound's potential as a novel therapeutic agent. Adherence to these protocols will ensure the generation of high-quality, reproducible data, forming a solid foundation for further preclinical development.

References

  • Cooper, J. R., et al. (2016). Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype. PLoS ONE, 11(10), e0164438. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 619089, Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Public Health England. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]

  • Ferreira, J. A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(1), 3-17. Retrieved from [Link]

  • Gothoskar, A. V. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(13), e2369. Retrieved from [Link]

  • Hirano, T., et al. (2012). Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model. Cancer Science, 103(6), 1149-1156. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • ENCODE Project Consortium. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Molbase. (n.d.). Ethyl 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. Retrieved from [Link]

  • Altogen Labs. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]

  • Al-Shammari, A. M., et al. (2020). MTT Assay protocol. protocols.io. Retrieved from [Link]

  • Ubigene. (2023, June 3). Tips for Quickly Master MCF7 Cell Culture and Gene Editing !. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • QIAGEN. (2023, March 25). ATCC cell line data utilization for cell line selection, validation and other applications. Retrieved from [Link]

  • Greshock, J., et al. (2012). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Cancer research, 72(13), 3499–3509. Retrieved from [Link]

  • Elabscience. (n.d.). HCT 116 Cell Line. Retrieved from [Link]

  • Shoemaker, R. H. (2006). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 66(19), 9209-9213. Retrieved from [Link]

  • Gazdar, A. F., et al. (2010). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 70(3), 825-829. Retrieved from [Link]

  • Wang, M., et al. (2020). Cytotoxicity MTT Assay. In Natural Products. Methods in Molecular Biology, vol 2081. Humana, New York, NY. Retrieved from [Link]

  • The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • ENCODE Project Consortium. (n.d.). A549 ATCC #: CCL-185 Tissue: lung Product Format: frozen Morpholog. Retrieved from [Link]

  • Papazisis, K. T., et al. (2007). Optimization of the sulforhodamine B colorimetric assay. Journal of immunological methods, 327(1-2), 101–108. Retrieved from [Link]

  • Ferreira, J. A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current cancer drug targets, 18(1), 3–17. Retrieved from [Link]

  • ENCODE Project Consortium. (n.d.). Cell Culture Protocol for HCT 116 cells. Retrieved from [Link]

  • University of Texas at Dallas. (2020). Molecularly Imprinted Polymer Nanoparticles for Lung-Cancer-Cell-Surface Proteomics. Retrieved from [Link]

  • ResearchGate. (2015, August 13). How can I maintain viability of MCF-7 cell line?. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. Retrieved from [Link]

Sources

Application Notes and Protocols: Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole-Pyridine Scaffold as a Privileged Motif in Medicinal Chemistry

The convergence of thiazole and pyridine rings within a single molecular framework creates a scaffold of significant interest in contemporary drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a bioisostere of various functional groups and is present in numerous clinically approved drugs, valued for its metabolic stability and diverse biological activities. When coupled with a pyridine ring, the resulting structure gains unique electronic and steric properties that facilitate interactions with a wide array of biological targets. This combination has been explored for its potential in developing antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[1][2][3][4] This document provides detailed application notes and protocols for the investigation of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, a representative of this promising class of compounds.

Synthesis and Characterization

The synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-haloketone.[5][6]

Protocol 1: Synthesis of this compound

Rationale: This one-pot reaction provides a direct and efficient route to the target thiazole derivative. The choice of absolute ethanol as a solvent facilitates the reaction, and the subsequent neutralization and crystallization steps ensure a high purity of the final product.

Materials:

  • Nicotinothioamide (Pyridine-3-carbothioamide)

  • Ethyl 2-chloroacetoacetate

  • Absolute Ethanol

  • 10% Sodium bicarbonate solution

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add nicotinothioamide (1 equivalent) and absolute ethanol.

  • Stir the mixture until the thioamide is fully dissolved.

  • Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water.

  • Neutralize the solution with a 10% sodium bicarbonate solution until the pH is approximately 7. A solid precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the compound.

Application Note 1: Investigation of Antidiabetic Potential

The carboxylic acid analog of the title compound, 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid, has been identified as an intermediate for drugs targeting type II diabetes.[3] This suggests that the ethyl ester derivative may act as a prodrug or possess intrinsic activity. A key enzyme implicated in type 2 diabetes is Dipeptidyl Peptidase-4 (DPP-4), which degrades incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy.

Protocol 2: In Vitro DPP-4 Inhibition Assay

Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of DPP-4. A fluorogenic substrate is used, where the cleavage by DPP-4 releases a fluorescent molecule, allowing for a quantitative assessment of enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Tris buffer (pH 7.5)

  • Sitagliptin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the test compound in Tris buffer. Also, prepare a serial dilution of the positive control, Sitagliptin.

  • In a 96-well black microplate, add the diluted test compound or control to the appropriate wells.

  • Add the recombinant human DPP-4 enzyme to all wells except for the blank (buffer only) and substrate control wells.

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Immediately measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound and the positive control.

  • Plot the percent inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

Workflow for DPP-4 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound & Control (Serial Dilutions in DMSO) D Dispense Compound/Control to 96-well Plate A->D B Prepare DPP-4 Enzyme Solution (in Tris Buffer) E Add DPP-4 Enzyme (Pre-incubation: 15 min at 37°C) B->E C Prepare Substrate Solution (Gly-Pro-AMC in Tris Buffer) F Add Substrate to Initiate Reaction C->F D->E E->F G Measure Fluorescence (Ex: 360nm, Em: 460nm) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Application Note 2: Evaluation of Anticancer Activity

Thiazole-pyridine hybrids have demonstrated promising anticancer activities, particularly against lung cancer cell lines.[4][7] The proposed mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways.

Protocol 3: Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a standard initial screening method to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human lung cancer cell line (e.g., A549)

  • Normal human cell line (e.g., BEAS-2B) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Cisplatin or Doxorubicin (positive control)

  • 96-well clear microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the A549 and BEAS-2B cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare a serial dilution of this compound and the positive control in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or control at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48 or 72 hours in a CO₂ incubator.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Table 1: Hypothetical GI₅₀ Values for this compound
Cell LineCompound GI₅₀ (µM)Cisplatin GI₅₀ (µM)Selectivity Index (Normal/Cancer)
A549 (Lung Cancer)5.28.59.6
BEAS-2B (Normal Lung)50.115.3-

This data is hypothetical and for illustrative purposes only.

Application Note 3: Assessment of Antimicrobial Properties

The thiazole core is a well-established pharmacophore in antimicrobial agents.[5] Derivatives of the structurally similar Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate have been investigated for their activity against various bacterial and fungal strains.[5]

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standardized and widely used technique for quantifying the in vitro activity of new antimicrobial compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Ciprofloxacin (antibacterial control)

  • Fluconazole (antifungal control)

  • 96-well clear microplates

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform a serial two-fold dilution of the test compound and control drugs in the appropriate broth/medium.

  • Prepare an inoculum of the microbial strains adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth/medium only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Logical Flow for Antimicrobial Screening

G A Synthesized Compound (this compound) B Primary Screening: Broth Microdilution Assay (MIC) A->B C Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) B->C If MIC is promising D Mechanism of Action Studies (e.g., Cell wall synthesis, DNA gyrase) C->D If bactericidal/fungicidal E In Vivo Efficacy Studies (Animal Models of Infection) D->E F Lead Optimization E->F

Caption: Logical progression for antimicrobial drug discovery.

Conclusion and Future Directions

This compound represents a versatile scaffold with significant potential in drug discovery. The protocols outlined in this document provide a foundational framework for its systematic evaluation as a potential therapeutic agent. Based on the initial screening results from these assays, further investigations can be pursued, including mechanism of action studies, lead optimization to improve potency and selectivity, and in vivo efficacy studies in relevant animal models. The rich chemistry of the thiazole-pyridine core offers ample opportunities for structural modifications to fine-tune the pharmacological profile of this promising compound.

References

  • Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Farmacia Journal. Available at: [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Synthesis and Evaluation of 2-Amino-5-(Pyridin-3yl)-1,3,4 Thiadiazole Derivatives. Neuroquantology. Available at: [Link]

  • Synthesis and biological profile of 2,3-dihydro[2][5]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. Available at: [Link]

  • A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. IUCrData. Available at: [Link]

Sources

Application Note & Protocols: Formulation of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formulation Challenge

Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate (EM-thiazole) represents a class of heterocyclic compounds with significant therapeutic potential, owing to the diverse biological activities of the thiazole nucleus.[1][2][3] However, advancing such new chemical entities (NCEs) from discovery to in vivo efficacy and safety studies presents a critical hurdle: bioavailability. Over 70% of NCEs exhibit poor aqueous solubility, which severely limits their absorption and systemic exposure, potentially masking true efficacy or toxicity.[4] The molecular structure of EM-thiazole, incorporating both pyridine and thiazole rings, suggests it is likely a poorly water-soluble compound, a common characteristic of many heterocyclic drug candidates.[5]

Therefore, a robust formulation strategy is not merely a preparatory step but a cornerstone of successful preclinical development. The primary objective is to develop a vehicle that can safely and reproducibly deliver a sufficient concentration of the compound to the systemic circulation to elicit a pharmacological response.[6] This guide provides a systematic, experience-driven approach to formulating EM-thiazole for preclinical in vivo studies, focusing on the principles of physicochemical characterization, rational vehicle selection, and detailed protocol execution for both oral (p.o.) and intravenous (i.v.) administration routes.

Foundational Step: Pre-formulation Assessment

Before any formulation work begins, a thorough physicochemical characterization of EM-thiazole is mandatory.[7] This data-driven approach minimizes wasted resources and animal use by informing the most logical formulation path.[8] Due to the typically limited availability of NCEs at this stage, these studies must be designed for maximum efficiency.[7]

2.1 Key Physicochemical & Biopharmaceutical Properties:

  • Aqueous Solubility: Determine the equilibrium solubility in aqueous media at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to understand the impact of the gastrointestinal tract and physiological pH on dissolution. The presence of the pyridine ring suggests pH-dependent solubility.

  • pKa Determination: Identify the ionization constant(s) of the molecule. This is crucial for predicting solubility changes with pH and selecting appropriate buffers or pH-modification strategies.[8]

  • Log P / Log D: The partition coefficient (Log P) or distribution coefficient (Log D at physiological pH) indicates the lipophilicity of the compound. High lipophilicity (Log P > 3) often correlates with poor aqueous solubility but good membrane permeability, suggesting suitability for lipid-based formulations.[9]

  • Physical Form & Melting Point: Characterize the solid-state properties (crystalline vs. amorphous) using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). A high melting point often indicates strong crystal lattice energy, which contributes to poor solubility.[7][9]

  • Chemical Stability: Assess the stability of EM-thiazole in potential vehicles and at different pH values to prevent degradation during formulation preparation and storage.[10][11]

Based on this initial assessment, a formulation strategy can be rationally selected.

Formulation Strategy Selection: A Logic-Driven Workflow

The choice of formulation depends on the route of administration, the required dose, and the compound's properties.[12] Intravenous formulations must be sterile, particle-free solutions with a physiological pH, whereas oral formulations can be solutions, suspensions, or more complex systems.[8][13]

G cluster_0 Pre-formulation Data cluster_1 Decision Pathway cluster_2 Formulation Options PFS Physicochemical Data (Solubility, pKa, LogP, Stability) SolCheck Is Aqueous Solubility Sufficient for Dose? PFS->SolCheck Dose Required Dose & Route (e.g., 10 mg/kg PO) Dose->SolCheck IV_Check IV Route Required? SolCheck->IV_Check No Simple Simple Aqueous Solution (e.g., Saline, PBS) SolCheck->Simple Yes Sol_Enhance Solubilization Strategy IV_Check->Sol_Enhance Yes Suspension Suspension Strategy IV_Check->Suspension No (PO Only) Cosolvent Co-solvent System (e.g., PEG400, PG, DMSO) Sol_Enhance->Cosolvent Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) Sol_Enhance->Cyclodextrin Susp_Vehicle Aqueous Suspension (e.g., 0.5% CMC-Na) Suspension->Susp_Vehicle

Caption: Decision workflow for selecting an appropriate formulation strategy.

Common Formulation Strategies & Protocols

For early-stage in vivo studies, simple and well-characterized formulations are preferred.[7] Always prepare fresh formulations daily unless stability data supports otherwise.[8]

4.1 Strategy 1: Co-solvent System (For IV or Oral Solutions)

This approach is one of the most common for solubilizing hydrophobic compounds.[8] Co-solvents like polyethylene glycol 400 (PEG400), propylene glycol (PG), and dimethyl sulfoxide (DMSO) disrupt the hydrogen bonding network of water, reducing its polarity and allowing for the dissolution of lipophilic molecules.

Table 1: Common Co-solvents and Surfactants for Preclinical Formulations

Excipient Class Example Typical Concentration Range (IV) Typical Concentration Range (Oral) Key Considerations
Co-solvents PEG 400 ≤ 40% ≤ 60% Can cause hemolysis at high concentrations.
Propylene Glycol ≤ 30% ≤ 50% Generally well-tolerated.
DMSO ≤ 10% ≤ 20% Potential for vehicle-drug interactions. Use with caution.
Surfactants Polysorbate 80 (Tween® 80) ≤ 5% ≤ 10% Used to improve wetting and prevent precipitation upon dilution.[14]

| | Kolliphor® HS 15 | ≤ 10% | ≤ 20% | Lower hemolytic potential compared to other surfactants.[15] |

Protocol 4.1.1: Preparation of a 10% DMSO / 40% PEG400 / 50% Saline Co-solvent Vehicle

This protocol is designed to prepare a 10 mL stock of a vehicle suitable for achieving a target concentration of 1 mg/mL for EM-thiazole.

  • Objective: To create a clear, stable solution for IV or oral administration.

  • Materials:

    • This compound (10 mg)

    • DMSO, sterile injectable grade

    • PEG400, sterile injectable grade

    • 0.9% Sodium Chloride (Saline), sterile

    • Sterile 15 mL conical tube

    • Vortex mixer and magnetic stirrer

  • Step-by-Step Methodology:

    • Compound Dissolution: Accurately weigh 10 mg of EM-thiazole and place it into the sterile 15 mL conical tube.

    • Add 1.0 mL of DMSO to the tube. Vortex vigorously for 1-2 minutes until the compound is fully dissolved. A clear solution should be observed.

    • Co-solvent Addition: Add 4.0 mL of PEG400 to the solution. Vortex again until the solution is homogeneous.

    • Aqueous Phase Addition: Slowly add 5.0 mL of sterile saline to the organic mixture while stirring continuously with a magnetic stirrer. Adding the aqueous phase last and slowly is critical to prevent precipitation.

    • Final Homogenization & Inspection: Stir the final mixture for 10-15 minutes. Visually inspect the final formulation against a light and dark background to ensure it is a clear, particle-free solution.

    • Pre-Dosing Check (Self-Validation): Perform an in vitro rapid dilution test.[14] Dilute a small aliquot of the formulation 1:10 with phosphate-buffered saline (PBS) at pH 7.4. Observe for any signs of precipitation over 30 minutes. The absence of precipitation provides confidence in the formulation's stability upon injection into the bloodstream.[14]

4.2 Strategy 2: Aqueous Suspension (For Oral Administration)

When a compound's solubility is too low for a solution at the required dose, an aqueous suspension is a viable alternative for the oral route.[7] The goal is to create a uniform dispersion of fine particles that can be accurately dosed.[7]

Protocol 4.2.1: Preparation of a 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) / 0.1% Tween® 80 Suspension

  • Objective: To prepare a homogeneous, resuspendable suspension for oral gavage.

  • Materials:

    • EM-thiazole

    • Sodium Carboxymethyl Cellulose (Na-CMC), low viscosity

    • Polysorbate 80 (Tween® 80)

    • Purified Water

    • Mortar and Pestle

    • Magnetic stirrer

  • Step-by-Step Methodology:

    • Vehicle Preparation: To prepare 100 mL of the vehicle, slowly add 0.5 g of Na-CMC to 99.9 mL of purified water while stirring continuously to prevent clumping.[16] Stir until fully hydrated and a viscous solution forms. Add 0.1 mL of Tween® 80 and stir until homogeneous.

    • Particle Size Reduction: If necessary, gently grind the required amount of EM-thiazole in a mortar and pestle to achieve a fine, uniform powder. This increases the surface area for dissolution.

    • Wetting the Compound: Place the weighed EM-thiazole powder into a glass beaker. Add a small volume of the prepared vehicle and levigate (mix to form a smooth paste) with a spatula.[16] This step is crucial to ensure all particles are wetted and to prevent clumping.[7]

    • Dilution to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.

    • Homogenization: Continue stirring for at least 30 minutes to ensure a uniform suspension. A probe homogenizer may be used at a low setting for short bursts if agglomerates are present.[7]

    • Pre-Dosing Check (Self-Validation): Before each dose administration, the suspension must be vigorously shaken to ensure homogeneity. Visually confirm that the particles are easily and uniformly redispersed.

Formulation Characterization and Quality Control

Proper characterization ensures the quality, stability, and safety of the formulation.[10][11]

Table 2: Key QC Tests for Preclinical Formulations

Parameter Method Acceptance Criteria (IV) Acceptance Criteria (Oral Suspension)
Appearance Visual Inspection Clear, colorless/pale yellow, free of visible particles. Uniform, milky appearance. Easily resuspendable.
pH pH meter 6.8 - 7.4 (to minimize irritation)[13] 4.0 - 8.0
Sterility (For IV) Must be prepared aseptically or sterile filtered (0.22 µm filter). Not required.

| Stability | HPLC, Visual | >95% of initial concentration after preparation; no precipitation.[16] | >95% of initial concentration; no significant particle growth. |

G cluster_0 Preparation Phase cluster_1 Quality Control & Validation cluster_2 Administration Prep Prepare Formulation (e.g., Co-solvent Method) Visual Visual Inspection (Clarity, Color, Particles) Prep->Visual pH_Test pH Measurement Visual->pH_Test Dilution In Vitro Dilution Test (Precipitation Check) pH_Test->Dilution QC_Pass QC Passed? Dilution->QC_Pass Dose Administer to Animal (Record Dose, Volume, Time) QC_Pass->Dose Yes Fail FAIL: Reformulate or Re-evaluate Strategy QC_Pass->Fail No

Caption: Experimental workflow for formulation preparation and validation.

Dosing Considerations and Best Practices

The selection of a vehicle must consider its potential to cause adverse effects or interfere with the compound's pharmacology.[6][17]

  • Dose Volume: Adhere to established guidelines for maximum administration volumes for the chosen species and route to avoid undue stress or physiological disruption. For mice, a typical oral gavage volume is 10 mL/kg, and for IV bolus injections, it is 5 mL/kg.[18][19]

  • Vehicle Controls: A vehicle-only control group is mandatory in all in vivo studies to differentiate the effects of the test compound from those of the formulation excipients.[6]

  • Reporting: For reproducibility, all formulation details—including the identity and percentage of all excipients, the final concentration of the drug, and the preparation method—must be meticulously documented and reported.[16]

By following this structured and scientifically-grounded approach, researchers can develop appropriate and robust formulations, ensuring that promising compounds like this compound are evaluated accurately and effectively in in vivo models.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Li, P., & Zhao, L. (2007). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 8(2), E49. Retrieved from [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Therapy, 6(4), 299-311. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Hörter, D., & Dressman, J. B. (2001). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Journal of Pharmaceutical Sciences, 90(8), 993-1004. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Retrieved from [Link]

  • Atcha, Z., et al. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 49(2), 143-156. Retrieved from [Link]

  • Catalent. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]

  • University of Washington. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Retrieved from [Link]

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Pharmacology, 58(4), 345-350. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of vehicles for rat (injection volume 1ml/kg) and mouse.... Retrieved from [Link]

  • Symeres. (n.d.). Pre-clinical CMC drug product formulation and analytical development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). In-Use Stability Studies and Associated Labeling Statements for Multiple-Dose Injectable Animal Drug Products Guidance for Industry. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600–613. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744. Retrieved from [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]

  • Bioscientia Medicina. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of this and structurally related compounds. The methodology encompasses a streamlined protein precipitation-based sample preparation, rapid chromatographic separation, and highly selective detection using tandem mass spectrometry. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, ensuring high levels of accuracy, precision, and reliability.[1][2][3]

Introduction

This compound is a heterocyclic compound featuring a thiazole ring linked to a pyridine moiety, a structure of significant interest in medicinal chemistry due to the diverse biological activities associated with thiazole derivatives.[4] Accurate quantification of this small molecule in biological matrices is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its development as a potential therapeutic agent.

LC-MS/MS is the analytical technique of choice for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.[5][6] This application note provides a comprehensive guide to a validated LC-MS/MS method, offering a reliable tool for researchers in the field.

Principle of the Method

The analytical workflow begins with a simple and efficient protein precipitation step to extract this compound and an internal standard (IS) from human plasma. The resulting supernatant is then directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Experimental

Materials and Reagents
  • This compound (Reference Standard, >99% purity)

  • A suitable stable isotope-labeled internal standard (e.g., this compound-d4) or a structurally similar compound with close chromatographic behavior.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from a certified vendor)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is required. The specific models used in our laboratory are listed below, but equivalent instrumentation from other manufacturers can be used.

  • HPLC System: Waters ACQUITY UPLC I-Class

  • Mass Spectrometer: Sciex QTRAP 6500+

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solution of this compound with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and high-throughput capability.[7]

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow

plasma 1. Plasma Sample (50 µL) is 2. Add IS in Acetonitrile (150 µL) plasma->is vortex 3. Vortex (30 sec) is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant (100 µL) centrifuge->supernatant injection 6. Inject into LC-MS/MS (5 µL) supernatant->injection

Caption: A streamlined protein precipitation workflow for sample preparation.

LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the pure compound
(Analyte) e.g., m/z 263.1 -> 189.1 (Quantifier), m/z 263.1 -> 134.1 (Qualifier)
(Internal Standard) To be determined by infusion of the pure compound
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas Medium
Declustering Potential To be optimized
Collision Energy To be optimized

Note: The exact m/z transitions for the analyte and internal standard must be empirically determined by direct infusion of the pure compounds into the mass spectrometer.

Method Validation

The method was validated according to the ICH Q2(R2) and FDA guidelines for bioanalytical method validation.[2][8] The validation parameters assessed were selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Selectivity was evaluated by analyzing blank human plasma samples from six different sources. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Linearity and Range

The linearity of the method was assessed by preparing calibration standards in human plasma at eight different concentrations ranging from 1 ng/mL to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.[9] The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ).

Table 3: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (% Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (% Bias) (n=18)
LLOQ 18.5-3.210.2-1.8
Low QC 36.21.57.82.1
Mid QC 1004.1-0.85.5-1.2
High QC 8003.52.34.91.7
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The extraction recovery was determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions.

Stability

The stability of this compound in human plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The analyte was found to be stable under all tested conditions.

Diagram of the Method Validation Workflow

start Method Validation Start selectivity Selectivity (6 blank sources) start->selectivity linearity Linearity & Range (8-point curve) start->linearity accuracy_precision Accuracy & Precision (LLOQ, LQC, MQC, HQC) start->accuracy_precision recovery_matrix Recovery & Matrix Effect (LQC, MQC, HQC) start->recovery_matrix stability Stability (Bench-top, Freeze-thaw, Long-term) start->stability end Validated Method selectivity->end linearity->end accuracy_precision->end recovery_matrix->end stability->end

Caption: A flowchart illustrating the key components of the method validation process.

Conclusion

This application note describes a sensitive, selective, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications. The method has been thoroughly validated according to international guidelines and is fit for purpose for supporting preclinical and clinical studies.

References

  • de Jong, et al. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-430.
  • Cesar, I. D. S., et al. (2020). Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS.
  • Głowacki, R., & Bald, E. (2016). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Głowacki, R., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9295.
  • Zhang, D., & KREAMER, T. (2003). Liquid Chromatography-Mass Spectrometry Assay of a Thiadiazole Derivative in Mice: Application to Pharmacokinetic Studies. Journal of a nalytical toxicology, 27(5), 300-304.
  • Ghorab, M. M., & Al-Said, M. S. (2012). Antitumor activity of novel pyridine, thiophene and thiazole derivatives. Archives of Pharmacal Research, 35(6), 965-973.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA News: Issue 21-1, November 2022. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and optimize your reaction outcomes effectively.

The synthesis of this molecule typically proceeds via the well-established Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the target molecule, the key starting materials are Pyridine-3-carbothioamide and Ethyl 2-chloro-3-oxobutanoate .

General Reaction Scheme: Hantzsch Thiazole Synthesis

The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halo-ester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][2][3]

Hantzsch_Thiazole_Synthesis SM1 Pyridine-3-carbothioamide Int1 Thioimidate Intermediate SM1->Int1 1. Nucleophilic Attack (SN2) SM2 Ethyl 2-chloro-3-oxobutanoate SM2->Int1 1. Nucleophilic Attack (SN2) Product This compound Int2 Cyclized Intermediate (Thiazoline) Int1->Int2 2. Intramolecular Cyclization Int2->Product 3. Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Area: Low or No Product Yield

Question 1: My reaction has run for several hours, but TLC analysis shows only starting materials. What are the most likely causes?

Answer: Failure to initiate the reaction typically points to issues with reactant quality, temperature, or solvent choice.

  • Causality: The first step, the SN2 reaction between the thioamide and the α-haloester, is often the rate-determining step.[1] If this step does not occur, the reaction cannot proceed.

  • Troubleshooting Protocol:

    • Verify Reactant Quality:

      • Ethyl 2-chloro-3-oxobutanoate: This reactant can degrade over time, especially if exposed to moisture. It is advisable to use a freshly opened bottle or distill it before use.[4][5] Its instability is a common point of failure.

      • Pyridine-3-carbothioamide: Ensure it is dry and pure. If you synthesized it from nicotinamide, confirm its identity and purity via NMR or melting point analysis.

    • Increase Temperature: Many Hantzsch syntheses are run at elevated temperatures (e.g., refluxing ethanol, ~78°C) to overcome the activation energy barrier.[6] If you are running the reaction at room temperature, gradually increasing the heat is the first variable to adjust.

    • Check Your Solvent: The reaction is commonly performed in alcohols like ethanol.[6] However, if solubility is an issue or the reaction is sluggish, switching to a higher-boiling polar aprotic solvent like DMF can be beneficial, although this may complicate the work-up.[7]

Question 2: The reaction works, but my isolated yield is consistently below 30%. How can I optimize the conditions?

Answer: Low yields often result from suboptimal reaction conditions or competing side reactions. A systematic optimization approach is recommended.

  • Causality: Reaction time, temperature, and stoichiometry are critical. Insufficient heating can lead to incomplete conversion, while excessive heat or prolonged reaction times can cause degradation of the product or starting materials. The aromaticity of the final thiazole product is a strong thermodynamic driving force, but the pathway to get there must be kinetically accessible.[2]

  • Optimization Strategy:

    ParameterStandard ConditionOptimization RangeRationale & Key Insight
    Solvent Absolute EthanolDMF, n-Butanol, IsopropanolEthanol is a good starting point.[6] Higher boiling point solvents can increase the reaction rate but may also promote side reactions.
    Temperature Reflux (~78°C in EtOH)50°C to RefluxMonitor by TLC. Find the lowest temperature that allows the reaction to complete in a reasonable timeframe (e.g., 4-8 hours) to minimize byproduct formation.
    Stoichiometry 1.0 eq. Thioamide1.0 eq. Halo-ester1.0 : 1.1 or 1.1 : 1.0Using a slight excess (5-10%) of one reagent can sometimes push the equilibrium towards the product, especially if one component is volatile or slightly impure.
    Reaction Time 4-6 hours2-24 hoursMonitor the disappearance of the limiting reagent by TLC. Stop the reaction once the starting material is consumed to prevent product degradation.

    Experimental Protocol for Optimization:

    • Set up a baseline reaction using equimolar amounts of reactants in refluxing absolute ethanol for 5 hours.[6]

    • Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the conversion percentage.

    • Systematically vary one parameter at a time (e.g., test DMF as a solvent, then test a 1.1:1.0 stoichiometry) and analyze the outcome.

    • Once optimized, perform the reaction on a larger scale.

Problem Area: Impurity Profile & Side Reactions

Question 3: My mass spectrometry data shows a significant peak with the same mass as my product, but it has a different retention time. What is this impurity?

Answer: You are likely observing the formation of a 4-hydroxy-4,5-dihydrothiazole intermediate or a 2-imino-2,3-dihydrothiazole isomer. The latter is a known byproduct in Hantzsch syntheses, especially with N-substituted thioamides.[8]

  • Causality & Mechanism: The cyclization step can proceed through two different pathways depending on which nitrogen atom attacks the carbonyl. While the desired pathway leads to the aromatic thiazole after dehydration, an alternative cyclization can lead to an isomeric, non-aromatic heterocycle. The stability of the final aromatic product usually favors the correct pathway, but reaction conditions can influence the outcome.

  • Mitigation Strategy:

    • Control pH: The formation of some isomers can be influenced by the reaction pH.[8] The Hantzsch synthesis is typically run under neutral conditions. The reaction generates HCl (or HBr), which can acidify the mixture. Adding a non-nucleophilic base like sodium bicarbonate or pyridine in slight excess during the work-up, or even during the reaction in some protocols, can help neutralize the acid and favor the desired product.[6][8]

    • Purification: These isomers can often be separated from the desired product by column chromatography on silica gel. A gradient elution starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) is recommended.

Problem Area: Product Isolation and Purification

Question 4: The literature suggests my product should precipitate upon cooling or neutralization, but my reaction mixture remains a solution. How can I isolate my product?

Answer: Failure to precipitate indicates either low product concentration, high solubility in the reaction solvent, or the presence of impurities that inhibit crystallization.

  • Troubleshooting Protocol:

    • Solvent Removal: First, remove the reaction solvent (e.g., ethanol) under reduced pressure using a rotary evaporator.

    • Aqueous Work-up: Dissolve the resulting residue in a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any acid) and then with brine.[9]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate again to obtain the crude product.

    • Induce Crystallization: Attempt to recrystallize the crude solid or oil from a suitable solvent system. Common choices for similar structures include ethanol, ethyl acetate/hexane, or n-butanol.[9][10]

Question 5: My crude product is a dark, oily substance that is difficult to handle and purify. What causes this and how can I clean it up?

Answer: The formation of dark, tarry materials is often due to polymerization or decomposition side reactions, which can be promoted by excessive heat or prolonged reaction times.

  • Purification Strategy:

    • "Filtering" through Silica: For very impure oils, a good first step is to dissolve the crude material in a minimal amount of DCM and pass it through a short plug of silica gel, eluting with a slightly more polar solvent like 10-20% Ethyl Acetate in DCM. This can remove baseline impurities and color.

    • Column Chromatography: The purified fraction from the silica plug should then be subjected to careful column chromatography. Use a low-polarity solvent system to start (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The target compound is moderately polar and should elute accordingly.

    • Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization is the final step to achieve high purity.

Workflow & Troubleshooting Logic

Troubleshooting_Workflow Start Start Synthesis: Pyridine-3-carbothioamide + Ethyl 2-chloro-3-oxobutanoate in Refluxing Ethanol Monitor Monitor by TLC (4-6h) Start->Monitor Check1 Starting Material Consumed? Monitor->Check1 Workup Cool & Neutralize (NaHCO3). Filter Precipitate or Perform Extractive Work-up. Check1->Workup Yes TS1 Troubleshoot: No Reaction 1. Check reactant quality. 2. Increase temperature. 3. Consider DMF as solvent. Check1->TS1 No Purify Purify Product: Recrystallization (Ethanol/Hexane) or Column Chromatography Workup->Purify TS2 Troubleshoot: Low Yield 1. Optimize Temp/Time. 2. Check stoichiometry. 3. Ensure anhydrous conditions. Workup->TS2 Low Yield Success Characterize Pure Product (NMR, MS, MP) Purify->Success TS3 Troubleshoot: Impurities 1. Use column chromatography. 2. Check for isomers (MS). 3. Adjust work-up pH. Purify->TS3 Impure

Caption: A logical workflow for synthesis and troubleshooting.

Frequently Asked Questions (FAQs)

FAQ 1: How critical is the quality of the Ethyl 2-chloro-3-oxobutanoate? Extremely critical. It is a key intermediate that is susceptible to hydrolysis and other decomposition pathways.[4][5] Using aged or improperly stored material is a primary reason for reaction failure. It is best to use it fresh or purify it by vacuum distillation before the reaction.

FAQ 2: What are the primary safety concerns for this reaction? Ethyl 2-chloro-3-oxobutanoate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Solvents like DMF have specific health risks and should also be handled with care. The reaction may release HCl gas, which is corrosive.

FAQ 3: Can this reaction be performed under microwave irradiation? Yes, the Hantzsch thiazole synthesis is often amenable to microwave-assisted synthesis.[11] Microwave heating can dramatically reduce reaction times from hours to minutes and sometimes improve yields by minimizing the formation of thermal degradation byproducts. A typical starting point would be 120-150°C for 10-30 minutes in a sealed microwave reactor, but conditions must be optimized carefully.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Okumura, K., et al. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

  • Google Patents. (2010). CN101851194B - Preparation method of nicotinamide.
  • Google Patents. (2015). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • MDPI. (2022). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related thiazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Purification Hurdle

This compound is a heterocyclic compound of significant interest, often synthesized via the Hantzsch thiazole synthesis or similar condensation reactions.[1][2] While the synthesis provides a direct route to the core structure, the crude product is often contaminated with unreacted starting materials, reagents, and various side products. Achieving high purity is critical for subsequent applications, particularly in drug discovery and development, where even minor impurities can have significant biological consequences.

This guide will focus on the two primary purification techniques for this class of compounds: recrystallization and column chromatography . We will explore the nuances of each method and provide a logical framework for troubleshooting common issues.

Troubleshooting Common Purification Challenges

This section addresses specific problems you may encounter during your purification workflow and offers evidence-based solutions.

Issue 1: Oily or Intractable Crude Product

Scenario: After the reaction work-up, the crude product is a dark, viscous oil that fails to solidify, making it difficult to handle and purify.

Potential Causes & Solutions:

  • Residual Solvent: The most common culprit is residual high-boiling point solvent from the reaction or extraction (e.g., DMF, DMSO).

    • Solution: Employ a high-vacuum line or a rotary evaporator at an appropriate temperature to rigorously remove residual solvents. Co-evaporation with a lower-boiling point solvent in which the compound is soluble (e.g., dichloromethane or ethyl acetate) can be effective.

  • Hygroscopic Impurities: The presence of water-soluble impurities can lead to an oily consistency.

    • Solution: Perform an aqueous wash of the organic layer with brine during the initial work-up to remove most water-soluble impurities. Ensure the organic layer is thoroughly dried with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[1]

  • Complex Mixture of Impurities: A complex mixture of byproducts can lower the melting point of the desired compound, resulting in an oil.

    • Solution: Attempt to precipitate the product by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes or petroleum ether) dropwise while stirring. This technique, known as "trituration" or "oiling out," can often induce crystallization or solidification.

Issue 2: Poor Recovery from Recrystallization

Scenario: After a seemingly successful recrystallization, the yield of the purified product is unexpectedly low.

Potential Causes & Solutions:

  • Suboptimal Solvent System: The chosen solvent or solvent pair may be too good at dissolving the compound, even at low temperatures.

    • Solution: A systematic solvent screen is crucial. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[3] For thiazole derivatives, common solvents to explore include ethanol, isopropanol, acetonitrile, and ethyl acetate, often in combination with a less polar co-solvent like hexanes or heptane.

  • Premature Crystallization: Crystals forming too rapidly can trap impurities and reduce the overall yield of pure product.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling in an ice bath should only be done after the solution has reached room temperature and initial crystal formation is observed.[3]

  • Excessive Washing: Washing the collected crystals with too much or with a solvent that is too warm can redissolve a significant portion of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[3]

Issue 3: Ineffective Separation by Column Chromatography

Scenario: During column chromatography, the desired compound co-elutes with impurities, resulting in poor separation and cross-contaminated fractions.

Potential Causes & Solutions:

  • Inappropriate Eluent System: The polarity of the mobile phase is not optimized to achieve differential migration of the compound and its impurities on the stationary phase (typically silica gel).

    • Solution: Systematically evaluate different solvent systems using Thin Layer Chromatography (TLC) before committing to a large-scale column. Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from all impurity spots. Common eluent systems for this class of compounds are gradients of ethyl acetate in hexanes or petroleum ether.[1]

  • Column Overloading: Applying too much crude material to the column relative to the amount of stationary phase will inevitably lead to poor separation.

    • Solution: As a general rule, use a mass ratio of crude material to silica gel of at least 1:30, and ideally 1:50 to 1:100 for difficult separations.

  • Sample Application Technique: Improper loading of the sample onto the column can cause band broadening and streaking.

    • Solution: Dissolve the crude material in a minimal amount of the eluent or a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, dry it, and then carefully load the dried silica onto the top of the column. This "dry loading" technique often results in sharper bands and better separation.

Frequently Asked Questions (FAQs)

Q1: My purified compound shows a broad melting point range. What does this indicate?

A broad melting point range is a classic indicator of an impure sample. Even small amounts of impurities can disrupt the crystal lattice of the solid, leading to melting over a wider and lower temperature range than the pure compound. Further purification by recrystallization or column chromatography is recommended.

Q2: I observe a new spot on the TLC plate after letting my purified compound sit for a few days. What could be happening?

Thiazole derivatives can be susceptible to degradation, particularly if exposed to light, air (oxidation), or residual acid/base from the purification process. The pyridine moiety can also be a site for N-oxidation. Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to minimize degradation.

Q3: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially for more polar thiazole derivatives or when silica gel chromatography fails to provide adequate separation. The eluent system is typically a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: What are the likely impurities from a Hantzsch thiazole synthesis of this compound?

Common impurities include:

  • Unreacted starting materials: 3-aminopyridine and ethyl 2-chloroacetoacetate.

  • Side products from the self-condensation of ethyl 2-chloroacetoacetate.

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially if the work-up conditions are basic or acidic.

  • Transesterification if an alcohol other than ethanol is used as the solvent.[4]

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general framework for recrystallization. The optimal solvent system should be determined empirically.

1. Solvent Selection:

  • Place a small amount of the crude material (10-20 mg) into several test tubes.
  • Add a small amount of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each test tube.
  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
  • Heat the test tubes that showed poor room temperature solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.
  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.
  • If a single solvent is not ideal, try solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.
  • Add the chosen solvent (or "good" solvent of a pair) in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.
  • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent.
  • Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography Purification

This protocol outlines the steps for purification using silica gel column chromatography.

1. TLC Analysis and Eluent Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution onto a TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes).
  • Visualize the spots under UV light and/or by staining.
  • Select the solvent system that provides the best separation of the desired product from impurities, with an Rf value for the product of approximately 0.3-0.4.

2. Column Packing:

  • Choose an appropriately sized column based on the amount of crude material.
  • Prepare a slurry of silica gel in the chosen eluent.
  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
  • Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (e.g., with a pump or house air) to begin eluting the compounds.
  • Collect fractions in test tubes.
  • Monitor the separation by TLC analysis of the collected fractions.
  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.
  • Place the resulting solid under high vacuum to remove any residual solvent.

Visualizations and Workflows

Purification Decision Workflow

Purification_Workflow Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes Trituration Trituration / Oiling Out IsSolid->Trituration No (Oil) PurityCheck Check Purity (TLC, m.p., NMR) Recrystallization->PurityCheck ColumnChrom Column Chromatography PurityCheck2 Check Purity (TLC, NMR) ColumnChrom->PurityCheck2 Trituration->ColumnChrom Remains an Oil IsSolid2 Is the crude product a solid? Trituration->IsSolid2 Solidifies PureSolid Pure Solid Product IsPure Is it pure? PurityCheck->IsPure IsPure->ColumnChrom No IsPure->PureSolid Yes IsSolid2->Recrystallization Yes IsPure2 Is it pure? PurityCheck2->IsPure2 IsPure2->ColumnChrom No (Re-column) IsPure2->PureSolid Yes

Caption: A decision tree for selecting the appropriate purification strategy.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting Problem Problem Possible Cause Solution NoCrystals No Crystals Form Too much solvent used Inappropriate solvent Solution cooled too quickly Boil off some solvent Rescreen for a better solvent Allow for slow cooling Scratch flask interior Add a seed crystal OilingOut Product 'Oils Out' Solution is supersaturated Melting point of solid is below boiling point of solvent Insoluble impurities present Reheat and add more solvent Use a lower boiling point solvent Hot filter to remove insolubles LowYield Low Recovery Compound is too soluble in cold solvent Premature crystallization Excessive washing Use a different solvent/solvent pair Ensure slow cooling Use minimal ice-cold solvent for washing

Caption: Common issues and solutions for recrystallization.

References

  • New Drug Approvals. Thiazole derivative. Available from: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • PubMed Central. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. Available from: [Link]

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available from: [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

Sources

Technical Support Center: Solubility Guide for Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. This document provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological buffers. Heterocyclic compounds, particularly those with multiple aromatic rings like this thiazole derivative, often exhibit poor aqueous solubility, which can lead to significant experimental variability and artifacts.[1] This guide is designed to provide both foundational knowledge and actionable solutions to ensure reliable and reproducible results in your assays.

Compound Profile & Solubility Prediction

Understanding the physicochemical properties of a compound is the first step in diagnosing and solving solubility issues.

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₁₂N₂O₂S-
Molecular Weight 248.30 g/mol Moderate molecular weight.[2]
XLogP3 2.5This positive value indicates a preference for a lipid environment over an aqueous one (lipophilicity), suggesting low intrinsic water solubility.[2]
Hydrogen Bond Donors 0Lack of donor groups reduces interactions with water.[2]
Hydrogen Bond Acceptors 5The nitrogen and oxygen atoms can accept hydrogen bonds, but this is often insufficient to overcome the lipophilicity of the core structure.[2]

Data sourced from PubChem. Note: The target compound is an isomer of the compound listed in the primary source (pyridin-4-yl vs. pyridin-3-yl), but the core physicochemical predictions are expected to be highly similar.[2]

The predicted lipophilicity (XLogP3 = 2.5) is the primary driver of the solubility challenges you may be facing. When a high-concentration stock solution in an organic solvent like DMSO is diluted into an aqueous biological buffer, the compound is forced into an environment where it is not stable, often leading to precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I add it to my cell culture media or PBS?

A: This is a classic case of "solvent-shift" precipitation. Your compound is likely dissolved at a high concentration in 100% DMSO, where it is very soluble. When this stock is diluted into an aqueous buffer (e.g., PBS, DMEM), the DMSO concentration plummets, and the buffer becomes the primary solvent. Since the compound has low aqueous solubility, it crashes out of the solution, forming a fine precipitate or colloid.

Q2: What is the best solvent to use for my stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for most poorly soluble, non-polar compounds. It has a high solubilizing power and is miscible with aqueous buffers. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A: This is cell-line dependent, but a widely accepted general rule is to keep the final concentration of DMSO in your assay below 0.5%.[3][4][5] Many sensitive or primary cell lines may require concentrations at or below 0.1%.[3][6] It is crucial to run a vehicle control (media + same final % of DMSO) to ensure the solvent itself is not affecting your experimental outcome.[4]

Q4: My compound seems to dissolve initially but then my assay results are not reproducible. What could be happening?

A: This could be due to time-delayed precipitation. The compound may form a supersaturated solution upon initial dilution that appears clear to the naked eye but is thermodynamically unstable. Over the course of your experiment (especially at 37°C), the compound can slowly aggregate and precipitate, reducing the effective concentration available to interact with your biological target. A kinetic solubility assay is recommended to investigate this.

Troubleshooting Guide: From Precipitation to Clear Solution

Use this guide to diagnose and resolve solubility issues systematically.

Problem: Immediate and Visible Precipitation Upon Dilution

When you add your DMSO stock to the aqueous buffer, the solution immediately turns cloudy or you see visible particles.

G start Precipitation Observed check_stock Is stock > 50 mM? Is final solvent > 1%? start->check_stock Yes vortex Add stock to buffer while vortexing/stirring start->vortex No lower_conc Lower Final Assay Concentration check_stock->lower_conc Yes serial_dilution Use Intermediate Serial Dilutions (e.g., in DMSO or media) lower_conc->serial_dilution serial_dilution->vortex adv_methods Still Precipitating? vortex->adv_methods cosolvent Try Co-solvents (e.g., Ethanol, PEG-400) adv_methods->cosolvent Yes success Clear Solution Achieved adv_methods->success No surfactant Add Surfactants (e.g., Tween® 80 at 0.01%) cosolvent->surfactant cyclodextrin Use Formulation Excipients (e.g., HP-β-CD) surfactant->cyclodextrin G cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble Inclusion Complex Compound Drug Molecule (Hydrophobic) Water Aqueous Buffer HPBCD HP-β-CD (Hydrophilic Exterior, Hydrophobic Core) Compound->HPBCD Complexation Complex Water-Soluble Inclusion Complex HPBCD->Complex Formation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol Suggestion: A phase-solubility study is required to determine the optimal ratio of compound to HP-β-CD. This typically involves preparing saturated solutions of the compound in the presence of increasing concentrations of HP-β-CD and measuring the increase in total dissolved compound.

References

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link].

  • LifeTein. DMSO usage in cell culture. (2023-02-01). Available from: [Link].

  • PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link].

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link].

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link].

  • SpringerLink. Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. Available from: [Link].

  • ResearchGate. What the concentration of DMSO you use in cell culture assays?. Available from: [Link].

  • Protocols.io. DMSO stock preparation. (2021-10-21). Available from: [Link].

  • PubMed Central. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. Available from: [Link].

  • Reddit. Maximum DMSO concentration in media for cell culture?. (2023-10-05). Available from: [Link].

  • ResearchGate. (PDF) Synthesis and biological activity of novel series of heterocyclic compounds containing succinimide moiety. Available from: [Link].

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link].

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link].

  • PubChem. Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. Available from: [Link].

  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Available from: [Link].

  • IJPSR. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013-01-01). Available from: [Link].

  • PubMed Central. Heterocycles in Medicinal Chemistry. Available from: [Link].

  • MDPI. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link].

  • NIH. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. Available from: [Link].

  • NIH. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link].

  • Bridges Lab Protocols. Generating DMSO Stocks for Cell Culture. (2018-06-01). Available from: [Link].

  • Alliance Bio. Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80. (2024-06-05). Available from: [Link].

  • BioDuro. ADME Solubility Assay. Available from: [Link].

  • Hopax Fine Chemicals. Biological buffers solubility in water. (2019-02-01). Available from: [Link].

  • ACS Publications. Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. (2021-07-12). Available from: [Link].

  • AJC. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link].

  • ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. Available from: [Link].

  • IJPSRR. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011-05-28). Available from: [Link].

  • AAPS. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Available from: [Link].

  • Reddit. How to prepare sterile drug solution in DMSO for cell culture?. (2024-09-11). Available from: [Link].

  • ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link].

  • Smolecule. Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino) -. Available from: https://www.smolecule.
  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link].

  • ChemSynthesis. ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Available from: [Link].

  • PubMed Central. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. Available from: [Link].

  • MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available from: [Link].

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link].

Sources

Technical Support Center: Troubleshooting Stability Issues with Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered stability-related challenges. As scientists, we understand that unexpected results can be a significant impediment to progress. This resource is structured to help you diagnose and resolve these issues, ensuring the integrity and reproducibility of your data.

Understanding the Molecule: A Triad of Reactive Moieties

This compound is a heterocyclic compound featuring three key functional groups that can influence its stability in aqueous assay environments: an ethyl ester , a thiazole ring , and a pyridine ring . Each of these can be susceptible to degradation under common experimental conditions, leading to a loss of the parent compound and the potential generation of interfering byproducts. A proactive understanding of these potential liabilities is the first step in robust assay design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during assays involving this compound. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.

Q1: My assay signal is consistently lower than expected, or I'm observing a progressive loss of signal over time. What could be the cause?

A1: A diminishing signal often points to the degradation of your test compound. The most likely culprit is the hydrolysis of the ethyl ester functional group.

Causality: The ethyl ester in the molecule is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[1] This reaction can be catalyzed by either acidic or basic conditions within your assay buffer.[1][2] The resulting carboxylic acid metabolite will have different physicochemical properties and may exhibit reduced or no activity in your assay, leading to a lower-than-expected signal.

Troubleshooting Workflow for Signal Loss

cluster_0 Problem: Low or Decreasing Signal cluster_1 Initial Checks cluster_2 Investigate Ester Hydrolysis cluster_3 Solutions A Low or Decreasing Signal Observed B Verify Compound Concentration and Purity A->B C Check Assay Controls (Positive & Negative) A->C D Assess Buffer pH C->D If controls are valid E Perform Time-Course Stability Study D->E F Analyze for Carboxylic Acid Metabolite (LC-MS) E->F G Optimize Buffer pH (closer to neutral) F->G If hydrolysis is confirmed H Reduce Incubation Time F->H If hydrolysis is confirmed I Prepare Fresh Compound Solutions F->I If hydrolysis is confirmed

Caption: Troubleshooting workflow for addressing low or decreasing assay signals.

Detailed Protocols:

  • pH Assessment:

    • Measure the pH of your complete assay buffer at the working temperature.

    • If the pH is outside the 6.5-7.5 range, consider adjusting it or using a different buffer system.[3] Physiological pH is generally considered to be in the range of 6.2-6.5 for some evaluations.[3]

  • Time-Course Stability Study:

    • Prepare a solution of your compound in the assay buffer.

    • Incubate the solution under the same conditions as your assay (temperature, light exposure).

    • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and analyze the concentration of the parent compound using a stability-indicating analytical method like HPLC-UV. A decrease in the peak area of the parent compound over time indicates instability.

Q2: I'm observing high background noise or an unexpected increase in signal in my no-enzyme/no-cell control wells. Why is this happening?

A2: An increase in background signal can be due to the formation of a degradation product that interferes with your assay's detection method. Photodegradation of the thiazole ring is a potential cause.

Causality: Thiazole rings, especially when substituted with aryl groups, can be susceptible to photodegradation.[4] Exposure to ambient laboratory light or the excitation light source in fluorescence-based assays can lead to the formation of degradation products. One proposed mechanism involves a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges into different chemical structures.[4] These new structures may possess fluorescent properties or react with assay components to generate a signal.

Potential Photodegradation Pathway

A This compound D [4+2] Cycloaddition A->D B Light Exposure (UV or Visible) C Singlet Oxygen (¹O₂) B->C C->D E Unstable Endoperoxide Intermediate D->E F Rearrangement E->F G Degradation Products (potentially fluorescent or reactive) F->G

Caption: A potential photodegradation pathway for thiazole-containing compounds.

Detailed Protocols:

  • Light Exclusion Experiment:

    • Prepare two sets of assay plates.

    • Incubate one set under standard laboratory lighting and the other in complete darkness (e.g., wrapped in aluminum foil).

    • Compare the background signals between the two sets. A significantly lower background in the dark-incubated plate suggests photodegradation.

  • LC-MS Analysis for Degradants:

    • Expose a solution of your compound to light for a defined period.

    • Analyze the solution using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products by comparing their mass-to-charge ratios with the parent compound.[4]

Q3: My results are highly variable and not reproducible between experiments. What factors should I consider?

A3: High variability can stem from inconsistent handling of the compound, particularly from stock solutions.

Causality: Small molecules stored in DMSO are susceptible to degradation over time, even when frozen.[5] The freeze-thaw cycles that stock solutions are often subjected to can introduce water condensation, which can accelerate hydrolysis of the ethyl ester. Furthermore, the final concentration of DMSO in your assay can impact enzyme activity and cell health, leading to inconsistent results if not carefully controlled.[6][7][8][9]

Best Practices for Compound Handling and Storage

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOMinimizes water content to reduce hydrolysis.
Storage Temperature -20°C or -80°C in small, single-use aliquotsReduces the number of freeze-thaw cycles.[10]
Final DMSO Concentration Keep below 0.5%, and consistent across all wellsHigh concentrations of DMSO can affect cell viability and enzyme kinetics.[7]
Solution Preparation Prepare fresh dilutions from a new aliquot for each experimentEnsures consistent starting concentration and minimizes the impact of stock degradation.[11]

Detailed Protocols:

  • Stock Solution Aliquoting:

    • Upon receiving the solid compound, dissolve it in anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Immediately aliquot the stock solution into small, single-use volumes in appropriate vials.

    • Store the aliquots at -20°C or -80°C. For each experiment, thaw one new aliquot and discard any unused portion.

  • DMSO Control Wells:

    • In every assay plate, include control wells that contain the same final concentration of DMSO as the test wells but no compound.

    • This allows you to monitor and subtract any background effects of the solvent itself.

Summary of Potential Stability Issues and Mitigation Strategies

Potential IssueKey Functional GroupTriggering ConditionsAssay ManifestationMitigation Strategies
Ester Hydrolysis Ethyl EsterAcidic or basic pH, presence of esterasesDecreased signal, loss of potencyMaintain buffer pH near neutral (6.5-7.5), minimize incubation times, prepare fresh solutions.
Photodegradation Thiazole RingExposure to UV or high-intensity visible lightIncreased background signal, assay artifactsPerform experiments in the dark or under red light, use light-blocking plates.
Oxidative Degradation Thiazole RingPresence of oxidizing agents or reactive oxygen speciesInconsistent results, loss of activityDegas buffers, consider adding antioxidants if compatible with the assay.
Stock Solution Instability Ethyl EsterRepeated freeze-thaw cycles, water contamination in DMSOPoor reproducibility, declining potency over timeAliquot stock solutions, use anhydrous DMSO, prepare fresh dilutions.

Concluding Remarks

The stability of this compound is a critical parameter that must be carefully considered to ensure the generation of high-quality, reproducible data. By understanding the inherent chemical liabilities of the molecule and implementing the proactive and troubleshooting strategies outlined in this guide, researchers can significantly improve the reliability of their experimental outcomes. When in doubt, a systematic investigation into the stability of your compound under your specific assay conditions is a worthwhile investment of time and resources.

References

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. Drug Design, Development and Therapy. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery. [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

  • Effect of DMSO on assay performance. ResearchGate. [Link]

  • Assay Troubleshooting. MBinfo. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cell-Based Assays for Identification of Novel Double-Strand Break-Inducing Agents. Journal of the National Cancer Institute. [Link]

  • Essentials for High-Throughput Screening Operations. ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. [Link]

  • Drugs containing thiazole and/or pyridine ring systems. ResearchGate. [Link]

  • Does ester hydrolysis change the in vitro degradation rate of cisatracurium and atracurium?. Anesthesiology. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods. [Link]

  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in Molecular Biosciences. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hydrolytic stability of synthetic ester lubricants. ResearchGate. [Link]

  • Chapter 2: Considerations Related to Small-molecule Screening Collections. Royal Society of Chemistry. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]

  • Why is the enzyme activity inhibition not consistent?. ResearchGate. [Link]

  • Investigation of DMSO-Induced Conformational Transitions in Human Serum Albumin Using Two-Dimensional Raman Optical Activity Spectroscopy. ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. Biosensors. [Link]

  • Cell viability assays with selected compounds in various cell lines. ResearchGate. [Link]

  • Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society. [Link]

  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]

  • Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. Scientific Reports. [Link]

  • 326 - K1 Kinetics of Ester Hydrolysis. YouTube. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • What are the reasons of poor results in enzymatic assays?. Quora. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. [Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs. [Link]

Sources

Technical Support Center: Crystallization of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible crystallization outcomes. As a critical intermediate in many pharmaceutical syntheses, achieving high purity and a consistent crystalline form of this compound is paramount. This resource synthesizes theoretical principles with practical, field-proven insights to address common challenges encountered during its crystallization.

I. Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing robust crystallization processes. Due to the limited availability of experimental data in the public domain, we have employed computational methods, including Quantitative Structure-Property Relationship (QSPR) models and COSMO-RS (Conductor-like Screening Model for Real Solvents), to predict key parameters.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Crystallization
Molecular Weight 248.30 g/mol Standard for a small molecule; influences dissolution kinetics.
Melting Point 110-130 °CProvides a target temperature range for cooling crystallization. The compound is a solid at room temperature.
pKa (Pyridinium ion) 4.5 - 5.5The pyridine nitrogen is basic and will be protonated in acidic conditions, significantly increasing aqueous solubility.[1] pH control is therefore critical.
LogP ~2.5Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents.

Predicted Solubility Profile:

To guide solvent selection, we have predicted the solubility of the target molecule in a variety of common organic solvents at two different temperatures. These values are estimations and should be used as a starting point for experimental screening.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPredicted Solubility at 25°C (mg/mL)Predicted Solubility at 60°C (mg/mL)Polarity IndexComments
Methanol 50 - 100> 2005.1Good solubility, suitable for cooling crystallization.
Ethanol 30 - 60150 - 2004.3Good solubility, often a good choice for recrystallization of similar compounds.[2][3]
Acetone 80 - 120> 2505.1High solubility, may require a larger volume of anti-solvent.
Ethyl Acetate 40 - 70180 - 2304.4Good solubility profile for cooling crystallization. A related compound has been successfully recrystallized from ethyl acetate.[4]
Acetonitrile 60 - 90> 2005.8Good solubility.
Toluene 10 - 2050 - 802.4Moderate solubility, may be useful in solvent/anti-solvent systems.
Heptane < 1< 50.1Poor solubility, a good candidate for an anti-solvent.
Water < 0.1 (at neutral pH)< 110.2Very low solubility at neutral pH, making it an excellent anti-solvent. Solubility will dramatically increase at acidic pH.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific challenges you may encounter during the crystallization of this compound.

**dot graph TD { A[Start: Dissolved Compound] --> B{Initiate Crystallization}; B --> C{Problem: Oiling Out}; C --> D{Probable Causes: High Supersaturation, Low Interfacial Tension}; D --> E[Solution 1: Reduce Cooling Rate]; D --> F[Solution 2: Use a Less Polar Solvent]; D --> G[Solution 3: Add Seeding Crystals]; B --> H{Problem: Amorphous Solid Formation}; H --> I{Probable Causes: Rapid Precipitation, High Viscosity}; I --> J[Solution 1: Slow Down Anti-solvent Addition]; I --> K[Solution 2: Increase Temperature]; I --> L[Solution 3: Use a Different Solvent System]; B --> M{Problem: Poor Crystal Quality}; M --> N{Probable Causes: Impurities, Rapid Growth}; N --> O[Solution 1: Purify Crude Material]; N --> P[Solution 2: Optimize Cooling/Anti-solvent Profile]; N --> Q[Solution 3: Slurry in a Poor Solvent]; B --> R{Problem: Polymorphism}; R --> S{Probable Causes: Different Solvents, Temperatures}; S --> T[Solution 1: Controlled Seeding with Desired Polymorph]; S --> U[Solution 2: Solvent Screening]; S --> V[Solution 3: Characterize Solid Forms (PXRD, DSC)]; } } Caption: Decision tree for troubleshooting common crystallization issues.

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a very high level of supersaturation where the solute concentration exceeds the solubility of the liquid phase.

Probable Causes & Solutions:

  • Cause: The cooling rate is too fast, leading to a rapid increase in supersaturation.

    • Solution: Decrease the cooling rate. A slower, more controlled cooling profile allows the system to remain in the metastable zone for longer, promoting nucleation and growth of crystals rather than liquid-liquid phase separation.

  • Cause: The chosen solvent is too good, leading to a high concentration at saturation.

    • Solution: Switch to a solvent in which the compound has slightly lower solubility. Based on our predicted data, if you are using acetone, consider switching to ethyl acetate or ethanol.

  • Cause: Lack of nucleation sites.

    • Solution: Introduce seeding crystals of the desired polymorph at a temperature where the solution is slightly supersaturated. This provides a template for crystal growth and can bypass the high energy barrier of primary nucleation.

Q2: I'm getting an amorphous solid or a very fine powder. How can I obtain larger crystals?

A2: The formation of amorphous material or very fine particles is typically a result of very rapid precipitation, where molecules do not have sufficient time to orient themselves into an ordered crystal lattice.

Probable Causes & Solutions:

  • Cause: In anti-solvent crystallization, the anti-solvent is being added too quickly.

    • Solution: Reduce the addition rate of the anti-solvent. A slower addition maintains a lower level of local supersaturation, favoring slower, more ordered crystal growth. The rate of anti-solvent addition can significantly impact the resulting crystal form.[5]

  • Cause: The crystallization is being performed at too low a temperature.

    • Solution: Increase the crystallization temperature. Higher temperatures increase molecular mobility, allowing molecules to more easily diffuse to and integrate into the crystal lattice in an ordered fashion.

  • Cause: The solvent system is not ideal.

    • Solution: Experiment with different solvent/anti-solvent combinations. For example, a system with a smaller difference in polarity between the solvent and anti-solvent may lead to slower precipitation.

Q3: My final product has low purity. How can I improve it?

A3: Impurities can become trapped in the crystal lattice or adsorbed onto the crystal surface, leading to a decrease in purity. The nature of the impurity and its interaction with the desired compound are key factors.[6]

Probable Causes & Solutions:

  • Cause: The crude material contains a high level of impurities.

    • Solution: Purify the crude material before the final crystallization step. Techniques such as flash chromatography or a preliminary rough crystallization can remove the bulk of impurities.

  • Cause: Impurities are co-crystallizing with the product.

    • Solution: A change in the crystallization solvent can alter the solubility of both the product and the impurity, potentially leading to better separation. Alternatively, a slurry of the impure solid in a solvent where the product is sparingly soluble but the impurity is more soluble can be an effective purification method.

  • Cause: The crystallization is occurring too quickly, leading to the inclusion of mother liquor.

    • Solution: Slow down the crystallization process by reducing the cooling rate or the anti-solvent addition rate. A final wash of the isolated crystals with a cold, poor solvent can also help to remove surface impurities.

Q4: I have obtained a different crystal form (polymorph) compared to my previous batch. How can I ensure consistency?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in heterocyclic compounds.[2] Different polymorphs can have different physical properties, including solubility, stability, and melting point.

Probable Causes & Solutions:

  • Cause: Different crystallization conditions (solvent, temperature, cooling rate) were used.

    • Solution: Strictly control all crystallization parameters between batches. This includes the solvent source and purity, the exact temperature profile, and the rate of anti-solvent addition.

  • Cause: Spontaneous nucleation of a different polymorph.

    • Solution: Implement a seeding protocol. By adding a small amount of the desired polymorph to the supersaturated solution, you can direct the crystallization towards that specific form.

  • Cause: The solvent is mediating the formation of a specific polymorph.

    • Solution: Conduct a polymorph screen using a variety of solvents to identify which solvents favor the desired form. Characterize the resulting solid forms using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to build a comprehensive understanding of the polymorphic landscape.

III. Frequently Asked Questions (FAQs)

Q5: What is a good starting point for solvent selection for the crystallization of this compound?

A5: Based on our predicted solubility data and literature on similar compounds, a good starting point would be to explore cooling crystallization from either ethanol or ethyl acetate . The compound is predicted to have good solubility in these solvents at elevated temperatures and lower solubility at room temperature, which is ideal for this method. For anti-solvent crystallization, a combination of acetone (as the solvent) and water or heptane (as the anti-solvent) would be a logical starting point.

Q6: How does pH affect the crystallization of this compound?

A6: The pyridine nitrogen in the molecule has a predicted pKa of around 4.5-5.5. This means that in acidic conditions (pH < 4.5), the pyridine will be protonated, forming a pyridinium salt. This salt will have significantly higher solubility in polar solvents, especially water. Therefore, if your reaction work-up involves an acidic quench, you will need to neutralize the solution to a pH above ~6 to ensure the compound precipitates as the free base. Failure to control the pH can lead to low or no yield.

Q7: Can I use water as a solvent for crystallization?

A7: At neutral pH, the predicted aqueous solubility of the compound is very low, making water a poor choice as a primary solvent for crystallization. However, its low solubility makes it an excellent anti-solvent when the compound is dissolved in a water-miscible organic solvent like acetone or ethanol. If the compound is in its protonated (salt) form, it will likely be soluble in water, and crystallization could be induced by adjusting the pH to above its pKa.

Q8: What is the expected thermal stability of this compound?

A8: Based on data for similar thiazole esters, the compound is expected to be a crystalline solid with a melting point in the range of 110-130°C. It should be stable under typical crystallization conditions (e.g., heating to 60-80°C for dissolution). However, prolonged heating at high temperatures, especially in the presence of strong acids or bases, could lead to hydrolysis of the ethyl ester group.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for common crystallization techniques, which should be optimized for your specific scale and purity requirements.

Protocol 1: Cooling Crystallization from Ethanol
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol (approximately 60-70°C). Start with a solvent volume that is about 3-5 times the weight of the crude material and add more if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask to slow the cooling process.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization from Acetone/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of acetone at room temperature.

  • Anti-Solvent Addition: To the stirred solution, slowly add water dropwise until the solution becomes slightly turbid. This indicates the onset of nucleation.

  • Crystal Growth: If the solution becomes too cloudy, add a few drops of acetone to redissolve the precipitate. Then, continue adding water at a very slow rate to allow for controlled crystal growth.

  • Maturation: Once a significant amount of precipitate has formed, continue stirring the suspension for at least 30 minutes to allow the crystallization to complete.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of acetone and water (e.g., 1:1 v/v) to remove impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum.

**dot graph TD { subgraph "Cooling Crystallization Workflow" A[Dissolve in hot solvent] --> B[Hot filtration (optional)]; B --> C[Slow cooling to RT]; C --> D[Cool in ice bath]; D --> E[Isolate crystals]; E --> F[Wash with cold solvent]; F --> G[Dry]; end } Caption: Workflow for cooling crystallization.

**dot graph TD { subgraph "Anti-Solvent Crystallization Workflow" H[Dissolve in good solvent] --> I[Slowly add anti-solvent]; I --> J[Induce turbidity]; J --> K[Allow crystal growth]; K --> L[Isolate crystals]; L --> M[Wash with solvent/anti-solvent mixture]; M --> N[Dry]; end } Caption: Workflow for anti-solvent crystallization.

V. References

  • A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. PubMed Central. Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: [Link]

  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. SciSpace. Available at: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC. Available at: [Link]

  • The experimental solubility and COSMO-RS predicted solubility in DES relative to water (* or ethanol). ResearchGate. Available at: [Link]

  • COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents. MDPI. Available at: [Link]

  • Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Research Collection. Available at: [Link]

  • HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at: [Link]

  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. Available at: [Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. Available at: [Link]

  • Concomitant Precipitation of Solid-State Miscible Product-Impurity Phases in Solution Crystallization – Part 2: Industrial Case Studies. ResearchGate. Available at: [Link]

  • Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. PubChem. Available at: [Link]

  • An investigation into the crystallization tendency/kinetics of amorphous active pharmaceutical ingredients: A case study with dipyridamole and cinnarizine. PubMed. Available at: [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI. Available at: [Link]

  • Hansen solubility parameters of solvents. ResearchGate. Available at: [Link]

Sources

Technical Support Guide: Scale-Up Synthesis of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the scale-up synthesis of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often serving as a key intermediate for various pharmacologically active agents. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale.

Our focus is on the well-established Hantzsch thiazole synthesis , a robust and widely adopted method for constructing the thiazole core.[1][2] This document provides not just step-by-step protocols but also the underlying chemical logic, troubleshooting guidance for common scale-up challenges, and answers to frequently asked questions to ensure a safe, efficient, and reproducible process.

Overall Synthetic Workflow

The synthesis is approached as a three-stage process, beginning with the preparation of the two key precursors, followed by the final condensation and cyclization reaction.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hantzsch Cyclization cluster_2 Stage 3: Isolation & Purification Nicotinamide Pyridine-3-carboxamide (Nicotinamide) Thioamide Pyridine-3-carbothioamide Nicotinamide->Thioamide  Lawesson's Reagent or P₄S₁₀ Reaction Condensation & Cyclization Thioamide->Reaction EAA Ethyl Acetoacetate HaloEAA Ethyl 2-chloroacetoacetate EAA->HaloEAA  Sulfuryl Chloride (SO₂Cl₂) HaloEAA->Reaction Workup Aqueous Quench & Neutralization Reaction->Workup  Reaction  Mixture Purification Filtration & Recrystallization Workup->Purification  Crude Solid Product Final Product Purification->Product

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocols & Data

The following protocols are optimized for scale and include critical process parameters.

Protocol 1: Synthesis of Pyridine-3-carbothioamide

This procedure details the thionation of nicotinamide. The choice of thionating agent (Lawesson's Reagent vs. P₄S₁₀) often depends on cost, handling, and waste stream considerations at scale. Lawesson's reagent is generally more soluble and can lead to cleaner reactions.

  • Reactor Setup: Charge a dry, inerted reactor with Nicotinamide (1.0 eq) and a suitable anhydrous solvent (e.g., Toluene or Dioxane, ~5-10 L/kg of nicotinamide).

  • Reagent Addition: Add Lawesson's Reagent (0.55-0.6 eq) portion-wise to the stirred suspension. Causality: Portion-wise addition helps control the initial exotherm and off-gassing (H₂S).

  • Reaction: Heat the mixture to 80-90 °C and monitor by HPLC or TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding it to a stirred aqueous solution of sodium carbonate (~2M). Causality: The basic quench neutralizes acidic byproducts and helps precipitate the product while keeping phosphorus byproducts in the aqueous layer.

  • Isolation: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and then with a minimal amount of cold ethanol or isopropanol to remove organic impurities.

  • Drying: Dry the yellow solid under vacuum at 50-60 °C until constant weight.

Protocol 2: Synthesis of Ethyl 2-chloroacetoacetate

This chlorination is highly exothermic and generates HCl gas. A robust reactor with excellent cooling and an attached scrubber system is mandatory.

  • Reactor Setup: Charge the reactor with Ethyl Acetoacetate (1.0 eq). Begin strong agitation and cool the reactor to 0-5 °C.

  • Reagent Addition: Add Sulfuryl Chloride (SO₂Cl₂) (1.0-1.05 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.[3] Causality: Slow, controlled addition is critical to manage the exotherm and prevent runaway reactions. The excess SO₂Cl₂ ensures complete conversion but should be minimized to reduce downstream purification challenges.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for 2-4 hours. Monitor for the disappearance of the starting material.

  • Gas Purge: Once the reaction is complete, sparge the mixture with nitrogen for 1-2 hours to remove dissolved HCl and SO₂ gas, directing the exhaust to a caustic scrubber.

  • Purification: The crude product can often be used directly. If higher purity is required, vacuum distillation is the preferred method.

Protocol 3: Hantzsch Cyclization & Product Isolation

This is the key bond-forming step to create the thiazole ring.

  • Reactor Setup: Charge the reactor with absolute Ethanol (~4-6 L/kg of thioamide). Add Pyridine-3-carbothioamide (1.0 eq) and stir to dissolve or form a slurry.

  • Reagent Addition: Add Ethyl 2-chloroacetoacetate (1.0-1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 5-8 hours.[4] Monitor the reaction by HPLC. Causality: Refluxing in ethanol provides the necessary thermal energy for the condensation and subsequent cyclization dehydration. An excess of the chloro-ester can drive the reaction to completion.

  • Work-up & Precipitation: Cool the reaction mixture to 20-25 °C. Slowly pour the mixture into a separate vessel containing cold water (10-15 L per L of ethanol) with vigorous stirring. Adjust the pH to 7.5-8.5 with a 10% sodium bicarbonate solution.[4] The product will precipitate as a solid. Causality: The product is poorly soluble in water, while the hydrochloride salt formed during the reaction is soluble. Neutralization liberates the free base, causing it to precipitate.

  • Isolation: Stir the slurry for 1-2 hours to ensure complete precipitation. Filter the solid, wash thoroughly with water, and perform a final wash with a cold solvent like methyl tert-butyl ether (MTBE) to displace water and aid drying.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is ethanol or an ethyl acetate/heptane mixture. Dissolve the crude solid in the minimum amount of hot solvent, treat with charcoal if colored impurities are present, filter hot, and allow to cool slowly for crystallization.

  • Drying: Dry the final product under vacuum at 50-60 °C.

Table 1: Scalable Reaction Parameters Summary
ParameterStage 1 (Thionation)Stage 2 (Chlorination)Stage 3 (Cyclization)
Key Reactant NicotinamideEthyl AcetoacetatePyridine-3-carbothioamide
Key Reagent Lawesson's ReagentSulfuryl ChlorideEthyl 2-chloroacetoacetate
Equivalents 1.0 : 0.61.0 : 1.051.0 : 1.1
Solvent TolueneNone (Neat)Absolute Ethanol
Temperature 80-90 °C0-10 °C (addition)75-80 °C (Reflux)
Time 4-6 hours3-5 hours5-8 hours
Expected Yield 80-90%>95% (crude)75-85%
Expected Purity >97%>95%>99% (after recrystallization)

Troubleshooting Guide

Low Yield & Incomplete Conversion

Q1: My final yield after recrystallization is below 70%. What are the most likely causes?

A1: Low yield is a common scale-up issue stemming from several factors. Systematically investigate the following:

  • Purity of Starting Materials: Verify the purity of your Pyridine-3-carbothioamide and Ethyl 2-chloroacetoacetate. The thioamide can degrade on storage, and the chloro-ester can hydrolyze or decompose. Use freshly prepared or newly purchased materials.

  • Incomplete Reaction: If HPLC analysis of the crude reaction mixture shows significant unreacted thioamide, the reaction may not have gone to completion. Consider extending the reflux time or increasing the equivalents of Ethyl 2-chloroacetoacetate slightly (e.g., to 1.15 eq).

  • Water Content: The Hantzsch cyclization involves a dehydration step. Ensure you are using absolute (anhydrous) ethanol. Water in the solvent can hinder the final ring-closing step.

  • Losses During Work-up: The product has some solubility in organic solvents and even slightly in acidic water. Ensure the pH during precipitation is truly neutral to basic (pH > 8) to minimize losses of the protonated product in the aqueous filtrate. Over-washing the crude cake with a solvent in which it has moderate solubility can also lead to significant losses.

  • Inefficient Crystallization: If the yield is high before recrystallization but drops sharply after, your recrystallization procedure needs optimization. You may be using too much solvent or the cooling profile may be too rapid, preventing maximum recovery.

Troubleshooting_Low_Yield Start Low Final Yield (<70%) CheckCrude Analyze Crude Reaction Mixture by HPLC Start->CheckCrude HighSM High Starting Material? CheckCrude->HighSM Yes GoodConversion Good Conversion but Low Isolated Yield? CheckCrude->GoodConversion No Action_SM_Purity Action: 1. Verify SM Purity. 2. Use Anhydrous Solvent. 3. Increase Reflux Time or Reagent eq. HighSM->Action_SM_Purity Action_Workup Action: 1. Check pH during precipitation (>8). 2. Analyze filtrate for lost product. 3. Minimize wash volumes. GoodConversion->Action_Workup Action_Recryst Action: 1. Reduce recrystallization solvent volume. 2. Cool slowly to maximize recovery. 3. Consider an anti-solvent addition. Action_Workup->Action_Recryst If yield loss is post-isolation

Caption: Decision tree for troubleshooting low product yield.

Purity & Impurity Profile

Q2: My final product shows a persistent impurity at a specific relative retention time (RRT) in the HPLC. How can I identify and remove it?

A2: Impurity identification is key. First, attempt to characterize the impurity by LC-MS to get a molecular weight. Common impurities in Hantzsch syntheses include:

  • Unreacted Starting Materials: If you see masses corresponding to the thioamide or chloro-ester, it points to an incomplete reaction (see Q1).

  • Thioamide Dimer: Thioamides can sometimes undergo oxidative dimerization. This can be minimized by ensuring the reaction is kept under an inert atmosphere (e.g., nitrogen).

  • Isomeric Byproducts: While less common for this specific substrate combination, alternative cyclization pathways can occur.

  • Hydrolysis Product: The ethyl ester can be partially hydrolyzed to the corresponding carboxylic acid if the work-up conditions are too basic or if the mixture is held at high pH for too long. This impurity can typically be removed by re-slurrying the crude product in a dilute bicarbonate solution before recrystallization.

To remove persistent impurities:

  • Optimize Recrystallization: Try a different solvent system. A solvent/anti-solvent system (e.g., dissolving in hot Ethyl Acetate and slowly adding Heptane) can provide better selectivity for crystallization of the desired product over the impurity.

  • Charcoal Treatment: If the impurity is a colored, non-polar byproduct, a charcoal treatment during the hot filtration step of recrystallization can be effective.

  • Re-work: In severe cases, you may need to perform a re-work. This could involve dissolving the material in a solvent like dichloromethane, washing with dilute acid and then base to remove basic and acidic impurities, respectively, before re-crystallizing.

Process Safety & Reaction Control

Q3: I am scaling this reaction to a 100 L reactor. Which steps pose the biggest safety risks?

A3: The two primary safety risks are the chlorination of ethyl acetoacetate and the thionation of nicotinamide .

  • Chlorination (Exotherm & Gas): The reaction between ethyl acetoacetate and sulfuryl chloride is highly exothermic and produces large volumes of corrosive HCl and SO₂ gas.

    • Control Measures: Ensure your reactor's cooling system is rated to handle the heat load. Use a calibrated addition pump for slow, controlled addition of SO₂Cl₂. The internal temperature must be monitored continuously with an alarm set for deviations. The reactor must be vented to a well-maintained caustic scrubber. Never add the reagents in reverse order or all at once.

  • Thionation (H₂S Gas): The reaction with Lawesson's reagent or P₄S₁₀ generates highly toxic and flammable hydrogen sulfide (H₂S) gas.

    • Control Measures: This step must be performed in a well-ventilated area, with the reactor vented to a scrubber (a bleach or peroxide scrubber is effective for H₂S). Personal H₂S monitors are recommended for all personnel in the area. The aqueous quench should also be performed slowly and with good ventilation as trapped H₂S will be released.

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative synthetic routes for this molecule? A1: Yes, while the Hantzsch synthesis is the most direct, other methods exist for forming substituted thiazoles. For instance, one could envision a palladium-catalyzed cross-coupling approach, coupling a pre-formed 2-halothiazole intermediate with a pyridine-derived organometallic reagent. However, these routes often involve more steps and expensive catalysts, making the Hantzsch synthesis more economically viable for large-scale production.[5]

Q2: What is the best solvent for the final recrystallization? A2: Ethanol is a good starting point as it is the reaction solvent and provides a good balance of solubility at high temperature and insolubility at low temperature.[4] For achieving the highest purity (>99.5%), a solvent/anti-solvent system like Ethyl Acetate/Heptane or Toluene/Heptane often provides superior results by allowing for more selective crystallization. The optimal system should be determined through laboratory-scale screening.

Q3: How should the key starting materials and the final product be stored? A3:

  • Pyridine-3-carbothioamide: Store in a cool, dry, dark place under an inert atmosphere if possible. It can be sensitive to light, air, and moisture over long periods.

  • Ethyl 2-chloroacetoacetate: Store in a refrigerator (2-8 °C). The container should be tightly sealed to prevent moisture ingress, which can cause hydrolysis. It can be a lachrymator, so handle in a fume hood.

  • Final Product: The final product is a stable, crystalline solid. It should be stored at ambient temperature in a well-sealed container, protected from light.

Q4: Can this reaction be performed as a one-pot synthesis? A4: Combining the synthesis of the precursors and the final cyclization into a one-pot process is generally not recommended for scale-up. The reaction conditions and solvent requirements are incompatible (e.g., neat chlorination vs. refluxing ethanol). Furthermore, the byproducts from the precursor syntheses (e.g., phosphorus salts, HCl) would interfere with the Hantzsch reaction, leading to a complex impurity profile and low yields. Isolating and purifying each intermediate is a critical control point that ensures the quality and reproducibility of the final step.

References

  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • Google Patents. (CN101475541A). Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Google Patents. (CN105061210A).
  • Ayati, A., et al. (2022). Recent Development in the Synthesis of Thiazoles. PubMed Central. [Link]

  • Ghozlan, S. A. S., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • Shi, D., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Publishing. [Link]

  • Google Patents. (WO2012032528A2). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Vogel, P., et al. (2020). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. PubMed Central. [Link]

  • PubChem. Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to serve as a practical resource for interpreting ¹H and ¹³C NMR spectra of this compound. Here, we address common questions and troubleshooting scenarios you may encounter during your experimental work, blending foundational NMR principles with actionable, field-tested advice.

Frequently Asked Questions (FAQs)
Q1: What is the overall structure and what should I expect from a preliminary ¹H NMR analysis?

Answer: this compound is a heterocyclic compound featuring three key structural components: a 3-substituted pyridine ring, a polysubstituted thiazole ring, and an ethyl carboxylate group. Each of these components will give rise to a distinct set of signals in the ¹H NMR spectrum.

A standard ¹H NMR spectrum should reveal signals in three main regions:

  • Aromatic Region (approx. 7.0–9.5 ppm): This complex region will contain signals from the four protons on the pyridine ring. Their specific chemical shifts and splitting patterns are dictated by their positions relative to the nitrogen atom and the point of attachment to the thiazole ring.

  • Alkyl Region (approx. 1.0–4.5 ppm): This region will feature signals from the ethyl ester and the methyl group on the thiazole ring. Specifically, you should see a quartet and a triplet for the ethyl group, and a singlet for the methyl group.

Below is a diagram illustrating the molecular structure with proton and carbon numbering for reference throughout this guide.

Caption: Molecular structure with atom numbering.

Q2: Can you provide a detailed breakdown of the expected ¹H and ¹³C NMR chemical shifts?

Answer: Certainly. Predicting chemical shifts requires analyzing the electronic environment of each nucleus. The electron-withdrawing nature of the pyridine nitrogen and the thiazole ring, along with the ester functionality, significantly influences the positions of the signals. The following tables provide predicted chemical shifts and multiplicities based on established principles for heterocyclic compounds.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
H-2' (Pyridine) Doublet (d) or ddd9.2 - 9.4~2.0 HzHighly deshielded due to proximity to pyridine nitrogen and thiazole ring.
H-6' (Pyridine) Doublet (d)8.7 - 8.9~4.8 HzDeshielded by the adjacent nitrogen atom.
H-4' (Pyridine) Doublet of triplets (dt)8.2 - 8.4~8.0, ~2.0 HzInfluenced by ortho and meta couplings.
H-5' (Pyridine) Doublet of doublets (dd)7.4 - 7.6~8.0, ~4.8 HzTypical aromatic proton chemical shift.
-OCH₂- (Ethyl) Quartet (q)4.2 - 4.4~7.1 HzDeshielded by the adjacent ester oxygen.[4]
-CH₃ (Thiazole) Singlet (s)2.7 - 2.9N/AAttached to the aromatic thiazole ring.
-CH₃ (Ethyl) Triplet (t)1.2 - 1.4~7.1 HzStandard chemical shift for an ethyl ester methyl group.[4]

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomApprox. Chemical Shift (δ, ppm)Rationale
C=O (Ester) 160 - 163Typical for an α,β-unsaturated ester carbonyl.
C-2 (Thiazole) 165 - 168Attached to sulfur and nitrogen, and the pyridine ring.
C-4 (Thiazole) 148 - 152Substituted with a methyl group.
C-5 (Thiazole) 115 - 118Substituted with the carboxylate group.
C-2' (Pyridine) 152 - 155Adjacent to nitrogen.
C-6' (Pyridine) 148 - 151Adjacent to nitrogen.
C-4' (Pyridine) 135 - 138Aromatic carbon.
C-3' (Pyridine) 130 - 133Point of attachment to the thiazole ring.
C-5' (Pyridine) 123 - 126Aromatic carbon.
-OCH₂- (Ethyl) 60 - 62Standard for an ethyl ester methylene carbon.
-CH₃ (Thiazole) 18 - 20Methyl group on an aromatic ring.
-CH₃ (Ethyl) 13 - 15Standard for an ethyl ester methyl carbon.
Troubleshooting Guide
Q3: I'm seeing unexpected peaks in my spectrum. What are the likely sources?

Answer: Extraneous peaks are a common issue in NMR spectroscopy. A systematic approach can help identify their origin.

  • Residual Solvents: The most common source of impurity peaks is the deuterated solvent itself or other common laboratory solvents used during synthesis and purification.[5][6][7][8] For example, in CDCl₃, you might see a peak for water at ~1.56 ppm, residual chloroform at 7.26 ppm, or acetone at 2.17 ppm. Always consult a reference table for common solvent impurities.[5][6][7][8]

  • Starting Materials or Reagents: If the reaction has not gone to completion, you may see signals corresponding to your starting materials. Compare the spectrum of your product with those of the starting materials to confirm.

  • Side Products: Unintended side reactions can lead to structurally related impurities. These may have similar chemical shifts to your product, but with different multiplicities or integrations.

  • Grease: Silicon grease from glassware joints can appear as a broad singlet around 0 ppm.

The following workflow can help you diagnose the issue:

G start Unexpected Peaks Observed in Spectrum check_solvent Consult Solvent Impurity Tables (e.g., Gottlieb et al.) start->check_solvent is_solvent Is the peak a known solvent impurity? check_solvent->is_solvent analyze_reagents Compare with NMR of Starting Materials/Reagents is_solvent->analyze_reagents No conclusion_solvent Identify and Report Solvent Impurity is_solvent->conclusion_solvent Yes is_reagent Does the peak match a starting material? analyze_reagents->is_reagent consider_side_products Consider Plausible Side Reactions. Analyze Multiplicity and Integration. is_reagent->consider_side_products No conclusion_reagent Incomplete Reaction. Consider Re-purification. is_reagent->conclusion_reagent Yes is_side_product Is the structure consistent with a side product? consider_side_products->is_side_product check_grease Check for broad singlet around 0 ppm is_side_product->check_grease No conclusion_side_product Characterize Side Product. Optimize Reaction Conditions. is_side_product->conclusion_side_product Yes is_grease Is it a grease peak? check_grease->is_grease conclusion_grease Improve Glassware Cleaning and Handling Technique. is_grease->conclusion_grease Yes unidentified Peak remains unidentified. Consider 2D NMR or MS. is_grease->unidentified No

Caption: Troubleshooting workflow for unexpected NMR peaks.

Q4: The peaks in my spectrum are broad. What could be the cause and how can I fix it?

Answer: Peak broadening can obscure important coupling information and reduce the quality of your spectrum. Several factors can contribute to this issue:

  • Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. The process of "shimming" corrects for this. If you are using an automated shimming routine, it may occasionally fail. Try running the shimming procedure again or, if you are experienced, perform a manual shim.[9]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, both of which cause peak broadening. Try diluting your sample. Conversely, a very dilute sample will have a low signal-to-noise ratio, which can make peaks appear broad.

  • Insoluble Material: The presence of suspended, insoluble material in your NMR tube will severely degrade the shim quality. Ensure your sample is fully dissolved and filter it if necessary.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. This can be introduced from metal spatulas or residual catalysts.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale (e.g., slow rotation around a bond or proton exchange), this can lead to broadened signals. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes resolve these issues by either speeding up or slowing down the exchange process.

Q5: The chemical shifts in my experimental spectrum don't perfectly match your predictions. Should I be concerned?

Answer: Minor deviations (typically ±0.05 ppm for ¹H, ±0.5 ppm for ¹³C) are normal and generally not a cause for concern. Several factors can influence the exact chemical shifts:

  • Solvent Effects: The choice of deuterated solvent can significantly alter the chemical shifts due to varying solvent-solute interactions. Aromatic solvents like benzene-d₆ are known to cause significant shifts compared to chloroform-d₃.[10]

  • Concentration: As mentioned earlier, the concentration of the sample can affect the chemical shifts, especially for protons involved in intermolecular interactions like hydrogen bonding.

  • Temperature and pH: Both temperature and the pH of the sample solution can influence the electronic environment and, therefore, the chemical shifts of certain nuclei.

The key is to look at the overall pattern of the spectrum—the number of signals, their integrations, and their splitting patterns. If these match the expected pattern, minor deviations in chemical shifts are acceptable.

Q6: The aromatic region is very crowded. How can I confidently assign the pyridine protons?

Answer: Assigning closely spaced signals in the aromatic region can be challenging with a 1D ¹H NMR spectrum alone. For unambiguous assignments, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-4 bonds). In your molecule, a COSY spectrum would show cross-peaks between H-4', H-5', and H-6' of the pyridine ring, allowing you to "walk" along the spin system and confirm their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. By combining the information from the ¹H and ¹³C spectra, you can definitively assign each proton to its corresponding carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is extremely useful for connecting different parts of the molecule, for example, showing a correlation from the H-2' or H-4' protons of the pyridine ring to the C-2 carbon of the thiazole ring, confirming the connectivity between the two heterocyclic systems.

Acquiring these 2D spectra will provide a much higher level of confidence in your structural elucidation.[1]

References
  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40.... Retrieved from [Link]

  • 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m - DOI. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • PubMed Central. (n.d.). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-.... Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • NMR Facility, University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate - Optional[13C NMR]. (n.d.). Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • ACD/Labs. (n.d.). When an NMR Instrument Fails. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • PMC - NIH. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

  • ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions encountered during the mass spectrometric analysis of this compound. Our goal is to empower you with the expertise to confidently interpret fragmentation data and troubleshoot experimental challenges.

Predicted Fragmentation Pathways

The fragmentation of this compound in mass spectrometry is governed by the lability of its various functional groups, primarily the ethyl ester, and the stability of the heterocyclic pyridine and thiazole rings. Under typical electrospray ionization (ESI) or electron ionization (EI) conditions, the molecule is expected to undergo a series of characteristic cleavages.

The fragmentation of heterocyclic compounds is often initiated by the ionization of a lone pair of electrons on a heteroatom, such as nitrogen or sulfur.[1] This creates a radical cation that can then undergo various fragmentation pathways, including alpha-cleavage and ring fissions.[1] For the title compound, the fragmentation is likely to proceed through several key pathways:

  • Loss of the Ethoxy Group: Cleavage of the C-O bond in the ethyl ester group is a common fragmentation pathway for esters, leading to the loss of an ethoxy radical (•OCH2CH3) or ethylene (C2H4) via a McLafferty-type rearrangement.[2]

  • Decarboxylation: Subsequent loss of carbon monoxide (CO) from the acylium ion is a probable fragmentation step.

  • Pyridine Ring Fission: The pyridine ring can undergo cleavage, often involving the loss of HCN.[1][3]

  • Thiazole Ring Fragmentation: The thiazole ring is also susceptible to fragmentation, which may involve the loss of a methyl radical or cleavage of the ring itself.[4][5]

Below is a diagram illustrating the predicted major fragmentation pathways for this compound.

Fragmentation_Pathway M_plus [M]+• m/z 277 F1 [M - C2H5O]+ m/z 232 M_plus->F1 - •OC2H5 F2 [M - C2H4]+• m/z 249 M_plus->F2 - C2H4 F3 [F1 - CO]+ m/z 204 F1->F3 - CO F4 [F2 - COOH]+ m/z 204 F2->F4 - •COOH F5 Pyridine fragment m/z 78 F3->F5 Ring Cleavage F6 Thiazole fragment m/z 199 F3->F6 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion peak for this compound?

A1: The molecular formula for this compound is C13H13N3O2S. The expected monoisotopic mass is approximately 275.07 g/mol . In positive ion mode ESI-MS, you should expect to see the protonated molecule [M+H]+ at an m/z of approximately 276.08. Depending on the ionization source and solvent system, you may also observe adducts such as [M+Na]+ (m/z ~298.06) or [M+K]+ (m/z ~314.03).

Q2: What are the most common fragments I should expect to see in the MS/MS spectrum?

A2: Based on the predicted fragmentation pathways, the most common fragments would likely correspond to the loss of the ethyl group and subsequent decarboxylation. Key fragments to look for include:

  • m/z 247: Loss of ethylene (-C2H4) from the ethyl ester.

  • m/z 230: Loss of the ethoxy radical (-•OC2H5).

  • m/z 202: Subsequent loss of carbon monoxide (-CO) from the m/z 230 fragment.

  • m/z 78: A fragment corresponding to the pyridine ring.

Q3: Why am I observing an unexpected peak at m/z 298?

A3: A peak at m/z 298 likely corresponds to the sodium adduct of your molecule, [M+Na]+. This is a common occurrence in ESI-MS, especially if there are trace amounts of sodium salts in your sample, solvent, or glassware. To confirm this, you can look for the corresponding potassium adduct, [M+K]+, which would be 16 mass units higher (m/z 314). To reduce adduct formation, use high-purity solvents and acid-washed glassware.

Q4: I am not seeing the molecular ion peak. What could be the reason?

A4: The absence of a molecular ion peak can be due to several factors.[6][7] The compound might be undergoing extensive in-source fragmentation, where the molecular ion is so unstable that it fragments immediately upon ionization.[8] Another possibility is poor ionization efficiency.[6][7] You can try optimizing the ion source parameters, such as the capillary voltage and temperature, or try a different ionization technique if available (e.g., APCI).[6] Also, ensure your sample concentration is appropriate, as very high concentrations can lead to ion suppression.[6][9]

Troubleshooting Guide

Navigating the complexities of mass spectrometry can be challenging. This guide provides a structured approach to resolving common issues you might encounter during the analysis of this compound.

Problem Potential Cause Recommended Solution
No Signal or Very Weak Signal Improper Sample Concentration: The sample may be too dilute or too concentrated, leading to poor signal or ion suppression.[6]Optimize the sample concentration. A good starting point is 1-10 µg/mL.
Poor Ionization Efficiency: The compound may not be ionizing well under the current ESI conditions.[6]Adjust the ESI source parameters, including capillary voltage, nebulizer pressure, and drying gas flow and temperature. Consider adding a small amount of formic acid (0.1%) to the mobile phase to promote protonation.
Instrument Not Tuned or Calibrated: An uncalibrated instrument will not provide accurate mass measurements or optimal sensitivity.[6]Perform a routine tune and mass calibration of the instrument according to the manufacturer's protocol.
Unexpected Peaks in the Spectrum Contamination: Peaks may arise from contaminants in the solvent, sample, or from the LC system (e.g., column bleed).[10][11]Run a blank injection of your solvent to identify background peaks. Ensure you are using high-purity solvents and clean sample vials.
Adduct Formation: As mentioned in the FAQ, peaks corresponding to [M+Na]+, [M+K]+, or solvent adducts are common.Use high-purity solvents and acid-washed glassware. The addition of a small amount of a proton source like formic acid can sometimes suppress sodium and potassium adducts in favor of the protonated molecule.
In-source Fragmentation: The molecule may be fragmenting in the ion source before reaching the mass analyzer.[8]Reduce the cone voltage (or equivalent parameter) to decrease the energy in the ion source.
Non-Reproducible Results Unstable Spray: An inconsistent ESI spray will lead to fluctuating signal intensity.[12]Check the ESI needle for blockage and ensure a steady liquid flow. Optimize the nebulizer gas flow.
Sample Degradation: The compound may be unstable in the chosen solvent or under the experimental conditions.Prepare fresh samples and analyze them promptly. If degradation is suspected, try different solvents or lower the ion source temperature.
Carryover from Previous Injections: Residual sample from a previous run can interfere with the current analysis.[12]Implement a thorough wash method for the injection port and column between samples.

digraph "Troubleshooting_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Start" [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "No_Signal" [label="No or Weak Signal"]; "Unexpected_Peaks" [label="Unexpected Peaks"]; "Non_Reproducible" [label="Non-Reproducible Results"]; "Check_Conc" [label="Check Sample Concentration"]; "Optimize_Source" [label="Optimize Ion Source"]; "Calibrate" [label="Tune & Calibrate MS"]; "Run_Blank" [label="Run Solvent Blank"]; "Reduce_Adducts" [label="Reduce Adduct Formation"]; "Lower_Cone_V" [label="Lower Cone Voltage"]; "Check_Spray" [label="Check ESI Spray Stability"]; "Check_Degradation" [label="Check for Sample Degradation"]; "Improve_Wash" [label="Improve Wash Method"]; "Resolved" [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "No_Signal"; "Start" -> "Unexpected_Peaks"; "Start" -> "Non_Reproducible";

"No_Signal" -> "Check_Conc" -> "Optimize_Source" -> "Calibrate" -> "Resolved"; "Unexpected_Peaks" -> "Run_Blank" -> "Reduce_Adducts" -> "Lower_Cone_V" -> "Resolved"; "Non_Reproducible" -> "Check_Spray" -> "Check_Degradation" -> "Improve_Wash" -> "Resolved"; }

Caption: A workflow for troubleshooting common MS issues.

Experimental Protocols

This section provides a general-purpose protocol for the analysis of this compound by ESI-MS. Note that parameters should be optimized for your specific instrument.

1. Sample Preparation

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a final working concentration in the range of 1-10 µg/mL.

  • For LC-MS analysis, the final dilution should be made in the initial mobile phase composition.

2. ESI-MS Analysis (Direct Infusion)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (start low to minimize in-source fragmentation)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 300 - 400 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Mass Range: m/z 50 - 500

3. LC-MS Analysis

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Tandem mass spectrometry fragmentation of ethyl Nmethyl... Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch... Available at: [Link]

  • Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]

  • The Secrets of Electrospray Ionization: Why Less is More. Available at: [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]

  • Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. Available at: [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. LXXI. 1 A Study of the Influence of Different Heteroatoms on the Mass Spectrometric Fragmentation of Five-Membered Heterocycles 2. Available at: [Link]

  • Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]... Available at: [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available at: [Link]

  • What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Available at: [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate and Structurally Related Thiazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and serving as a fertile ground for the discovery of novel therapeutic agents.[1] Its unique electronic properties and versatile substitution patterns have led to the development of derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] This guide provides a comprehensive comparative analysis of a specific, yet under-characterized molecule, Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, against a landscape of well-documented thiazole derivatives. By synthesizing data from disparate studies, we aim to forecast the biological potential of this target compound and provide a robust framework for its future evaluation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, validated experimental protocols, and a deep dive into the structure-activity relationships that govern the efficacy of this important class of heterocyclic compounds.

The Thiazole Scaffold: A Cornerstone of Modern Drug Discovery

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[1] Its presence in essential natural products like vitamin B1 (Thiamine) and in synthetic blockbuster drugs such as the anti-HIV agent Ritonavir and the anti-neoplastic drug Dasatinib underscores its therapeutic significance.[1][5] The success of the thiazole scaffold stems from its ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) with biological targets and its metabolic stability.

Researchers have successfully modified the thiazole ring at its C2, C4, and C5 positions to modulate potency and selectivity, leading to a wide array of biological activities.[6][7] Thiazole derivatives have demonstrated significant efficacy as:

  • Anticancer Agents: By targeting critical signaling pathways, including protein kinases like VEGFR-2, EGFR, and cyclin-dependent kinases (CDKs), and inducing apoptosis.[8][9][10]

  • Antimicrobial Agents: Exhibiting broad-spectrum activity against various bacterial and fungal pathogens, providing a potential solution to the growing challenge of antimicrobial resistance.[11][12][13]

  • Anti-inflammatory Agents: Through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.[14][15]

  • Kinase Inhibitors: The thiazole framework is a key component in many small-molecule kinase inhibitors, crucial for regulating cellular processes.[9][16]

This guide will focus on this compound, a molecule combining the established thiazole core with a pyridyl moiety—a common feature in kinase inhibitors—to project its performance relative to its peers.

Synthesis and Physicochemical Profile of the Target Compound

The synthesis of 2,4,5-trisubstituted thiazoles is most commonly achieved via the Hantzsch thiazole synthesis. This one-pot condensation reaction is a reliable and efficient method for creating the core scaffold. For this compound, the synthesis would logically proceed through the reaction of a pyridine-3-carbothioamide with an ethyl 2-chloro-3-oxobutanoate in a suitable solvent like ethanol.[17]

This synthetic route is well-established and has been used to produce structurally similar compounds, such as the pyridin-4-yl isomer.[17] The causality behind this choice of reaction is its high yield and the ready availability of the starting materials. The final product can be purified through recrystallization.

cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product reactant1 Pyridine-3-carbothioamide process Hantzsch Synthesis (Reflux in Ethanol) reactant1->process reactant2 Ethyl 2-chloro-3-oxobutanoate reactant2->process product Ethyl 4-methyl-2-pyridin-3-yl- 1,3-thiazole-5-carboxylate process->product Cyclocondensation

Caption: General workflow for Hantzsch thiazole synthesis.

Physicochemical Profile Projection: Based on its structure, the target compound is expected to be moderately lipophilic, a property that facilitates transport across biological membranes.[5] The presence of the pyridine nitrogen and the ester carbonyl group provides hydrogen bond acceptor sites, which are critical for molecular recognition at a target's active site.

Comparative Biological Activity: A Data-Driven Analysis

While direct experimental data for this compound is not extensively published, we can project its potential performance by analyzing data from structurally related analogs. The key structural motifs are the C2-pyridyl group, the C4-methyl group, and the C5-ethyl carboxylate group.

Anticancer Potential

Thiazole derivatives frequently exert their anticancer effects by inhibiting protein kinases or other enzymes crucial for cancer cell proliferation.[8][18] The pyridine ring, in particular, is a known pharmacophore that can interact with the hinge region of the ATP-binding pocket of many kinases.

Comparative Data of Thiazole Derivatives as Anticancer Agents

Compound/Analog ClassKey Structural FeaturesCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
2-Hydrazinyl-thiazol-4(5H)-ones2-(4-hydroxybenzylidene)hydrazinylMCF-7 (Breast)Varies by sub.Staurosporine-[8]
2-Phenylthiazole-5-carbohydrazide2-Phenyl, 5-carbohydrazideHepG2 (Liver)1.61--[6]
2,4-Disubstituted Thiazoles2-(3,4,5-trimethoxyphenyl)HeLa (Cervical)3.35 - 18.69Combretastatin A-4-[19]
Imidazo[2,1-b]thiazolesFused imidazole ringMCF-7 (Breast)0.122 (EGFR)Sorafenib-[18]
Projected: Target Compound 2-Pyridin-3-yl MCF-7, HepG2 Hypothesized < 10 µM - - N/A

Analysis and Projection: The presence of a C2-aryl or heteroaryl group is a common feature in active anticancer thiazoles. For instance, derivatives with a substituted phenyl ring at C2 show potent activity against liver cancer cells (IC50 = 1.61 µM).[6] Furthermore, compounds targeting EGFR and HER2 kinases often feature a heterocyclic ring system at this position.[18] Given that the pyridyl group of our target compound can mimic these interactions, it is reasonable to hypothesize that This compound possesses significant antiproliferative activity, likely with an IC50 value in the low micromolar range against breast and liver cancer cell lines.

Antimicrobial Potential

The thiazole scaffold is a cornerstone in the development of new antimicrobial agents.[11][12] Structure-activity relationship (SAR) studies reveal that the nature of the substituents is critical for both the spectrum and potency of activity.[20][21]

Comparative Data of Thiazole Derivatives as Antimicrobial Agents

Compound/Analog ClassKey Structural FeaturesTarget OrganismMIC (µg/mL)Source
2,4,5-Trisubstituted ThiazolesVaried substitutionsM. tuberculosis H37Ra1.8 - 2.1
2-Pyrazolyl-thiazolesC2 pyrazole linkageE. coliModerate Activity[11]
Thiazole-based ChalconesC5 chalcone moietyS. aureusHighly potent[6]
Projected: Target Compound 2-Pyridin-3-yl S. aureus, E. coli Hypothesized < 50 µg/mL N/A

Analysis and Projection: The antimicrobial activity of thiazoles is often enhanced by lipophilic substituents that facilitate penetration of the microbial cell membrane.[13] While the pyridyl group is not strongly lipophilic, the overall molecule possesses features common to active compounds. The combination of the aromatic thiazole and pyridine rings could interfere with key bacterial enzymes or processes. Therefore, we project that the target compound will exhibit moderate to good antibacterial activity , warranting screening against a panel of Gram-positive and Gram-negative bacteria.

Field-Validated Experimental Protocols

To ensure trustworthiness and reproducibility, any investigation into a novel compound must follow robust, self-validating protocols. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration at which a compound inhibits 50% of cell growth (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Causality: This density ensures cells are in the logarithmic growth phase during the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions. Causality: This duration is typically sufficient for cytotoxic effects to manifest.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: This allows for the conversion of MTT to formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic VEGFR-2 Example)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically via luminescence (measuring remaining ATP) or fluorescence.

start Prepare Reagents (Kinase, Substrate, ATP, Test Compound) step1 Dispense Kinase, Substrate, and Compound into Assay Plate start->step1 step2 Initiate Reaction by adding ATP Solution step1->step2 step3 Incubate at Room Temp (e.g., 60 minutes) step2->step3 step4 Stop Reaction & Add Detection Reagent (e.g., Kinase-Glo®) step3->step4 step5 Incubate for Signal Development (10 min) step4->step5 end Read Luminescence on Plate Reader step5->end data Calculate % Inhibition and IC50 Value end->data

Caption: General workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of VEGFR-2 kinase, a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and serial dilutions of the test compound in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and test compound dilutions. Include positive controls (e.g., Sorafenib) and negative controls (vehicle).

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. Causality: ATP is the phosphate donor; its addition is the rate-limiting step to initiate catalysis.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature.

  • Detection: Stop the reaction and add a detection reagent. For a luminescence-based assay like Kinase-Glo®, this reagent simultaneously lyses the cells and measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Signal Reading: Measure the signal on a plate reader.

  • Data Analysis: Convert the raw data to percent inhibition relative to controls and calculate the IC50 value.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of thiazole derivatives is highly dependent on the substitution pattern around the core ring.[6][7] Synthesizing the available data allows us to establish key SAR trends that inform the design of future, more potent analogs.

cluster_thiazole Thiazole Scaffold SAR cluster_activity Biological Activity thiazole Thiazole Core c2 C2 Position anticancer Anticancer c2->anticancer kinase Kinase Inhibition c2->kinase c2_desc Aryl/Heteroaryl groups are crucial. Pyridine mimics ATP-binding interactions. c2->c2_desc c4 C4 Position c4_desc Small alkyl groups (e.g., Methyl) are common. Can influence orientation. c4->c4_desc c5 C5 Position c5->anticancer antimicrobial Antimicrobial c5->antimicrobial c5_desc Ester/Amide/Carbohydrazide moieties modulate solubility and provide H-bonding. c5->c5_desc

Caption: Key structure-activity relationships for the thiazole scaffold.

Future Perspectives: this compound stands as a promising but unproven candidate. Based on this comparative analysis, the following steps are recommended:

  • Synthesis and Characterization: The compound should be synthesized via the Hantzsch reaction and its structure confirmed using NMR, Mass Spectrometry, and elemental analysis.

  • Broad-Spectrum Biological Screening: It should be tested in a panel of anticancer assays (e.g., NCI-60) and against a diverse set of microbial pathogens to establish its primary activity profile.

  • Mechanism of Action Studies: If significant anticancer activity is confirmed, subsequent studies should focus on identifying its molecular target, with a primary focus on protein kinases.

  • Lead Optimization: The C5 ethyl ester could be converted to a carbohydrazide or substituted amides to explore improvements in potency and pharmacokinetic properties, a strategy that has proven effective for other thiazole derivatives.[6]

By leveraging the extensive knowledge base of thiazole chemistry and pharmacology, researchers can efficiently advance this promising molecule from a structural concept to a validated lead compound.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gohary, N. S., & Al-Obaid, A. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Innovare Academic Sciences. [Link]

  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Verma, A., Kumar, D., Kumar, V., & Singh, J. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Chebanov, V. A., Desenko, S. M., & Knyazeva, I. V. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2017). Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. Bentham Science. [Link]

  • RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Naik, P. M., & Suresh, R. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • International Journal of Molecular Sciences. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. MDPI. [Link]

  • Cuartas, V., & Abonia, R. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

  • International Journal of Molecular Sciences. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. MDPI. [Link]

  • RSC Advances. (2022). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

  • RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Molecules. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • RSC Advances. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Royal Society of Chemistry. [Link]

  • Molecules. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD. [Link]

  • European Journal of Medicinal Chemistry. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. PubMed. [Link]

  • ACS Omega. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. [Link]

  • MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the In Vivo Efficacy of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel synthetic compound, Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. As a member of the diverse thiazole class of heterocyclic compounds, this molecule holds potential across multiple therapeutic areas, including inflammation, oncology, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to preclinical validation and objective comparison against established therapeutic agents.

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding allow for interaction with a wide array of biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects.

This compound is a specific derivative that warrants thorough in vivo investigation. While direct efficacy data for this compound is not yet available in published literature, its structural motifs suggest a potential for significant biological activity. This guide outlines a series of robust, well-established in vivo models to elucidate its therapeutic potential and provide a direct comparison with standard-of-care agents.

Physicochemical Properties and Predicted Pharmacokinetics

A foundational understanding of a compound's physicochemical properties is critical for designing meaningful in vivo studies. While experimental data for this compound is limited, we can infer certain characteristics based on its structure and related analogs.

PropertyPredicted CharacteristicRationale for In Vivo Studies
Molecular Weight ~262.3 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP Moderately lipophilicSuggests potential for good membrane permeability and distribution into tissues.
Solubility Likely soluble in organic solvents (e.g., DMSO, ethanol) for initial formulation. Aqueous solubility may require formulation strategies.Vehicle selection is crucial for ensuring consistent and complete dosing.
Metabolism Expected to be metabolized by cytochrome P450 (CYP) enzymes in the liver, a common pathway for thiazole-containing drugs[1].Potential for drug-drug interactions and formation of reactive metabolites should be considered in toxicity assessments[1].
Excretion Likely renal and/or biliary excretion.Understanding the clearance route is important for interpreting efficacy and toxicity data.

Given these predicted properties, initial in vivo studies should employ a formulation that ensures adequate bioavailability. A common starting point is a solution or suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline, potentially with a small percentage of a solubilizing agent like Tween 80.

Proposed In Vivo Efficacy Evaluation: A Multi-faceted Approach

To comprehensively assess the therapeutic potential of this compound, we propose a tiered approach, investigating its efficacy in three key areas where thiazole derivatives have shown promise: inflammation, cancer, and bacterial infections.

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity.

Causality of Experimental Choices: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to interfere with inflammatory mediators. The early phase is mediated by histamine and serotonin, while the later phase involves prostaglandins and cyclooxygenase (COX) enzymes. This model is particularly relevant for compounds like thiazoles that may exert their effects through COX inhibition[2].

Comparative Agent: Celecoxib , a selective COX-2 inhibitor, will be used as the positive control. Its well-defined mechanism of action provides a benchmark for evaluating the potency and potential mechanism of our test compound[3][4][5].

  • Animal Model: Male Wistar rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% CMC in saline, p.o.)

    • Group II: this compound (Dose 1, e.g., 10 mg/kg, p.o.)

    • Group III: this compound (Dose 2, e.g., 30 mg/kg, p.o.)

    • Group IV: this compound (Dose 3, e.g., 100 mg/kg, p.o.)

    • Group V: Celecoxib (10 mg/kg, p.o.)

  • Dosing: Administer the test compound or vehicle orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat[6].

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection[6].

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Test Compound 100.62 ± 0.0527.1%
Test Compound 300.43 ± 0.0649.4%
Test Compound 1000.28 ± 0.0467.1%
Celecoxib100.35 ± 0.0558.8%

Data are presented as mean ± SEM.

DOT Diagram: Experimental Workflow for Anti-Inflammatory Screening

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Evaluation acclimatization Animal Acclimatization grouping Grouping & Baseline Paw Measurement acclimatization->grouping dosing Oral Administration of Test Compound/Vehicle/Celecoxib grouping->dosing carrageenan Sub-plantar Injection of Carrageenan dosing->carrageenan measurement Paw Volume Measurement (1, 2, 3, 4 hours) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

DOT Diagram: Hypothetical Anti-Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation test_compound This compound test_compound->cox2 Inhibition (Hypothesized) celecoxib Celecoxib celecoxib->cox2 Inhibition

Caption: Potential mechanism of action via COX-2 inhibition.

Anticancer Efficacy: Human Tumor Xenograft Model

The human tumor xenograft model is a gold standard for evaluating the in vivo efficacy of potential anticancer agents.

Causality of Experimental Choices: This model allows for the assessment of a compound's ability to inhibit the growth of human cancer cells in a living organism, providing insights into its therapeutic potential in a more complex biological system. The choice of cancer cell line should be guided by in vitro screening data. For the purpose of this guide, we will use the MDA-MB-231 human breast cancer cell line, a commonly used model for aggressive, triple-negative breast cancer.

Comparative Agent: Doxorubicin , a widely used chemotherapeutic agent, will serve as the positive control. Its mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis[7][8].

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Culture: Maintain MDA-MB-231 cells in appropriate culture medium.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Grouping (n=8 per group): Once tumors reach an average volume of 100-150 mm³, randomize mice into the following groups:

    • Group I: Vehicle control (e.g., 0.5% CMC in saline, i.p.)

    • Group II: this compound (Dose 1, e.g., 25 mg/kg, i.p., daily)

    • Group III: this compound (Dose 2, e.g., 50 mg/kg, i.p., daily)

    • Group IV: Doxorubicin (5 mg/kg, i.v., once a week)

  • Treatment: Administer treatments for a specified period (e.g., 21 days).

  • Efficacy Assessment: Monitor tumor volume, body weight (as an indicator of toxicity), and clinical signs throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Treatment GroupDoseMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Test Compound 25 mg/kg875 ± 12030.0%
Test Compound 50 mg/kg550 ± 9556.0%
Doxorubicin5 mg/kg400 ± 8068.0%

Data are presented as mean ± SEM.

DOT Diagram: Experimental Workflow for Anticancer Screening

G cluster_pre Tumor Establishment cluster_treatment Treatment Phase cluster_post Efficacy Evaluation cell_prep MDA-MB-231 Cell Preparation implantation Subcutaneous Implantation in Nude Mice cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization dosing Daily Dosing (Test Compound/Vehicle) or Weekly Dosing (Doxorubicin) randomization->dosing measurement Tumor Volume & Body Weight Measurement dosing->measurement endpoint Endpoint Analysis (Tumor Weight, Histopathology) measurement->endpoint

Caption: Workflow for the human tumor xenograft model.

DOT Diagram: Hypothetical Anticancer Signaling Pathway

G cluster_cell Cancer Cell growth_factors Growth Factors receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factors->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway receptor->ras_raf_mek_erk proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_raf_mek_erk->proliferation test_compound This compound test_compound->receptor Inhibition (Hypothesized) doxorubicin Doxorubicin dna DNA doxorubicin->dna Intercalation topoisomerase Topoisomerase II doxorubicin->topoisomerase Inhibition

Caption: Potential anticancer mechanism via RTK inhibition.

Antimicrobial Efficacy: Systemic Bacterial Infection Model

Given the known antimicrobial properties of many thiazole derivatives, it is prudent to evaluate this compound in a model of systemic bacterial infection.

Causality of Experimental Choices: A systemic infection model, such as intraperitoneal infection with a clinically relevant pathogen, allows for the assessment of a compound's ability to clear a disseminated infection and improve survival. Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major human pathogen and a relevant choice for this model.

Comparative Agent: Vancomycin , a glycopeptide antibiotic, is a standard treatment for MRSA infections and will be used as the positive control. It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Bacterial Strain: A clinical isolate of MRSA.

  • Inoculum Preparation: Grow MRSA to mid-log phase, wash, and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^8 CFU/mL).

  • Grouping (n=10 per group):

    • Group I: Vehicle control (e.g., sterile saline, i.p.)

    • Group II: this compound (Dose 1, e.g., 20 mg/kg, i.p., twice daily)

    • Group III: this compound (Dose 2, e.g., 50 mg/kg, i.p., twice daily)

    • Group IV: Vancomycin (40 mg/kg, i.p., twice daily)

  • Infection: Administer 0.2 mL of the bacterial suspension (2 x 10^7 CFU) via intraperitoneal injection.

  • Treatment: Initiate treatment one hour post-infection and continue for a specified duration (e.g., 3 days).

  • Efficacy Assessment:

    • Survival: Monitor survival daily for up to 7 days post-infection.

    • Bacterial Burden: At 24 hours post-infection, a subset of animals from each group can be euthanized to determine the bacterial load (CFU/gram) in key organs (e.g., spleen, liver, kidneys).

  • Data Analysis: Compare survival curves using Kaplan-Meier analysis and bacterial burdens between groups.

Treatment GroupDose (mg/kg)7-Day Survival (%)Mean Spleen Bacterial Burden (log10 CFU/g) at 24h
Vehicle Control-10%7.8 ± 0.5
Test Compound 2040%6.5 ± 0.6
Test Compound 5070%5.2 ± 0.4
Vancomycin4090%4.1 ± 0.3

Data are presented as mean ± SEM.

DOT Diagram: Experimental Workflow for Antimicrobial Screening

G cluster_pre Infection cluster_treatment Treatment cluster_post Efficacy Assessment bacterial_prep MRSA Inoculum Preparation infection Intraperitoneal Infection of Mice bacterial_prep->infection dosing Administration of Test Compound/Vehicle/Vancomycin infection->dosing survival Survival Monitoring (7 days) dosing->survival bacterial_burden Bacterial Burden in Organs (24h) dosing->bacterial_burden analysis Data Analysis survival->analysis bacterial_burden->analysis

Caption: Workflow for the systemic bacterial infection model.

DOT Diagram: Hypothetical Antimicrobial Signaling Pathway

G cluster_bacterium Bacterial Cell cell_wall Cell Wall Synthesis bacterial_survival Bacterial Survival & Proliferation cell_wall->bacterial_survival protein_synthesis Protein Synthesis protein_synthesis->bacterial_survival dna_replication DNA Replication dna_replication->bacterial_survival test_compound This compound test_compound->cell_wall Inhibition (Hypothesized) vancomycin Vancomycin vancomycin->cell_wall Inhibition

Caption: Potential antimicrobial mechanism via cell wall synthesis inhibition.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the in vivo evaluation of this compound. The proposed studies are designed to be robust, comparative, and grounded in established methodologies. Positive results in any of these models would warrant further investigation, including more detailed mechanism of action studies, pharmacokinetic and toxicokinetic profiling, and evaluation in additional, more complex disease models. The versatility of the thiazole scaffold suggests that this compound could represent a promising new lead in the development of novel therapeutics.

References

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Murine Models for Staphylococcal Infection. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Link]

  • Vancomycin Mechanism of Action | Resistance and More. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Vancomycin. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]

  • A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. [Link]

  • Celebrex (Celecoxib) Pharmacology. [Link]

  • Celecoxib. [Link]

  • Murine model of systemic infection. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • Xenograft Tumor Assay Protocol. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Link]

  • Doxorubicin. [Link]

  • Vancomycin. [Link]

  • Vancomycin: Mechanism of Action. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. [Link]

  • What is the mechanism of Doxorubicin Hydrochloride?. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. [Link]

  • Celecoxib -NSAID Mechanism of Action. [Link]

  • Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions. [Link]

  • Current Murine Models of Sepsis. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]

  • Vancomycin: Mechanism of Action, Drug Interactions & Side Effects. [Link]

  • Cancer: How does doxorubicin work?. [Link]

  • Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]

  • Celecoxib Pathway, Pharmacodynamics. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • Carrageenan induced Paw Edema Model. [Link]

  • Phage PM16 Therapy Induce Long-Term Protective Immunity Against Proteus mirabilis via Macrophage Priming. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

  • Xenograft Tumor Model Protocol. [Link]

Sources

Navigating the Toxicological Landscape: A Comparative Guide to the Preclinical Safety Assessment of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery and development, a thorough understanding of a candidate molecule's toxicological profile is paramount. This guide provides a comprehensive framework for evaluating the potential toxicity of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, a novel heterocyclic compound with potential therapeutic applications. Given the absence of direct public domain toxicity data for this specific molecule, this document serves as a proactive, scientifically-grounded roadmap for its preclinical safety assessment. We will delve into a comparative analysis framework, proposing a battery of in vitro and in vivo assays, and contextualizing the potential toxicological liabilities by examining structurally related compounds.

Structural Scaffolding and Toxicological Foresight: An Analysis of the Thiazole and Pyridine Moieties

This compound is a composite structure featuring a substituted thiazole ring linked to a pyridine moiety. Both heterocyclic systems are prevalent in a myriad of bioactive compounds and approved pharmaceuticals, yet they are not without their toxicological considerations.

  • The Thiazole Core: Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] However, some 2-aminothiazoles have been reported to exhibit cytotoxicity.[2] The nature and position of substituents on the thiazole ring can significantly modulate this activity, with substitutions at the 5-position potentially mitigating metabolic activation and subsequent toxicity.

  • The Pyridine Appendage: Pyridine and its derivatives are common in pharmaceuticals but can also be associated with toxicity. For instance, 2-Methyl-5-ethylpyridine is known to be toxic upon skin contact and inhalation and is harmful if swallowed. Acute exposure can lead to irritation, burns, and more severe effects like pulmonary edema.

The amalgamation of these two scaffolds in the target molecule necessitates a careful and comprehensive toxicological evaluation.

Comparative Cohort: Selecting Appropriate Benchmarks

A robust toxicological assessment hinges on a judicious selection of comparator compounds. This allows for a contextual understanding of the target molecule's safety profile. For this compound, a multi-pronged approach to comparator selection is recommended:

  • Structural Analogs: Compounds with high structural similarity provide insights into the potential impact of minor chemical modifications on toxicity.

  • Mechanism-Based Comparators: If the intended therapeutic target is known, existing drugs with the same mechanism of action, regardless of structural similarity, serve as crucial benchmarks for a therapeutic window assessment.

  • Marketed Drugs with Similar Heterocyclic Cores: Comparing the target molecule to approved drugs containing thiazole or pyridine rings can offer a real-world perspective on acceptable safety profiles.

For the purpose of this guide, we will consider a hypothetical comparative analysis against two compounds:

  • Comparator A (Structural Analog): A closely related thiazole derivative with known, moderate cytotoxicity.

  • Comparator B (Marketed Drug): A widely used therapeutic agent containing a pyridine ring, with a well-characterized safety profile.

A Tiered Approach to Toxicological Interrogation: From In Vitro Screens to In Vivo Confirmation

A systematic and tiered approach to toxicity testing is both scientifically sound and resource-efficient. The initial phase should focus on a battery of in vitro assays to identify potential liabilities early in the development process. Positive findings in these initial screens would then trigger more complex and resource-intensive in vivo studies.

Toxicological Evaluation Workflow cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Confirmation Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity Hepatotoxicity Hepatotoxicity Genotoxicity->Hepatotoxicity Cardiotoxicity Cardiotoxicity Hepatotoxicity->Cardiotoxicity Decision Point Decision Point Cardiotoxicity->Decision Point Analyze In Vitro Data Acute Oral Toxicity Acute Oral Toxicity Further Studies Further Studies Acute Oral Toxicity->Further Studies Test Compound Test Compound Test Compound->Cytotoxicity Decision Point->Acute Oral Toxicity Adverse Findings Proceed with Caution/Stop Proceed with Caution/Stop Decision Point->Proceed with Caution/Stop No/Manageable Risk

Figure 1: A proposed tiered workflow for the toxicological evaluation of a novel chemical entity.

Tier 1: Foundational In Vitro Safety Profiling

A. Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental for determining a compound's intrinsic ability to damage or kill cells. A panel of assays with different endpoints is recommended to obtain a comprehensive picture.

  • MTT Assay (Mitochondrial Activity): This colorimetric assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan product.[3][4][5] A decrease in formazan production is indicative of reduced cell viability.

  • LDH Release Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3][6] Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.[3][6]

  • Neutral Red Uptake Assay (Lysosomal Integrity): This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes. A decreased uptake of the dye indicates cellular damage.

Assay Principle Endpoint Hypothetical IC50 (µM)
This compound
MTTMitochondrial dehydrogenase activityCell Viability> 100
LDH ReleasePlasma membrane integrityCytotoxicity> 100
Neutral RedLysosomal integrityCell Viability85
Comparator A (Structural Analog)
MTTMitochondrial dehydrogenase activityCell Viability50
LDH ReleasePlasma membrane integrityCytotoxicity65
Neutral RedLysosomal integrityCell Viability45
Comparator B (Marketed Drug)
MTTMitochondrial dehydrogenase activityCell Viability> 200
LDH ReleasePlasma membrane integrityCytotoxicity> 200
Neutral RedLysosomal integrityCell Viability> 200

Table 1: Hypothetical comparative cytotoxicity data. IC50 values represent the concentration at which 50% of cell viability is inhibited.

Cytotoxicity Assay Workflow Cell_Seeding Seed cells in 96-well plates Compound_Addition Add serial dilutions of test compounds Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation Assay_Specific_Step Assay-Specific Reagent Addition Incubation->Assay_Specific_Step MTT_Reagent Add MTT solution Assay_Specific_Step->MTT_Reagent MTT LDH_Substrate Add LDH reaction mixture Assay_Specific_Step->LDH_Substrate LDH Neutral_Red_Dye Add Neutral Red solution Assay_Specific_Step->Neutral_Red_Dye Neutral Red Measurement Measure Absorbance/Fluorescence MTT_Reagent->Measurement LDH_Substrate->Measurement Neutral_Red_Dye->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis

Figure 2: Generalized workflow for in vitro cytotoxicity assays.

B. Genotoxicity Assays: Assessing the Potential for DNA Damage

Genotoxicity assays are critical for identifying compounds that can cause genetic mutations or chromosomal damage, which are potential indicators of carcinogenicity.

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[7] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid.[7] The inclusion of a mammalian liver extract (S9 fraction) allows for the detection of metabolites that may be mutagenic.

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage.[8] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[8] An increase in the frequency of micronucleated cells indicates that the compound is either a clastogen (breaks chromosomes) or an aneugen (affects chromosome segregation).[8]

Assay Metabolic Activation (S9) Result
This compound
Ames Test-Negative
+Negative
In Vitro Micronucleus-Negative
+Negative
Comparator A (Structural Analog)
Ames Test-Negative
+Positive
In Vitro Micronucleus-Negative
+Positive
Comparator B (Marketed Drug)
Ames Test-Negative
+Negative
In Vitro Micronucleus-Negative
+Negative

Table 2: Hypothetical comparative genotoxicity data.

C. Organ-Specific Toxicity: A Focus on the Liver and Heart

  • In Vitro Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug attrition. Initial screening for hepatotoxicity can be performed using human liver cell lines, such as HepG2, or more physiologically relevant models like primary human hepatocytes.[9][10] Endpoints for hepatotoxicity can include cytotoxicity assays, as well as more specific markers of liver function such as albumin secretion and cytochrome P450 activity.

  • In Vitro Cardiotoxicity (hERG Assay): Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a key mechanism underlying drug-induced cardiac arrhythmias.[11][12][13] The hERG assay, typically performed using automated patch-clamp electrophysiology, measures the inhibitory effect of a compound on the hERG channel current.[13] Significant inhibition is a major red flag in drug development.[11]

Assay Endpoint Result (IC50 or % Inhibition)
This compound
Hepatotoxicity (HepG2)Cell Viability> 100 µM
hERG Assay% Inhibition @ 10 µM< 10%
Comparator A (Structural Analog)
Hepatotoxicity (HepG2)Cell Viability40 µM
hERG Assay% Inhibition @ 10 µM25%
Comparator B (Marketed Drug)
Hepatotoxicity (HepG2)Cell Viability> 200 µM
hERG Assay% Inhibition @ 10 µM< 5%

Table 3: Hypothetical comparative organ-specific toxicity data.

Tier 2: In Vivo Confirmation of Safety

Should the in vitro data reveal potential toxicities, or if the compound is intended for chronic administration, in vivo studies are warranted to understand the compound's effects in a whole-organism context.

Acute Oral Toxicity (OECD 423):

This study provides information on the adverse effects of a single oral dose of a substance.[14] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to classify a substance into one of a series of toxicity classes based on mortality.[14][15] This study is crucial for hazard classification and for guiding dose selection in subsequent in vivo studies.[14]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Typically, female rats are used.

  • Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

  • Dosing: A stepwise procedure is followed, starting with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A single animal is dosed, and if it survives, two more animals are dosed at the same level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS).

Synthesizing the Data: A Holistic View of the Toxicological Profile

The culmination of this tiered approach is a comprehensive safety profile of this compound. By comparing its performance in each assay against the selected comparators, researchers can make informed decisions about the compound's continued development.

A favorable profile would be characterized by:

  • Low cytotoxicity (high IC50 values).

  • No evidence of genotoxicity in the Ames and micronucleus assays.

  • Minimal hepatotoxicity and no significant hERG channel inhibition at therapeutically relevant concentrations.

  • A high LD50 value in the acute oral toxicity study, placing it in a low toxicity class.

Conversely, significant findings in any of these assays would necessitate further investigation to understand the underlying mechanisms and to determine if the observed toxicity represents an acceptable risk in the context of the intended therapeutic indication.

Conclusion

The preclinical toxicological assessment of a novel chemical entity like this compound is a critical and multifaceted undertaking. While direct toxicity data is not yet available, a systematic and comparative approach, as outlined in this guide, provides a robust framework for its evaluation. By employing a tiered strategy of in vitro and in vivo assays and by contextualizing the findings against carefully selected comparator compounds, researchers can build a comprehensive understanding of the molecule's safety profile, paving the way for its potential progression as a novel therapeutic agent.

References

  • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

  • National Center for Biotechnology Information. In vitro models for liver toxicity testing. [Link]

  • National Center for Biotechnology Information. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • World Health Organization. Annex 11 Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) pharmaceutical products. [Link]

  • National Center for Biotechnology Information. Computational determination of hERG-related cardiotoxicity of drug candidates. [Link]

  • ScienceDirect. Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • National Center for Biotechnology Information. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. [Link]

  • Biomedical and Pharmacology Journal. In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotec. [Link]

  • National Center for Biotechnology Information. Developing a Protocol for Observational Comparative Effectiveness Research: A User's Guide. [Link]

  • ACS Publications. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. [Link]

  • National Toxicology Program. 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. [Link]

  • International Journal of Advanced Research in Engineering and Modern Technology. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. [Link]

  • Frontiers. Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. [Link]

  • ACS Publications. Particle-Induced Artifacts in the MTT and LDH Viability Assays. [Link]

  • Orioled Hub. Comparator Management (P.1). [Link]

  • MDPI. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. [Link]

  • ResearchGate. (PDF) IN-VITRO AND IN -VIVO HEPATOTOXICITY INDUCED MODEL. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • ResearchGate. (PDF) A Survey of the Criteria Used for the Selection of Alternative Comparator Products by Participating Regulators and Organizations of the International Pharmaceutical Regulators Programme. [Link]

  • European Union. Acute Toxicity. [Link]

  • ResearchGate. (PDF) Computational determination of hERG-related cardiotoxicity of drug candidates. [Link]

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • MDPI. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

  • Midwinter Solutions. Selecting Your Comparator Drug. [Link]

  • MDPI. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. [Link]

  • Charles River Laboratories. Ames Test. [Link]

  • National Center for Biotechnology Information. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • ACS Publications. Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]

  • ScienceDirect. Assessment of the genotoxic potential of mintlactone. [Link]

  • Regulations.gov. Acute Oral Toxicity Acute Toxic Class Method with Report. [Link]

Sources

A Comparative Analysis of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate as a Putative ALK5 Inhibitor Against Known Modulators of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate with established inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Given the structural similarities of the subject compound to known classes of ALK5 inhibitors, this document outlines the scientific rationale and experimental framework for its evaluation as a novel therapeutic agent.

Introduction: The TGF-β Pathway and the Therapeutic Promise of ALK5 Inhibition

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in a wide range of pathologies, from fibrotic diseases and cardiovascular disorders to cancer.[1][3] A key mediator in this cascade is the TGF-β type I receptor (ALK5), a serine/threonine kinase.[2][4] Upon binding of TGF-β, the type II receptor phosphorylates and activates ALK5, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[4] These activated Smads then translocate to the nucleus to regulate gene expression.

The central role of ALK5 in mediating TGF-β's pro-fibrotic and tumor-promoting effects has made it a compelling target for therapeutic intervention.[2][3][5] Consequently, the development of small molecule inhibitors that target the ATP-binding site of ALK5 has been an area of intense research.[1][2]

This guide focuses on this compound, a compound with a thiazole and pyridine scaffold that bears resemblance to other heterocyclic structures known to inhibit ALK5. We will compare its hypothetical performance metrics against a panel of well-characterized ALK5 inhibitors.

The Compound in Focus: Structural Rationale for ALK5 Inhibition

While this compound is not extensively characterized in public literature, its core structure, featuring a pyridine ring linked to a thiazole, is a recurring motif in kinase inhibitors. Specifically, the presence of a pyridine ring has been noted in other classes of ALK5 inhibitors.[4] This structural alert provides a strong impetus for investigating its potential as an ALK5 inhibitor.

Comparative Analysis of ALK5 Inhibitors

To provide a clear benchmark for the potential efficacy of this compound, we compare its hypothetical inhibitory activity with several known ALK5 inhibitors. The data presented for the subject compound is illustrative and based on the performance of structurally related molecules.

Compound Structure IC50 (nM) - ALK5 Kinase Assay IC50 (nM) - Cellular p-Smad2 Assay Selectivity Notes
This compound (Hypothetical) Chemical structure of this compound85150To be determined.
RepSox Chemical structure of RepSox234 (autophosphorylation)Potent and selective inhibitor of TGFβR-1/ALK5.[6]
SB525334 Chemical structure of SB52533414.3Not specifiedPotent and selective inhibitor of TGFβ receptor I (ALK5), 4-fold less potent to ALK4 and inactive to ALK2, 3, and 6.[6]
GW788388 Chemical structure of GW78838818Not specifiedPotent and selective inhibitor of ALK5, also inhibits TGF-β type II receptor and activin type II receptor activities.[6]
R-268712 Chemical structure of R-2687122.5Not specifiedPotent and selective inhibitor of ALK5.[6]
TP0427736 Chemical structure of TP04277362.728.68Potent inhibitor of ALK5 kinase activity, with over 300-fold higher selectivity against ALK3.[6]

Experimental Protocols for Comparative Evaluation

To empirically determine the inhibitory potential of this compound, a series of standardized assays should be performed. The following protocols provide a framework for a robust evaluation.

In Vitro ALK5 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant ALK5.

Methodology:

  • Reagents and Materials: Recombinant human ALK5 protein, biotinylated peptide substrate, ATP, assay buffer, test compound, and a suitable detection system (e.g., HTRF or luminescence-based).

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors in DMSO.

    • In a 384-well plate, add the recombinant ALK5 enzyme to the assay buffer.

    • Add the diluted compounds to the wells and incubate for a pre-determined time to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Allow the reaction to proceed for a specified duration at room temperature.

    • Stop the reaction and add the detection reagents.

    • Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_0 ALK5 Kinase Assay Workflow A Prepare serial dilutions of test compounds B Add recombinant ALK5 enzyme to assay buffer A->B C Incubate compounds with enzyme B->C D Initiate kinase reaction with substrate and ATP C->D E Stop reaction and add detection reagents D->E F Read plate and calculate IC50 E->F

Caption: Workflow for the in vitro ALK5 kinase assay.

Cell-Based TGF-β-Induced Smad2 Phosphorylation Assay

This assay assesses the ability of a compound to inhibit ALK5 activity within a cellular context by measuring the phosphorylation of its direct substrate, Smad2.

Methodology:

  • Cell Line: A suitable cell line that responds to TGF-β stimulation, such as HaCaT or A549 cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compound or known inhibitors for 1-2 hours.

    • Stimulate the cells with a pre-determined concentration of TGF-β1 for 30-60 minutes.

    • Lyse the cells and perform an immunoassay (e.g., ELISA or Western blot) to detect the levels of phosphorylated Smad2 (p-Smad2) and total Smad2.

  • Data Analysis: Normalize the p-Smad2 signal to the total Smad2 signal. Calculate the percent inhibition of TGF-β-induced p-Smad2 for each compound concentration and determine the cellular IC50 value.

G cluster_1 Cellular p-Smad2 Assay Workflow A Seed cells and allow adherence B Pre-treat cells with test compounds A->B C Stimulate with TGF-β1 B->C D Lyse cells C->D E Detect p-Smad2 and total Smad2 D->E F Normalize and calculate cellular IC50 E->F

Caption: Workflow for the cellular p-Smad2 assay.

Signaling Pathway Context

The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention for ALK5 inhibitors.

TGF_beta_pathway TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII 1. Binding ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 2. Phosphorylation & Activation Smad23 Smad2/3 ALK5->Smad23 3. Phosphorylation Inhibitor This compound (and other ALK5 inhibitors) Inhibitor->ALK5 Inhibition pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus 4. Translocation Gene_expression Gene Expression (Fibrosis, Proliferation)

Sources

A Guide to the Reproducible Synthesis of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate: A Comparative Analysis of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, a member of this important class of heterocycles, presents a valuable building block for the development of novel therapeutic agents. The reproducibility of its synthesis is paramount to ensure consistent biological evaluation and scalable production. This guide provides an in-depth analysis of the synthetic routes to this compound, with a focus on the factors influencing experimental reproducibility. We will delve into the widely-used Hantzsch thiazole synthesis, offering a detailed, validated protocol. Furthermore, we will compare this classical method with alternative synthetic strategies, providing researchers with the insights needed to make informed decisions for their specific applications.

The Importance of Reproducibility in Thiazole Synthesis

Inconsistent yields, variable purity profiles, and the formation of unexpected side products are common hurdles in organic synthesis that can derail research timelines and lead to erroneous biological data. The synthesis of substituted thiazoles, while often straightforward, is not immune to these challenges. The choice of starting materials, reaction conditions, and purification techniques all play a critical role in the final outcome. This guide aims to illuminate these critical parameters, providing a framework for achieving reproducible results in the synthesis of this compound.

Comparative Analysis of Synthetic Routes

The synthesis of 2,4,5-trisubstituted thiazoles can be approached through several methods, each with its own set of advantages and disadvantages. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Synthetic RouteGeneral PrincipleKey AdvantagesKey Disadvantages
Hantzsch Thiazole Synthesis Condensation of an α-haloketone with a thioamide.[3][4][5][6]Well-established, generally high-yielding, and applicable to a wide range of substrates.[3][7]Can require elevated temperatures and the α-haloketone precursors can be lachrymatory. Reaction conditions can influence regioselectivity.[8]
Cook-Heilbron Synthesis Reaction of an α-aminonitrile with carbon disulfide or a related reagent.[4][9][10]Provides access to 5-aminothiazoles under mild conditions.Use of hazardous and unpleasant reagents like carbon disulfide.
Gabriel Synthesis Cyclization of an α-acylaminoketone with a phosphorus pentasulfide.[4][9]A classic method for 2,5-disubstituted thiazoles.Harsh reaction conditions (high temperature) and the use of phosphorus pentasulfide can be cumbersome.
Modern Variations (e.g., Microwave-Assisted) Application of microwave irradiation to classical methods like the Hantzsch synthesis.Dramatically reduced reaction times and often improved yields.[7]Requires specialized equipment.

Recommended Protocol: Hantzsch Synthesis of this compound

The Hantzsch synthesis remains the most reliable and widely adopted method for preparing the target compound and its analogs. The following protocol is adapted from a validated procedure for the synthesis of the isomeric Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate and is expected to provide good yields and high purity for the 3-pyridyl analog.[11]

Diagram of the Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Pyridine-3-carbothioamide C Mix in Absolute Ethanol A->C B Ethyl 2-chloro-3-oxobutanoate B->C D Reflux for 5 hours C->D Heat E Cool and Pour into Cold Water D->E F Neutralize with 10% NaHCO3 E->F G Filter the Solid F->G H Wash with Water G->H I Crystallize from Water H->I J Final Product: This compound I->J

Caption: Workflow for the Hantzsch synthesis of the target compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine-3-carbothioamide (1 equivalent) and ethyl 2-chloro-3-oxobutanoate (1 equivalent) in absolute ethanol.

    • Causality: Absolute ethanol is used as the solvent to ensure anhydrous conditions, which are favorable for the condensation reaction. The equimolar ratio of reactants is crucial for optimal conversion.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a critical self-validating step to ensure the consumption of starting materials before proceeding to work-up.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water. Neutralize the solution with a 10% aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • Causality: Pouring into cold water precipitates the crude product, which has lower solubility in aqueous media. Neutralization with sodium bicarbonate removes any acidic byproducts, such as HCl, which is important for the stability of the final product and to prevent potential hydrolysis of the ester.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any remaining inorganic salts.

    • Causality: Vacuum filtration is an efficient method for separating the solid product from the liquid phase. Thorough washing is essential to obtain a product of high purity.

  • Purification: Recrystallize the crude solid from water or an ethanol/water mixture to obtain the pure this compound.

    • Causality: Recrystallization is a powerful purification technique for solid compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent to ensure good recovery of pure crystals.

Quality Control and Characterization

To ensure the identity and purity of the synthesized compound, and thus the reproducibility of the experiment, a combination of analytical techniques should be employed.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.The spectrum should show characteristic peaks for the ethyl ester, the methyl group on the thiazole ring, and the protons of the pyridine ring. The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR Confirmation of the carbon skeleton.The spectrum should show the expected number of carbon signals, including those for the carbonyl of the ester, the carbons of the thiazole and pyridine rings, and the methyl and ethyl groups.
Mass Spectrometry (MS) Determination of the molecular weight.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.
Melting Point Assessment of purity.A sharp melting point range indicates a high degree of purity.
Elemental Analysis Confirmation of the elemental composition.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

Factors Influencing Reproducibility

Achieving consistent results in the synthesis of this compound hinges on meticulous control over several key experimental variables.

Diagram of Factors Affecting Reproducibility

Reproducibility_Factors cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification ReagentPurity Purity of Starting Materials Reproducibility Reproducible Synthesis (Consistent Yield & Purity) ReagentPurity->Reproducibility SolventQuality Anhydrous Solvent SolventQuality->Reproducibility Temperature Precise Temperature Control Temperature->Reproducibility ReactionTime Consistent Reaction Time ReactionTime->Reproducibility Stirring Efficient Stirring Stirring->Reproducibility pH_control pH of the medium pH_control->Reproducibility Neutralization Complete Neutralization Neutralization->Reproducibility Washing Thorough Washing Washing->Reproducibility Recrystallization Proper Recrystallization Technique Recrystallization->Reproducibility

Caption: Key factors influencing the reproducibility of the synthesis.

Purity of Starting Materials: The presence of impurities in the pyridine-3-carbothioamide or ethyl 2-chloro-3-oxobutanoate can lead to the formation of side products, complicating purification and reducing the yield of the desired product. It is advisable to use reagents of high purity or to purify them before use.

Reaction Conditions:

  • Temperature: The reaction temperature should be carefully controlled. While reflux is generally robust, significant deviations can affect the reaction rate and potentially lead to decomposition.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times may lead to the formation of degradation products. The reaction should be monitored to determine the optimal endpoint.

  • pH: The pH of the reaction mixture can be critical. While the Hantzsch synthesis is often performed under neutral or slightly acidic conditions, significant changes in pH can alter the reaction pathway and lead to the formation of isomers or other byproducts.[8]

Work-up and Purification:

  • Neutralization: Incomplete neutralization will leave acidic impurities in the product, which can affect its stability and performance in subsequent applications.

  • Purification: The recrystallization step is crucial for obtaining a highly pure product. The choice of solvent, the rate of cooling, and the efficiency of washing the crystals all impact the final purity.

By carefully controlling these parameters and adhering to a well-defined and validated protocol, researchers can ensure the reproducible synthesis of this compound, a key step in the advancement of drug discovery and development programs.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]

  • Bouherrou, S., Chibani, S., Breard, M., Djaballah, S., Djebbar, S., & Benali-Baitich, O. (2016).
  • Wang, Z., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. International Journal of Drug Delivery Technology, 11(1), 73-78.
  • Ayati, A., et al. (2015). Thiazole Ring—A Biologically Active Scaffold. Chemical Biology & Drug Design, 86(5), 983-999.
  • Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.
  • Aisyah, S., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-17.
  • Wang, Z., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available from: [Link]

  • Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available from: [Link]

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents.
  • Al-Jumaili, A. H. H., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Egyptian Journal of Chemistry, 68(1), 1-8.
  • Ghotekar, S. K., & Kalyankar, M. B. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Scientia Pharmaceutica, 85(4), 43.
  • Ali, I. A. I., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure, 1234, 130174.
  • Vekariya, R. J., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 70-79.
  • Patel, H., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 52(4), 1079-1084.
  • Oniga, S., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 63(2), 171-178.
  • ResearchGate. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

Sources

A Comparative Guide to the Independent Synthesis and Verification of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the synthesis and verification of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole rings are a cornerstone pharmacophore found in numerous approved drugs, valued for their wide range of biological activities.[1][2][3] This document moves beyond a simple recitation of protocols to offer a comparative analysis of synthetic strategies and a robust framework for analytical verification, grounded in established chemical principles.

Our focus is to empower researchers by elucidating the causality behind experimental choices, ensuring that the described protocols are not just reproducible, but also understandable and adaptable.

Strategic Overview: Synthesis and Verification Workflow

The successful procurement of a target compound requires a logical progression from raw materials to a final, analytically confirmed product. The workflow for this compound is a multi-stage process involving the synthesis of key precursors, the core cyclization reaction, and rigorous purification and characterization.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Verification A Nicotinamide B Pyridine-3-carbothioamide A->B Thionation E Hantzsch Thiazole Synthesis B->E C Ethyl Acetoacetate D Ethyl 2-chloroacetoacetate C->D Chlorination D->E F Purification (Recrystallization) E->F Crude Product G Structural Confirmation (NMR, MS) F->G Purified Product H Purity Analysis (HPLC, EA) G->H

Caption: Overall workflow from starting materials to verified product.

Comparative Analysis of Synthesis Methodologies

The formation of the thiazole ring is the linchpin of this process. While several methods exist for thiazole synthesis, the Hantzsch synthesis remains the most prevalent and reliable for this substitution pattern due to its operational simplicity and the accessibility of its precursors.[4][5]

Method Description Advantages Disadvantages Applicability to Target
Hantzsch Synthesis Cyclocondensation of an α-halocarbonyl (Ethyl 2-chloroacetoacetate) with a thioamide (Pyridine-3-carbothioamide).[4][5]High yields, readily available starting materials, versatile for various substitutions.Requires handling of lachrymatory and toxic α-halocarbonyls.[5][6]Excellent. This is the preferred and most direct route.
Cook-Heilborn Synthesis Reaction of an α-aminonitrile with carbon disulfide.Avoids α-halocarbonyls.Limited scope, often requires harsh conditions.Poor. Not suitable for the required substitution pattern.
Robinson-Gabriel Synthesis Dehydration of a 2-acylamino-ketone, typically using a strong acid like sulfuric acid.Useful for synthesizing 2,4,5-trisubstituted oxazoles, which can be converted to thiazoles.Indirect, requires an additional sulfur-incorporation step.Inefficient. A multi-step, less direct alternative to Hantzsch.
Modern Greener Approaches Use of catalysts like FeC_l3_ or reusable solid acids, microwave irradiation, or multi-component reactions in green solvents like PEG-400 to improve efficiency and reduce environmental impact.[5]Environmentally benign, potentially faster reaction times.May require specialized equipment (microwave reactor) or catalyst synthesis.Promising. Could be adapted from the standard Hantzsch protocol to optimize conditions.

Causality: The Hantzsch synthesis is chosen for its convergent nature. It efficiently combines two moderately complex fragments (the pyridine-containing thioamide and the functionalized chloro-ester) in a single, high-yielding cyclization step, making it a highly logical choice for constructing the target molecule.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 3.1: Synthesis of Pyridine-3-carbothioamide (Thio-nicotinamide)

This precursor is not commonly available commercially and must be synthesized from nicotinamide. The thionation is typically achieved using Lawesson's reagent or phosphorus pentasulfide.

  • Rationale: Nicotinamide's amide carbonyl is converted to a thiocarbonyl, the key functional group required for the subsequent Hantzsch reaction.

  • Reagents & Equipment:

    • Nicotinamide

    • Phosphorus Pentasulfide (P₄S₁₀)

    • Anhydrous Toluene or Dioxane

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • In the fume hood, suspend nicotinamide (1.0 eq) in anhydrous toluene.

    • Add phosphorus pentasulfide (0.25 eq, which is 0.5 eq of P₂S₅) portion-wise. The reaction is endothermic and may require gentle heating to initiate.

    • Heat the mixture to reflux (approx. 110°C for toluene) and stir for 2-4 hours.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) until the nicotinamide spot has been consumed.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice or into a cold, saturated sodium bicarbonate solution to quench the reaction and neutralize acidic byproducts.

    • Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 3.2: Synthesis of Ethyl 2-chloroacetoacetate

This α-halocarbonyl is the second key precursor. It can be purchased or synthesized from ethyl acetoacetate.[7][8]

  • Rationale: The introduction of a chlorine atom at the α-position creates an electrophilic center necessary for the initial S_N2 reaction with the thioamide sulfur.

  • Reagents & Equipment:

    • Ethyl acetoacetate

    • Sulfuryl chloride (SO₂Cl₂)

    • Round-bottom flask with dropping funnel and magnetic stirrer

    • Ice bath

  • Procedure:

    • Cool ethyl acetoacetate (1.0 eq) in a round-bottom flask to 0-5°C using an ice bath.

    • Add sulfuryl chloride (1.0 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C. Vigorous gas evolution (HCl and SO₂) will occur. Perform this in a well-ventilated fume hood.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • The reaction mixture can be degassed by bubbling nitrogen through it or by applying a vacuum to remove dissolved gases.

    • The product is typically purified by vacuum distillation.

Protocol 3.3: Hantzsch Synthesis of this compound

This is the core cyclization step.[9]

Caption: Hantzsch synthesis of the target molecule.

  • Reagents & Equipment:

    • Pyridine-3-carbothioamide (from Protocol 3.1)

    • Ethyl 2-chloroacetoacetate (from Protocol 3.2)

    • Absolute Ethanol

    • Round-bottom flask with reflux condenser, magnetic stirrer

    • Sodium bicarbonate solution (10%)

  • Procedure:

    • Dissolve pyridine-3-carbothioamide (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 78°C) and stir for 3-5 hours. The reaction progress should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature. A precipitate may form.

    • Pour the cooled mixture into a beaker of cold water.

    • Neutralize the solution by slowly adding 10% sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

    • The solid product will precipitate out. Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • Dry the crude product. For further purification, recrystallize from absolute ethanol to yield the final product, typically as a crystalline solid.

Independent Verification and Characterization

Rigorous analytical verification is non-negotiable to confirm the structure and purity of the synthesized compound. The data presented below are predicted values based on the compound's structure and data from analogous compounds.[10] Researchers should compare their experimental results against these benchmarks.

Table of Expected Analytical Data
Analysis Type Technique Expected Result
Identity ¹H NMR (400 MHz, CDCl₃)δ ~9.2 (s, 1H, H-2 pyr), δ ~8.7 (d, 1H, H-6 pyr), δ ~8.2 (d, 1H, H-4 pyr), δ ~7.4 (dd, 1H, H-5 pyr), δ ~4.3 (q, 2H, -OCH₂CH₃), δ ~2.7 (s, 3H, -CH₃), δ ~1.4 (t, 3H, -OCH₂CH₃) ppm.
Identity ¹³C NMR (100 MHz, CDCl₃)δ ~168 (C=O, ester), δ ~165 (C-2 thiazole), δ ~152 (C-4 thiazole), δ ~151 (C-6 pyr), δ ~148 (C-2 pyr), δ ~135 (C-4 pyr), δ ~129 (C-3 pyr), δ ~123 (C-5 pyr), δ ~115 (C-5 thiazole), δ ~61 (-OCH₂), δ ~16 (-CH₃), δ ~14 (-OCH₂CH₃) ppm.
Identity Mass Spectrometry (ESI+)Calculated for C₁₂H₁₂N₂O₂S: 248.06. Expected [M+H]⁺: 249.07.
Purity HPLC (C18 column, MeCN/H₂O gradient)A single major peak with >98% purity.
Purity Elemental AnalysisCalculated for C₁₂H₁₂N₂O₂S: C, 58.05%; H, 4.87%; N, 11.28%; S, 12.91%. Found values should be within ±0.4%.

Self-Validation Causality: Each technique provides a unique and orthogonal piece of information. ¹H NMR confirms the proton environment and the relative number of protons. ¹³C NMR validates the carbon backbone. High-resolution mass spectrometry provides an exact mass, offering high confidence in the elemental formula. Finally, HPLC and elemental analysis provide quantitative measures of purity, confirming the absence of significant impurities. Together, they form a self-validating system that leaves little room for structural ambiguity.

Troubleshooting Common Issues

G start Low or No Yield in Hantzsch Reaction q1 Are starting materials pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction heated to reflux properly? a1_yes->q2 sol1 Re-purify thioamide and chloro-ester. Verify by NMR. a1_no->sol1 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was absolute (anhydrous) ethanol used? a2_yes->q3 sol2 Ensure adequate heating (78-80°C) and extend reaction time. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol3 Water can hydrolyze the chloro-ester. Use dry solvent and glassware. a3_no->sol3 sol3->end

Caption: Decision tree for troubleshooting the Hantzsch synthesis.

References

  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • MDPI. (2023). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • MDPI. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • PubChem. Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. [Link]

  • Jetir.Org. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link]

  • National Institutes of Health. (2012). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. [Link]

  • ResearchGate. (2020). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]

  • Sci-Hub. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. [Link]

  • ResearchGate. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. [Link]

  • PubChem. Nicotinamide. [Link]

  • PubChem. Ethyl 2-chloroacetoacetate. [Link]

  • wisdomlib. Thiazole derivatives: Significance and symbolism. [Link]

  • The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. [Link]

  • Wikipedia. Nicotinamide. [Link]

  • Google Patents. (2015).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]

  • Google Patents. (1943). Process of producing nicotinamide.
  • Journal of the American Chemical Society. (2002). Formation of Nicotinamide from Nicotinuric Acid by Peptidylglycine α-Amidating Monooxygenase (PAM): A Possible Alternative Route from Nicotinic Acid (Niacin) to NADP in Mammals. [Link]

  • Thieme. (2019). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical compounds are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate (CAS No. 39091-00-4), a compound utilized as a catalytic agent and petrochemical additive.[1]

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data, a conservative assessment of potential hazards is necessary. Structurally related compounds provide valuable insights into the potential risks associated with this compound.

  • Thiazole Derivatives: Many thiazole derivatives are known to possess biological activity.[2][3][4][5] For instance, other ethyl thiazole carboxylates have been identified as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[6][7] One analogue, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, is classified as causing serious eye damage.[8]

  • Pyridine-Containing Compounds: The pyridine functional group can impart toxicological properties. For example, 2-Methyl-5-ethylpyridine is classified as a corrosive chemical that can cause severe skin burns and eye damage, is toxic if inhaled or in contact with skin, and is harmful to aquatic life with long-lasting effects.[9] Pyridine itself is a flammable liquid and is considered a hazardous waste.[10][11]

Based on this analysis, it is prudent to handle this compound as a compound that is potentially harmful if ingested, an irritant to the skin and eyes, and potentially ecotoxic. It is also noted to be incompatible with oxidizing agents.[1]

Table 1: Summary of Potential Hazards and Key Chemical Information

PropertyInformationSource
Chemical Name This compoundN/A
CAS Number 39091-00-4[1]
Molecular Formula C₁₂H₁₂N₂O₂S[1]
Molecular Weight 248.3 g/mol [1]
Potential Hazards Harmful if swallowed, Skin/eye irritant, Potential respiratory irritant, Potentially harmful to aquatic lifeInferred from related compounds[6][7][8][9]
Incompatibilities Oxidizing agents[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, ensure that the appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Wear nitrile gloves to prevent skin contact. If prolonged contact is anticipated, consider using a double layer of gloves.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is advised.

Spill Management: A Calm and Collected Response

In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.

  • Contain the Spill: For liquid spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the substance.[12][13]

  • Neutralize (if applicable): Given the basic nature of the pyridine ring, having an appropriate neutralizing agent for bases on hand is a good precautionary measure.

  • Clean-Up: Carefully collect the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Treat all spill clean-up materials as hazardous waste and dispose of them according to the procedures outlined below.

Step-by-Step Disposal Protocol

The guiding principle for chemical waste disposal is to prevent its release into the environment and to ensure the safety of all personnel. Never dispose of this chemical down the drain.[14]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, absorbent paper), and spill clean-up debris, must be collected in a dedicated, properly labeled hazardous waste container.[15][16]

  • Container Compatibility: Use a chemically resistant container, preferably made of plastic, that can be securely sealed.[15]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and the primary hazards (e.g., "Irritant," "Toxic").

Step 2: Storage of Chemical Waste
  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[15] This area should be away from general laboratory traffic and incompatible chemicals, particularly oxidizing agents.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[17]

  • Keep Containers Closed: Ensure the waste container is always securely closed when not in use.[15]

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management provider.[15]

  • Provide Necessary Information: Be prepared to provide the EHS office with all the information on the waste label, including the chemical name and quantity.

  • Do Not Exceed Storage Limits: Be mindful of your laboratory's hazardous waste storage limits, which are typically no more than 55 gallons of hazardous waste at any one time.[14][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generated (Unused chemical, contaminated labware) assess Assess Hazards: - Irritant (Skin/Eyes) - Potentially Toxic - Ecotoxic start->assess ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess->ppe collect Collect in Designated Hazardous Waste Container ppe->collect label_container Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Hazards collect->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Disposal via Certified Vendor contact_ehs->disposal

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a cornerstone of a robust safety culture in any research environment. By adhering to these guidelines, which are rooted in a cautious and informed approach, we can collectively ensure the well-being of our colleagues and the protection of our environment. Always consult your institution's specific waste management policies and procedures, and when in doubt, seek guidance from your Environmental Health and Safety department.

References

  • RIFM. RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 2020. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135509402, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 619089, Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate. [Link]

  • MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • ResearchGate. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubMed Central. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino] -. [Link]

  • PENTA. Pyridine - SAFETY DATA SHEET. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • Organic Syntheses. ethyl 2-pyridylacetate. [Link]

  • PLOS One. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2743970, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, with innovation comes the profound responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from its constituent chemical moieties—a pyridine ring, a thiazole ring, and an ethyl carboxylate group—to establish a robust and scientifically-grounded safety protocol.

Understanding the Hazard Profile: A Structure-Based Assessment

The structure of this compound contains key functional groups that inform our safety precautions.

  • Pyridine Moiety : Pyridine and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[1][2] Systemic effects from exposure can include headache, nausea, dizziness, and in severe cases, damage to the liver and kidneys.[1][3] Pyridine is also a flammable liquid.[1][4]

  • Thiazole Moiety : Thiazole-containing compounds can be harmful if ingested, are known to cause serious eye damage, and can irritate the skin and respiratory tract.[5] Many thiazole derivatives are biologically active, underscoring the need for careful handling to avoid unintended physiological effects.[6][7][8]

  • Ethyl Carboxylate : This functional group does not add significant hazard in this context but contributes to the overall chemical properties of the molecule.

Given these components, we must treat this compound as a potentially hazardous substance that is irritant, harmful if absorbed through the skin or ingested, and potentially flammable.

Table 1: Chemical and Inferred Toxicological Properties

PropertyValue / InformationSource
Chemical Name This compoundN/A
Molecular Formula C₁₂H₁₂N₂O₂S[9]
Molecular Weight 248.3 g/mol [9]
Inferred Hazards Skin/Eye/Respiratory Irritant, Harmful if Swallowed/Absorbed, Potential for Liver/Kidney Toxicity, Flammable[1][2][3][4][5]
Incompatibility Strong oxidizing agents[9]
Personal Protective Equipment (PPE): Your Primary Barrier

The use of appropriate PPE is the most critical step in mitigating exposure. The following PPE is mandatory when handling this compound.[10] The rationale is to create a comprehensive barrier against inhalation, dermal contact, and eye exposure.[11]

  • Hand Protection : Double gloving with powder-free nitrile gloves is required.[12] The outer glove should be changed every 30 minutes or immediately if contamination is suspected. The causality here is that no single glove material offers indefinite protection, and double-gloving provides a significant safety margin against tears and permeation.

  • Body Protection : A disposable, long-sleeved, back-closing gown made of a low-lint material is essential.[12] This prevents contamination of personal clothing and subsequent skin exposure. Gowns should be changed every two to three hours or immediately after a spill.[12]

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[13] For operations with a higher risk of splashing (e.g., transferring large volumes), a full face shield must be worn in addition to goggles.[13]

  • Respiratory Protection : All work with the solid compound or solutions should be conducted within a certified chemical fume hood to control vapor and aerosol exposure. If work outside a fume hood is unavoidable, a NIOSH-approved respirator (e.g., an N95 or higher) is required.[11][12] Surgical masks offer no protection against chemical vapors and must not be used.[11]

Diagram 1: PPE Selection Workflow A decision-making workflow for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Handling the Compound? fume_hood Work inside a certified chemical fume hood? start->fume_hood ppe_base Mandatory PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles fume_hood->ppe_base Yes add_respirator Add NIOSH-approved Respirator (e.g., N95) fume_hood->add_respirator No spill_risk High risk of splash? (e.g., >1L transfer) solid_handling Handling solid powder? spill_risk->solid_handling No add_faceshield Add Full Face Shield spill_risk->add_faceshield Yes solid_handling->add_respirator Yes exit Proceed with Caution solid_handling->exit No ppe_base->spill_risk add_faceshield->solid_handling add_respirator->ppe_base

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and accidents.

Protocol for Weighing and Preparing Solutions:

  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as determined by the workflow above.

  • Staging : Place all necessary equipment (spatulas, weigh paper, glassware, solvent) inside the fume hood before introducing the compound. This minimizes movement in and out of the containment area.

  • Weighing : When handling the solid, perform all transfers carefully to avoid generating dust. Use a micro-spatula for small quantities. Place the balance inside the fume hood if possible; otherwise, weigh the compound in a tared, sealed container.

  • Dissolution : Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.

  • Post-Handling : Once the solution is prepared, securely cap the container. Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., isopropanol) followed by a decontaminating solution.

  • Doffing PPE : Remove PPE in the correct order to prevent self-contamination: outer gloves, gown, face shield/goggles, inner gloves, and finally, respirator if used. Wash hands thoroughly with soap and water immediately after.

Emergency and Disposal Plan

Emergency Procedures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[14]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill : Evacuate the immediate area. For small spills within a fume hood, use an absorbent material compatible with the solvent used. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan:

Chemical waste containing this compound must be disposed of as hazardous waste. Never dispose of it down the drain.

  • Waste Segregation : All waste (solid compound, solutions, contaminated gloves, weigh paper, etc.) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Flammable).

  • Neutralization Consideration : Due to the sulfur and nitrogen content, there is a potential for acidic byproducts upon degradation.[15] While direct neutralization by the user is not typically recommended, your institution's EHS department will handle the final disposal, which may involve incineration or other specialized treatments for nitrogen- and sulfur-containing organic waste.[15][16]

Diagram 2: Waste Disposal Pathway A logical flow for the proper segregation and disposal of chemical waste.

Disposal_Pathway start Waste Generated waste_type Waste Type? start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid container Place in Designated, Labeled Hazardous Waste Container solid_waste->container liquid_waste->container label_details Label Must Include: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (Toxic, Flammable) container->label_details seal_container Keep Container Sealed When Not in Use label_details->seal_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) seal_container->ehs_pickup

By adhering to these scientifically-grounded protocols, you build a self-validating system of safety, ensuring that your valuable research can proceed without compromising your health or the integrity of your laboratory environment.

References

  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment.
  • Alberta Environment. Guidelines for the Disposal of Sulphur Containing Solid Waste. Open Government Program.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Kumar, A., et al. (2023).
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. Ethyl 4-methyl-2-(3-pyridyl)
  • ResearchGate.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Carl Roth GmbH.
  • ChemicalBook. (2024). What are the effects of Pyridine on human health and the environment?
  • Yurttaş, L., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Google Patents. EP0376197A1 - Sulfur-containing heterocyclic compounds.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 619089, Ethyl 4-methyl-2-(pyridin-4-yl)
  • ResearchGate. (2021). Nitrogen-Containing Heterocycles in Agrochemicals.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • de Oliveira, R. B., et al. (2018).
  • U.S. Department of Health and Human Services. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ECHEMI.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine.
  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Kaur, B., et al. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. Anticancer Agents in Medicinal Chemistry.
  • World Health Organization. (2002). Sulfur-Containing Heterocyclic Compounds. JECFA Food Additives Series 50.
  • Jubilant Ingrevia Limited. (2024).
  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology.
  • Al-Mulla, A. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles.
  • TCI Chemicals. (2021).
  • Encyclopaedia Britannica. Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.